molecular formula C16H23NO B13394042 Benzofuranylpropylaminopentane

Benzofuranylpropylaminopentane

Cat. No.: B13394042
M. Wt: 245.36 g/mol
InChI Key: LJHIBIVAYHQPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuranylpropylaminopentane is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzofuranylpropylaminopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuranylpropylaminopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-propylpentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHIBIVAYHQPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC2=CC=CC=C2O1)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benzofuranylpropylaminopentane (BPAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuranylpropylaminopentane (BPAP), specifically the R-(-)-enantiomer, is a novel psychoactive compound with a distinct and complex mechanism of action. Primarily characterized as a potent monoaminergic activity enhancer (MAE), (-)-BPAP facilitates the impulse-driven release of key neurotransmitters: dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][2] At significantly higher concentrations, it also exhibits activity as a monoamine reuptake inhibitor, with a preference for the dopamine and norepinephrine transporters.[1] This dual activity contributes to its unique pharmacological profile, which has prompted preclinical investigations into its potential therapeutic applications for neurodegenerative and mood disorders.[1][3] This document provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and detailed experimental methodologies related to the action of (-)-BPAP.

Core Mechanism of Action: Monoaminergic Activity Enhancement

The principal mechanism of (-)-BPAP at physiologically relevant concentrations is the enhancement of impulse propagation-mediated monoamine release.[1][4] Unlike classical releasing agents such as amphetamine, (-)-BPAP does not induce non-vesicular release of neurotransmitters.[1] Instead, it amplifies the amount of neurotransmitter released per action potential. This suggests that (-)-BPAP modulates the efficiency of the exocytotic process. The precise molecular target for this MAE activity is not fully elucidated, though it is hypothesized to be distinct from the monoamine transporters, receptors, and monoamine oxidase (MAO) enzymes.[4] Some evidence suggests a potential interaction with trace amine-associated receptor 1 (TAAR1).[5]

Effects on Dopaminergic, Noradrenergic, and Serotonergic Systems
  • Dopaminergic System: (-)-BPAP robustly enhances the release of dopamine in key brain regions associated with motor control and reward, such as the striatum and substantia nigra.[6] This effect is believed to underlie its ability to increase locomotor activity and counteract the motor deficits induced by tetrabenazine (B1681281), a vesicular monoamine transporter 2 (VMAT2) inhibitor.[6][7]

  • Noradrenergic System: The compound significantly potentiates norepinephrine release in areas like the locus coeruleus, which is critical for arousal, attention, and stress responses.[6]

  • Serotonergic System: (-)-BPAP also acts as a serotonin activity enhancer, increasing its release from the raphe nucleus.[4][6] This distinguishes it from related compounds like phenylpropylaminopentane (PPAP), which are primarily catecholaminergic activity enhancers.[1]

Secondary Mechanism: Monoamine Reuptake Inhibition

At concentrations substantially higher than those required for its MAE effects, (-)-BPAP functions as a monoamine reuptake inhibitor.[1] It demonstrates the highest affinity for the dopamine transporter (DAT), followed by the norepinephrine transporter (NET), and shows significantly weaker affinity for the serotonin transporter (SERT).[1] However, it is important to note that these reuptake-inhibiting concentrations may not be pharmacologically significant at the low doses where its MAE activity is prominent.[1]

Additional Pharmacological Activities

  • Monoamine Oxidase (MAO) Inhibition: (-)-BPAP is a very weak inhibitor of MAO-A, approximately 10,000 times less potent than the selective MAO-A inhibitor clorgyline.[6] This weak activity is considered pharmacologically insignificant.[1]

  • Receptor Binding Profile: Studies indicate that (-)-BPAP has a low affinity for a range of catecholaminergic and serotonergic receptors, with the exception of a weak affinity for the α2-adrenoceptor at high concentrations.[1] This suggests a high degree of selectivity for its primary targets related to monoamine release and transport.

  • Neuroprotective Effects: In vitro studies have demonstrated that (-)-BPAP can protect cultured hippocampal neurons from β-amyloid-induced neurotoxicity at remarkably low concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activity of (-)-BPAP.

Table 1: Monoamine Transporter Inhibition by (-)-BPAP

TransporterBinding Affinity (IC50, nM)Reuptake Inhibition (IC50, nM)
Dopamine Transporter (DAT)16 ± 242 ± 9
Norepinephrine Transporter (NET)211 ± 6152 ± 19
Serotonin Transporter (SERT)638 ± 63640 ± 120
Data sourced from Wikipedia, citing primary literature.[1]

Table 2: Enhancement of Neurotransmitter Release by (-)-BPAP in Rat Brain Regions

Brain RegionNeurotransmitter(-)-BPAP ConcentrationMaximal Increase in Release (%)
StriatumDopamine10⁻¹² M - 10⁻¹¹ MNot explicitly quantified as a percentage in the source, but significant enhancement observed.
Substantia NigraDopamine10⁻¹² M118
Olfactory TubercleDopamine10⁻¹² M57
Locus CoeruleusNorepinephrine10⁻¹² M228
Raphe NucleusSerotonin10⁻¹² M166
Data represents the maximal increase observed in in-vivo studies.[1][6]

Table 3: MAO-A Inhibition

CompoundMAO-A Inhibition
(-)-BPAPWeak inhibitor at high concentrations
ClorgylinePotent inhibitor (approx. 10,000x more potent than (-)-BPAP)
Data sourced from Knoll et al. (1999).[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of (-)-BPAP, synthesized from the descriptions in the primary literature.

Radioligand Binding Assay for Monoamine Transporters
  • Objective: To determine the binding affinity (IC50) of (-)-BPAP for the dopamine, norepinephrine, and serotonin transporters.

  • Methodology:

    • Membrane Preparation: Crude membrane fractions are prepared from appropriate tissues (e.g., rat striatum for DAT, cerebral cortex for NET and SERT) or cell lines expressing the recombinant human transporters. Tissues are homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer, and protein concentration is determined.

    • Competitive Binding Assay: The assay is performed in a 96-well plate format. Each well contains the prepared membrane suspension, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of (-)-BPAP or a reference compound.

    • Incubation: The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of (-)-BPAP that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

Neurotransmitter Release from Isolated Brain Tissue
  • Objective: To measure the effect of (-)-BPAP on the impulse-evoked release of [³H]-dopamine, [³H]-norepinephrine, and [³H]-serotonin from isolated rat brain regions.

  • Methodology:

    • Tissue Preparation: Male Wistar rats are sacrificed, and specific brain regions (striatum, locus coeruleus, raphe nucleus) are dissected in ice-cold Krebs solution. The tissue is sliced (e.g., 300 µm thickness) using a McIlwain tissue chopper.

    • Radiolabeling: The brain slices are incubated in oxygenated Krebs solution containing the respective tritiated neurotransmitter ([³H]-DA, [³H]-NE, or [³H]-5-HT) to allow for uptake into the nerve terminals.

    • Superfusion: The radiolabeled slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs solution at a constant flow rate and temperature (e.g., 37°C).

    • Sample Collection: Perfusate fractions are collected at regular intervals (e.g., every 5 minutes) to measure the basal and stimulated release of radioactivity.

    • Electrical Stimulation: The slices are subjected to electrical field stimulation (e.g., using platinum electrodes) at specific time points to evoke neurotransmitter release. Two stimulation periods (S1 and S2) are typically used.

    • Drug Application: (-)-BPAP is added to the superfusion medium at various concentrations before the second stimulation period (S2).

    • Radioactivity Measurement: The radioactivity in each collected fraction and remaining in the tissue at the end of the experiment is measured by liquid scintillation counting.

    • Data Analysis: The amount of radioactivity released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the time of collection. The ratio of the stimulation-evoked release in the second period to the first (S2/S1) is calculated. A change in this ratio in the presence of (-)-BPAP compared to control indicates an effect on neurotransmitter release.

Shuttle Box Avoidance Task (Tetrabenazine Antagonism)
  • Objective: To assess the ability of (-)-BPAP to reverse the learning and performance deficits induced by tetrabenazine in an active avoidance task.

  • Methodology:

    • Apparatus: A two-way automated shuttle box with a grid floor capable of delivering a mild footshock is used. The two compartments are separated by a partition with an opening.

    • Acclimatization and Training: Rats are trained to avoid a footshock by moving from one compartment to the other upon presentation of a conditioned stimulus (e.g., a light or sound). Each trial consists of the conditioned stimulus followed by the unconditioned stimulus (footshock). A successful avoidance is recorded if the animal moves to the other compartment during the conditioned stimulus presentation.

    • Tetrabenazine Administration: Tetrabenazine (e.g., 1 mg/kg) is administered to the animals to induce a state of catalepsy and impair their performance in the shuttle box task.

    • (-)-BPAP Treatment: Different doses of (-)-BPAP are administered (e.g., subcutaneously) prior to the shuttle box session in tetrabenazine-treated animals.

    • Testing: The number of successful avoidance responses is recorded over a set number of trials.

    • Data Analysis: The performance of animals treated with tetrabenazine and (-)-BPAP is compared to that of animals treated with tetrabenazine alone and to control animals. The dose of (-)-BPAP that restores performance to control levels is determined.

Neuroprotection Assay (β-Amyloid Induced Toxicity)
  • Objective: To evaluate the neuroprotective effect of (-)-BPAP against β-amyloid-induced toxicity in primary hippocampal neuron cultures.

  • Methodology:

    • Primary Hippocampal Culture: Hippocampi are dissected from embryonic rat brains and dissociated into single cells. The neurons are plated on coated culture dishes and maintained in a suitable culture medium.

    • β-Amyloid Preparation: A stock solution of β-amyloid peptide (e.g., Aβ25-35 or Aβ1-42) is prepared and aged to form neurotoxic oligomers or fibrils.

    • Treatment: The cultured hippocampal neurons are treated with various concentrations of (-)-BPAP for a specified period before and/or during exposure to the toxic β-amyloid peptide.

    • Viability Assessment: After the treatment period, cell viability is assessed using methods such as the MTT assay (which measures mitochondrial metabolic activity) or by counting the number of surviving neurons after staining with a viability dye (e.g., trypan blue or calcein-AM/ethidium homodimer-1).

    • Data Analysis: The viability of neurons treated with β-amyloid and (-)-BPAP is compared to that of neurons treated with β-amyloid alone and to untreated control cultures. The concentration of (-)-BPAP that significantly protects against β-amyloid-induced cell death is determined.

Mandatory Visualizations

BPAP_Signaling_Pathway Figure 1: Primary Signaling Pathway of (-)-BPAP as a Monoaminergic Activity Enhancer cluster_presynaptic Presynaptic Monoaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Vesicle Synaptic Vesicle (containing DA, NE, or 5-HT) ActionPotential->Vesicle triggers Exocytosis Enhanced Exocytosis Vesicle->Exocytosis undergoes BPAP (-)-BPAP BPAP->Exocytosis enhances impulse-driven Neurotransmitter Increased Monoamines (DA, NE, 5-HT) Exocytosis->Neurotransmitter releases Receptor Postsynaptic Receptors Neurotransmitter->Receptor binds to Signal Enhanced Postsynaptic Signaling Receptor->Signal activates Experimental_Workflow Figure 2: Experimental Workflow for Neurotransmitter Release Assay Start Dissect Brain Region (e.g., Striatum) Slice Prepare Brain Slices (300 µm) Start->Slice Radiolabel Incubate with [³H]-Neurotransmitter Slice->Radiolabel Superfuse Transfer to Superfusion Chamber Radiolabel->Superfuse Stim1 Electrical Stimulation 1 (S1) & Collect Fractions Superfuse->Stim1 Drug Add (-)-BPAP to Superfusion Medium Stim1->Drug Stim2 Electrical Stimulation 2 (S2) & Collect Fractions Drug->Stim2 Analyze Measure Radioactivity (Scintillation Counting) Stim2->Analyze End Calculate S2/S1 Ratio Analyze->End Dual_Mechanism Figure 3: Logical Relationship of (-)-BPAP's Dual Mechanism of Action cluster_low_conc Low Concentrations cluster_high_conc High Concentrations BPAP (-)-BPAP MAE Monoaminergic Activity Enhancement (Primary) BPAP->MAE predominantly acts as Reuptake Monoamine Reuptake Inhibition (Secondary) BPAP->Reuptake also acts as Outcome Increased Synaptic Monoamine Levels MAE->Outcome Reuptake->Outcome

References

The Pharmacology of R-(–)-BPAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-(–)-1-(benzofuran-2-yl)-2-propylaminopentane (R-(–)-BPAP) is a novel psychoactive compound with a unique pharmacological profile. Primarily classified as a catecholaminergic and serotonergic activity enhancer, it modulates the impulse propagation-mediated release of key monoamine neurotransmitters. Beyond this primary mechanism, R-(–)-BPAP exhibits secondary activities, including monoamine reuptake inhibition and weak monoamine oxidase (MAO) inhibition. This compound has demonstrated significant neuroprotective and antidepressant-like effects in preclinical models, attributed in part to its ability to upregulate neurotrophic factors and inhibit apoptotic pathways. This technical guide provides an in-depth overview of the pharmacology of R-(–)-BPAP, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Introduction

R-(–)-BPAP is a tryptamine-derived compound that has garnered interest for its potential therapeutic applications in neurodegenerative disorders and depression.[1][2] Unlike classical stimulants that induce non-physiological neurotransmitter release, R-(–)-BPAP enhances the natural, impulse-driven release of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[3] This nuanced mechanism of action suggests a favorable side-effect profile compared to traditional monoaminergic agents. This guide will explore the multifaceted pharmacology of R-(–)-BPAP, providing a comprehensive resource for the scientific community.

Pharmacodynamics

The primary pharmacodynamic effect of R-(–)-BPAP is the enhancement of catecholaminergic and serotonergic neurotransmission. At higher concentrations, it also acts as a monoamine reuptake inhibitor.

Monoamine Activity Enhancement

R-(–)-BPAP potentiates the release of dopamine, norepinephrine, and serotonin in response to neuronal firing.[4] This effect is observed at nanomolar concentrations. For instance, 50 ng/ml of (-)-BPAP was found to be the most effective concentration for enhancing the nerve stimulation-induced release of [3H]-norepinephrine and [3H]-dopamine, while 10 ng/ml was highly effective for [3H]-serotonin in isolated rat brain stem preparations.[5] This action is distinct from that of monoamine reuptake inhibitors or MAO inhibitors, which do not significantly increase nerve stimulation-induced neurotransmitter release under similar conditions.[5]

Monoamine Transporter Binding

At higher concentrations, R-(–)-BPAP exhibits inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The IC50 values for binding affinity and reuptake inhibition are summarized in the table below.

Target Binding Affinity IC50 (nM) Reuptake Inhibition IC50 (nM)
Dopamine Transporter (DAT)16 ± 242 ± 9
Norepinephrine Transporter (NET)211 ± 6152 ± 19
Serotonin Transporter (SERT)638 ± 63640 ± 120

Table 1: Monoamine Transporter Binding and Reuptake Inhibition of R-(–)-BPAP[1]

Monoamine Oxidase Inhibition

R-(–)-BPAP is a weak inhibitor of monoamine oxidase A (MAO-A) and an even weaker inhibitor of monoamine oxidase B (MAO-B). This weak inhibition is generally considered not to be pharmacologically significant at therapeutic doses.

Enzyme IC50 (µM)
MAO-A~0.4
MAO-B~280

Table 2: Monoamine Oxidase Inhibition of R-(–)-BPAP

Neuroprotective and Anti-apoptotic Effects

R-(–)-BPAP has demonstrated significant neuroprotective properties in various preclinical models. These effects are mediated through the upregulation of neurotrophic factors and the inhibition of apoptotic pathways.

Upregulation of Neurotrophic Factors

R-(–)-BPAP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB).[3][4] In rat mesencephalic slice cultures, R-(–)-BPAP significantly increased both the mRNA and protein levels of BDNF and the mRNA level of TrkB.[4] This enhanced BDNF/TrkB signaling is believed to contribute to the neurotrophic and antidepressant-like actions of the drug.[4]

Inhibition of Apoptosis

The neuroprotective effects of R-(–)-BPAP are also attributed to its anti-apoptotic activity. The compound has been found to directly stabilize the mitochondrial membrane potential and induce the expression of the anti-apoptotic protein Bcl-2.[2] This prevents the mitochondrial permeability transition, a key event in the apoptotic cascade.[2]

Pharmacokinetics (in Rats)

Pharmacokinetic studies in rats have shown that R-(–)-BPAP is well-absorbed after oral and subcutaneous administration.

Parameter Value Route of Administration
Tmax 15 - 28 minSubcutaneous
Cmax Dose-dependentSubcutaneous
Elimination Half-life ~5 hoursNot specified

Table 3: Pharmacokinetic Parameters of R-(–)-BPAP in Rats[6]

Experimental Protocols

Measurement of Electrically Stimulated Neurotransmitter Release from Rat Brain Slices

This protocol describes a method to measure the effect of R-(–)-BPAP on the electrically stimulated release of radiolabeled neurotransmitters from isolated rat brain slices.

Materials:

  • Rat brain tissue (e.g., striatum, hippocampus, brain stem)

  • Krebs-Ringer bicarbonate buffer

  • [3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin

  • Superfusion apparatus

  • Platinum electrodes for electrical stimulation

  • Scintillation counter

  • R-(–)-BPAP

Procedure:

  • Rat brain slices (300-400 µm thick) are prepared using a McIlwain tissue chopper.

  • Slices are pre-incubated in Krebs-Ringer bicarbonate buffer containing the radiolabeled neurotransmitter for 30 minutes at 37°C.

  • After pre-incubation, slices are transferred to a superfusion chamber and continuously perfused with fresh buffer at a rate of 1 ml/min.

  • Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).

  • After a washout period, two electrical stimulation periods (S1 and S2) are applied using platinum electrodes (e.g., 2 ms (B15284909) pulses, 20-30 mA, at a frequency of 1-5 Hz for 2 minutes).

  • R-(–)-BPAP is added to the superfusion buffer before the second stimulation period (S2).

  • The radioactivity in each collected fraction is determined by liquid scintillation counting.

  • The amount of neurotransmitter released is expressed as a percentage of the total tissue radioactivity. The effect of R-(–)-BPAP is calculated as the ratio of the stimulation-evoked release in the presence of the drug (S2) to the release in its absence (S1).

Tetrabenazine-Induced Depression Model in Rats (Shuttle Box Test)

This protocol is used to evaluate the antidepressant-like effects of R-(–)-BPAP by assessing its ability to reverse the behavioral deficits induced by tetrabenazine (B1681281), a monoamine-depleting agent.

Materials:

  • Male Wistar rats

  • Tetrabenazine

  • R-(–)-BPAP

  • Shuttle box apparatus with a grid floor for delivering foot shocks

Procedure:

  • Rats are trained in a two-way active avoidance task in a shuttle box. A conditioned stimulus (CS; e.g., a light or tone) is presented for a few seconds, followed by an unconditioned stimulus (US; a mild foot shock) delivered through the grid floor. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

  • After the training period, rats are treated with tetrabenazine (e.g., 1-2 mg/kg, i.p.) to induce a depressive-like state, characterized by a deficit in avoidance responding.

  • Following tetrabenazine administration, different groups of rats are treated with either vehicle or varying doses of R-(–)-BPAP.

  • The number of successful avoidance responses is recorded during the test session.

  • An increase in the number of avoidance responses in the R-(–)-BPAP-treated groups compared to the vehicle-treated group indicates an antidepressant-like effect.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of R-(–)-BPAP are a result of its interaction with multiple molecular targets and signaling pathways.

Monoaminergic Activity Enhancement Workflow

The primary mechanism of R-(–)-BPAP involves the enhancement of impulse-dependent neurotransmitter release.

G Neuronal Impulse Neuronal Impulse Presynaptic Terminal Presynaptic Terminal Neuronal Impulse->Presynaptic Terminal Vesicular Release Vesicular Release Presynaptic Terminal->Vesicular Release Ca2+ influx Synaptic Cleft Synaptic Cleft Vesicular Release->Synaptic Cleft Dopamine Norepinephrine Serotonin R-(-)-BPAP R-(-)-BPAP R-(-)-BPAP->Presynaptic Terminal Enhances coupling Postsynaptic Receptors Postsynaptic Receptors Synaptic Cleft->Postsynaptic Receptors

Caption: Workflow of R-(–)-BPAP's enhancement of neurotransmitter release.

Neuroprotective Signaling Pathway

The neuroprotective effects of R-(–)-BPAP are mediated through the activation of the BDNF/TrkB signaling pathway, leading to the inhibition of apoptosis.

G cluster_0 R-(-)-BPAP Action cluster_1 Neurotrophic Signaling cluster_2 Anti-Apoptotic Pathway R-(-)-BPAP R-(-)-BPAP Enhanced Monoamine Release Enhanced Monoamine Release R-(-)-BPAP->Enhanced Monoamine Release BDNF Expression BDNF Expression Enhanced Monoamine Release->BDNF Expression TrkB Receptor TrkB Receptor BDNF Expression->TrkB Receptor Binds PI3K/Akt Pathway PI3K/Akt Pathway TrkB Receptor->PI3K/Akt Pathway Activates Bcl-2 Expression Bcl-2 Expression PI3K/Akt Pathway->Bcl-2 Expression Upregulates Mitochondrial Stability Mitochondrial Stability Bcl-2 Expression->Mitochondrial Stability Promotes Apoptosis Apoptosis Mitochondrial Stability->Apoptosis Inhibits

Caption: R-(–)-BPAP's neuroprotective signaling cascade.

Conclusion

R-(–)-BPAP is a promising pharmacological agent with a unique and complex mechanism of action. Its ability to enhance endogenous monoaminergic neurotransmission, coupled with its neuroprotective and antidepressant-like effects, makes it a compelling candidate for the treatment of a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of R-(–)-BPAP and related compounds. Further research is warranted to fully elucidate its clinical utility and safety profile in humans.

References

Benzofuranylpropylaminopentane: A Technical Whitepaper on its Discovery, History, and Core Scientific Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Benzofuranylpropylaminopentane (BPAP) is a potent, orally active experimental drug that has garnered significant interest for its unique mechanism of action as a monoaminergic activity enhancer (MAE). First described in 1999, BPAP stimulates the impulse propagation-mediated release of the key neurotransmitters serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[1] This is in contrast to its structural predecessor, phenylpropylaminopentane (PPAP), which primarily enhances catecholamine release.[1][2] BPAP's distinct pharmacological profile, coupled with preclinical evidence of its neuroprotective and antidepressant-like effects, positions it as a promising candidate for further investigation in the context of neurodegenerative and mood disorders. This document provides an in-depth technical overview of the discovery, history, and core scientific data related to BPAP.

Discovery and History

The development of Benzofuranylpropylaminopentane is intrinsically linked to the pioneering work on selegiline (B1681611) ((-)-deprenyl) by József Knoll and his colleagues. Selegiline, a selective monoamine oxidase-B (MAO-B) inhibitor, was also found to possess catecholaminergic activity enhancing (CAE) properties.[3][4] In an effort to dissociate the CAE effects from MAO-B inhibition, Knoll's team developed a series of selegiline analogs, leading to the synthesis of (-)-1-phenyl-2-propylaminopentane ((-)-PPAP) in 1988.[2][4] While devoid of significant MAO inhibitory activity, PPAP retained the ability to enhance the release of dopamine and norepinephrine.[2]

Further structural modifications of PPAP, aimed at enhancing potency and broadening the spectrum of activity to include serotonin, led to the synthesis of (-)-Benzofuranylpropylaminopentane (BPAP) in 1999.[1][3][4] This was achieved by replacing the phenyl group of PPAP with a benzofuran (B130515) ring.[1] The R(-)-enantiomer of BPAP was identified as the more potent isomer.[1] Preclinical studies have since explored its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and depression.[1][5]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on BPAP.

Table 1: In Vivo Effects of (-)-BPAP on Monoamine Levels in Rat Brain Regions [1]

Brain RegionNeurotransmitterMaximal Increase (%)
StriatumDopamine44
Substantia NigraDopamine118
Olfactory TubercleDopamine57
Locus CoeruleusNorepinephrine228
Raphe NucleusSerotonin166

Table 2: In Vitro Monoamine Transporter Binding Affinity and Reuptake Inhibition of (-)-BPAP [1]

TransporterBinding Affinity (IC50, nM)Reuptake Inhibition (IC50, nM)
Dopamine Transporter (DAT)16 ± 242 ± 9
Norepinephrine Transporter (NET)211 ± 6152 ± 19
Serotonin Transporter (SERT)638 ± 63640 ± 120

Table 3: Pharmacokinetic Parameters of (-)-BPAP in Rats Following a Single 1 mg/kg Subcutaneous Dose [6][7]

ParameterValue
Time to Peak Concentration (Tmax)30 minutes
Elimination Half-life (t1/2)5.5 - 5.8 hours
Excretion>90% within 72 hours (primarily urine)

Experimental Protocols

Enantioselective Synthesis of (-)-BPAP

The enantioselective synthesis of (-)-BPAP has been described, with the key step involving the coupling of benzofuran with a chiral aziridine (B145994) or a chiral amide.[2] The following is a generalized protocol based on these reports:

  • Preparation of the Chiral Intermediate: (R)-N-tosyl-2-propylaziridine or (R)-N-methoxy-N-methylnorvalinamide is synthesized using established stereoselective methods.

  • Coupling Reaction: Benzofuran is lithiated at the 2-position using a strong base such as n-butyllithium. The resulting lithiated benzofuran is then reacted with the chiral intermediate (either the aziridine or the amide) to form the carbon-carbon bond at the desired position.

  • Modification of the Amine Group: The resulting intermediate undergoes a series of transformations to introduce the propylamino group. This may involve reduction of an amide or reductive amination.

  • Purification and Salt Formation: The final product is purified by chromatography and may be converted to a hydrochloride salt for improved stability and handling. The absolute R configuration of (-)-BPAP has been confirmed by X-ray crystallography.[2]

In Vivo Microdialysis for Neurotransmitter Release

This protocol is used to measure the extracellular levels of monoamines in the brains of freely moving rats following the administration of BPAP.

  • Surgical Implantation of Guide Cannula: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into the brain region of interest (e.g., striatum, nucleus accumbens, or prefrontal cortex) and secured with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Sample Collection: The system is allowed to equilibrate for at least 60-120 minutes. Following equilibration, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: BPAP is administered to the animal, typically via intraperitoneal or subcutaneous injection.

  • Post-Administration Sample Collection: Dialysate collection continues for a specified period (e.g., 2-3 hours) after drug administration.

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and norepinephrine and their metabolites.

Shuttle Box Avoidance Test

This behavioral test is used to assess the cognitive-enhancing and antidepressant-like effects of BPAP by measuring its ability to reverse tetrabenazine-induced deficits in avoidance learning.

  • Apparatus: A shuttle box consisting of two compartments separated by a gate is used. The floor of each compartment is a grid that can deliver a mild electric foot shock.

  • Training: Animals are trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.

  • Tetrabenazine-Induced Deficit: Tetrabenazine, a monoamine-depleting agent, is administered to induce a deficit in the performance of the learned avoidance task.

  • BPAP Administration: BPAP is administered to the tetrabenazine-treated animals prior to the test session.

  • Testing: The number of successful avoidances (crossing to the other compartment during the CS presentation) and escapes (crossing after the onset of the US) are recorded.

  • Data Analysis: The ability of BPAP to increase the number of successful avoidances in tetrabenazine-treated animals is taken as a measure of its therapeutic potential.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Benzofuranylpropylaminopentane

The monoaminergic activity enhancing effects of BPAP are hypothesized to be mediated through the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.

BPAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal BPAP_ext BPAP DAT Dopamine Transporter (DAT) BPAP_ext->DAT Uptake BPAP_int BPAP DAT->BPAP_int TAAR1 TAAR1 BPAP_int->TAAR1 Agonist G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKC PKC cAMP->PKC Activates ERK ERK PKA->ERK Phosphorylates Vesicle Synaptic Vesicle (Dopamine) PKA->Vesicle Modulates Vesicular Release Machinery PKC->ERK PKC->Vesicle CREB CREB ERK->CREB Phosphorylates Release Enhanced Dopamine Release Vesicle->Release

Caption: Proposed intracellular signaling cascade of BPAP following its uptake into the presynaptic terminal and activation of TAAR1.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for conducting an in vivo microdialysis experiment to assess the effect of BPAP on neurotransmitter levels.

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_analysis Analysis surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery (Several Days) surgery->recovery probe_insertion Insert Microdialysis Probe perfusion Perfuse with aCSF (1-2 µL/min) probe_insertion->perfusion equilibration Equilibration (60-120 min) perfusion->equilibration baseline Collect Baseline Samples equilibration->baseline drug_admin Administer BPAP baseline->drug_admin post_admin Collect Post-Administration Samples drug_admin->post_admin hplc HPLC-ED Analysis of Dialysate Samples data_analysis Data Analysis: Quantify Neurotransmitter Levels hplc->data_analysis

Caption: A flowchart outlining the key steps involved in an in vivo microdialysis experiment to study the effects of BPAP.

References

BPAP: A Technical Guide to a Novel Monoaminergic Activity Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane (BPAP) is a novel psychoactive compound that enhances monoaminergic activity through a unique mechanism of action. Unlike traditional monoamine reuptake inhibitors or releasing agents, BPAP selectively potentiates the impulse propagation-mediated release of dopamine, norepinephrine, and serotonin (B10506). This technical guide provides an in-depth overview of the core pharmacology of BPAP, including its mechanism of action, receptor binding profile, and effects on neurotransmitter dynamics. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of BPAP's molecular and systemic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating BPAP and other monoaminergic enhancers.

Introduction

BPAP, also known as (-)-BPAP, is a selective enhancer of catecholaminergic and serotonergic activity in the brain.[1] It represents a class of compounds that modulate monoaminergic neurotransmission not by blocking reuptake or inducing non-vesicular release, but by amplifying the amount of neurotransmitter released in response to a nerve impulse.[2] This distinct mechanism suggests a potential for therapeutic applications with a different profile from existing antidepressants and stimulants. Preclinical studies have demonstrated that BPAP is significantly more potent than older compounds like (-)-deprenyl in certain models.[3] Chemically, BPAP is a tryptamine (B22526) derivative, distinguishing it from amphetamine-related compounds.[1] This guide will delve into the technical details of BPAP's pharmacology, providing the necessary information for its scientific evaluation and potential therapeutic development.

Mechanism of Action

BPAP's primary mechanism is the enhancement of impulse propagation-mediated exocytosis of monoamine neurotransmitters.[1] This means that in the presence of BPAP, a greater quantity of dopamine, norepinephrine, and serotonin is released from the presynaptic terminal each time a neuron fires.[2] This action is distinct from that of monoamine reuptake inhibitors, which increase synaptic concentrations by blocking clearance, and releasing agents like amphetamine, which induce neurotransmitter release independently of neuronal firing.[3]

The leading hypothesis for the molecular target of BPAP is the Trace Amine-Associated Receptor 1 (TAAR1).[4][5] TAAR1 is an intracellular G-protein coupled receptor that, when activated, can modulate the activity of monoaminergic neurons.[4] It is suggested that BPAP acts as a TAAR1 agonist. The enhancer effects of BPAP can be antagonized by TAAR1 antagonists, such as EPPTB, providing evidence for this mechanism.[6] Activation of TAAR1 is thought to initiate a signaling cascade that ultimately facilitates the process of vesicular release of neurotransmitters upon neuronal depolarization.

Signaling Pathway

The proposed signaling pathway for BPAP's action via TAAR1 is as follows:

BPAP_TAAR1_Signaling cluster_presynaptic Presynaptic Neuron BPAP BPAP TAAR1 TAAR1 BPAP->TAAR1 Agonism AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Vesicle Neurotransmitter Vesicle PKA->Vesicle Phosphorylates Proteins Release Enhanced Neurotransmitter Release Vesicle->Release Facilitates Exocytosis

Caption: Proposed signaling pathway of BPAP via TAAR1 activation.

Quantitative Data

The following tables summarize the quantitative data on BPAP's effects from various preclinical studies.

Table 1: In Vitro Enhancement of Neurotransmitter Release
NeurotransmitterBrain RegionEffective BPAP ConcentrationReference
[³H]-NoradrenalineIsolated Rat Brain Stem0.18 µmol/L[1]
[³H]-DopamineIsolated Rat Brain Stem0.18 µmol/L[1]
[³H]-SerotoninIsolated Rat Brain Stem36 nmol/L[1]
DopamineRat Striatum10⁻¹² M (peak enhancer effect)[7]
NoradrenalineRat Locus Coeruleus10⁻¹³ M and 10⁻⁶ M (two peaks)[1]
SerotoninRat Raphe Nucleus10⁻¹² M - 10⁻¹⁰ M (peak)[1]
Table 2: In Vivo Effects on Neurotransmitter Levels
NeurotransmitterBrain RegionMax Increase (%)Reference
DopamineStriatum44[2]
DopamineSubstantia Nigra118[2]
DopamineOlfactory Tubercle57[2]
NorepinephrineLocus Coeruleus228[2]
SerotoninRaphe Nucleus166[2]
Table 3: Receptor Binding Profile

BPAP is notable for its lack of significant binding affinity for common catecholamine and serotonin receptors at concentrations where it exerts its enhancer effect.[1]

ReceptorBinding Affinity (Ki)Reference
Various Catecholamine ReceptorsNo significant binding at 10 µM[1]
Various Serotonin ReceptorsNo significant binding at 10 µM[1]
α₂-AdrenoceptorsSome binding at 10 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BPAP.

Impulse-Propagation-Mediated Neurotransmitter Release from Isolated Rat Brainstem

This protocol is designed to measure the effect of BPAP on the electrically stimulated release of radiolabeled neurotransmitters from isolated brain tissue.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs' solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂ / 5% CO₂

  • [³H]-Norepinephrine, [³H]-Dopamine, or [³H]-Serotonin

  • Superfusion system with platinum electrodes

  • Scintillation counter and scintillation fluid

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and rapidly dissect the brainstem on ice.

    • Prepare 400 µm thick sagittal slices using a McIlwain tissue chopper.

    • Pre-incubate the slices for 30 minutes at 37°C in oxygenated Krebs' solution.

  • Radiolabeling:

    • Incubate the slices for 45 minutes in Krebs' solution containing the respective radiolabeled neurotransmitter (e.g., 0.1 µM [³H]-Norepinephrine).

  • Superfusion:

    • Transfer the slices to individual superfusion chambers (e.g., Brandel Suprafusion System) and superfuse with oxygenated Krebs' solution at a rate of 1 mL/min for 60 minutes to wash out excess radiolabel.

  • Stimulation and Sample Collection:

    • Collect 5-minute fractions of the superfusate.

    • After collecting two basal fractions (S1), deliver an electrical field stimulation (e.g., 2 Hz, 2 ms (B15284909) pulse width, 240 pulses) through the platinum electrodes.

    • Continue collecting fractions.

    • Introduce BPAP at the desired concentration into the superfusion medium 20 minutes before a second electrical stimulation (S2).

    • Collect fractions throughout the S2 stimulation period.

  • Quantification:

    • Add scintillation fluid to each collected fraction.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the ratio of stimulated release (S2/S1) in the presence and absence of BPAP. An increase in the S2/S1 ratio in the presence of BPAP indicates an enhancement of impulse-mediated release.

Neurotransmitter_Release_Workflow start Start dissect Dissect Rat Brainstem (400 µm slices) start->dissect preincubate Pre-incubate Slices (30 min, 37°C) dissect->preincubate radiolabel Radiolabel with [³H]-Neurotransmitter (45 min) preincubate->radiolabel superfuse Superfuse with Krebs' Solution (60 min washout) radiolabel->superfuse collect_s1 Collect Basal Fractions (S1) superfuse->collect_s1 stimulate_s1 Electrical Stimulation 1 (S1) collect_s1->stimulate_s1 add_bpap Add BPAP to Superfusion Medium stimulate_s1->add_bpap collect_s2 Collect Fractions with BPAP add_bpap->collect_s2 stimulate_s2 Electrical Stimulation 2 (S2) collect_s2->stimulate_s2 quantify Quantify Radioactivity (Scintillation Counting) stimulate_s2->quantify analyze Analyze S2/S1 Ratio quantify->analyze end End analyze->end

References

An In-depth Technical Guide on the Core Effects of (-)-BPAP on Serotonin and Catecholamine Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] is a potent and selective psychoactive compound that modulates monoaminergic neurotransmission. Unlike classical psychostimulants, (-)-BPAP does not induce spontaneous neurotransmitter release but acts as a "catecholaminergic and serotoninergic activity enhancer" (CAE/SAE).[1][2] This means it selectively amplifies the amount of serotonin (B10506) (5-HT) and catecholamines—dopamine (DA) and norepinephrine (B1679862) (NE)—released in response to a neuronal impulse. This unique mechanism of action distinguishes it from monoamine releasing agents, reuptake inhibitors, and monoamine oxidase inhibitors (MAOIs). This guide provides a detailed examination of the quantitative effects, underlying mechanisms, and experimental protocols used to characterize (-)-BPAP's influence on serotonin and catecholamine systems.

Core Mechanism of Action: A Monoaminergic Activity Enhancer

The primary mechanism of (-)-BPAP is the enhancement of impulse propagation-mediated exocytosis of monoamine neurotransmitters.[3][4] When a neuron fires, an action potential travels to the presynaptic terminal, triggering the release of neurotransmitters into the synapse. (-)-BPAP modulates this process, resulting in a larger quantum of neurotransmitters being released per impulse, without altering the baseline firing rate or causing spontaneous, non-physiological release.[4]

This action is distinct from:

  • Monoamine Releasing Agents (e.g., Amphetamine): Which cause a massive, uncontrolled flood of neurotransmitters by reversing the direction of membrane transporters.

  • Reuptake Inhibitors (e.g., SSRIs, SNRIs): Which increase synaptic neurotransmitter levels by blocking their removal from the synapse via transporter proteins.[5]

  • Monoamine Oxidase Inhibitors (MAOIs): Which increase neurotransmitter stores by preventing their intracellular degradation by the MAO enzyme.[5]

While the precise molecular target for (-)-BPAP's CAE/SAE effect is still under investigation, it is known to be independent of the common monoamine receptors, transporters, and MAO at pharmacologically relevant concentrations.[1][5] Recent research suggests that the Trace Amine-Associated Receptor 1 (TAAR1) may be involved in the effects of MAE compounds.[3]

BPAP_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft Vesicle_Docked Neurotransmitter Vesicle (Docked) Vesicle_Released Vesicle Fusion & Release (Exocytosis) Vesicle_Released->NT1 Vesicle_Released->NT2 Vesicle_Released->NT3 BPAP (-)-BPAP Modulator Unknown Modulatory Target (e.g., TAAR1?) BPAP->Modulator Modulator->Vesicle_Released Enhances Release Quantum ActionPotential Action Potential (Impulse) ActionPotential->Vesicle_Released Triggers

Caption: Proposed mechanism of (-)-BPAP as a monoaminergic activity enhancer.

Quantitative Data on Neurotransmitter Release and Enzyme Inhibition

The effects of (-)-BPAP have been quantified in various experimental paradigms, demonstrating its high potency and selectivity. The data below are summarized from key in vitro and ex vivo studies.

Table 1: Effects of (-)-BPAP on Neurotransmitter Release

This table summarizes the effective concentrations of (-)-BPAP for enhancing the electrically stimulated release of radiolabeled neurotransmitters from isolated rat brain tissues.

NeurotransmitterBrain Region/PreparationEffective (-)-BPAP ConcentrationKey ObservationReference
Dopamine (DA) Striatum, Substantia Nigra, Tuberculum Olfactorium10⁻¹⁴ M - 10⁻¹² MSignificant enhancement of release at femtomolar to picomolar concentrations.[1],[2]
Dopamine (DA) Isolated Brain Stem0.18 µM (180 nM)Significant enhancement of impulse-mediated release.[2]
Dopamine (DA) Isolated Brain Stem50 ng/mLMost effective concentration for enhancing nerve stimulation-induced release.[5]
Norepinephrine (NE) Locus Coeruleus10⁻¹⁴ M - 10⁻¹² MSignificant enhancement of release.[1],[2]
Norepinephrine (NE) Isolated Brain Stem0.18 µM (180 nM)Significant enhancement of impulse-mediated release.[2]
Norepinephrine (NE) Isolated Brain Stem50 ng/mLMost effective concentration for enhancing nerve stimulation-induced release.[5]
Serotonin (5-HT) Raphe Nucleus10⁻¹² M - 10⁻¹⁰ MMaximum enhancement of release observed in this concentration range.[1]
Serotonin (5-HT) Isolated Brain Stem36 nMSignificant enhancement of impulse-mediated release.[2]
Serotonin (5-HT) Isolated Brain Stem10 ng/mLHighly effective concentration for enhancing nerve stimulation-induced release.[5]
Table 2: (-)-BPAP Monoamine Oxidase (MAO) Inhibition Profile

To confirm that the primary effects of (-)-BPAP are not due to enzyme inhibition, its IC₅₀ values for MAO-A and MAO-B were determined. The data show that (-)-BPAP is a very weak, selective MAO-A inhibitor, with an inhibitory potency far lower than dedicated MAOIs like clorgyline.[1]

EnzymeSubstrate (Typical)(-)-BPAP IC₅₀ (Mouse Brain)Clorgyline IC₅₀ (Reference)Conclusion
MAO-A Tryptamine4.0 x 10⁻⁷ M (400 nM)4.2 x 10⁻¹¹ M(-)-BPAP is ~10,000 times less potent than clorgyline.[1][3]
MAO-B β-phenylethylamine2.8 x 10⁻⁴ M (280 µM)2.6 x 10⁻⁴ MWeak inhibition, comparable to clorgyline's off-target effect.

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocols

The characterization of (-)-BPAP relies on established neuropharmacological techniques. Below are detailed methodologies for key experiments cited.

Protocol 1: In Vitro Stimulated Neurotransmitter Release from Brain Slices

This protocol is designed to measure the effect of a compound on the impulse-dependent release of neurotransmitters from isolated brain tissue.

  • Tissue Preparation:

    • Male Wistar rats are sacrificed via decapitation.

    • The brain is rapidly removed and placed in ice-cold Krebs solution.

    • Specific brain regions (e.g., brain stem, striatum, locus coeruleus, raphe) are dissected.

    • The tissue is sliced to a thickness of 0.3-0.4 mm using a McIlwain tissue chopper.

  • Radiolabeling:

    • Slices are pre-incubated in oxygenated Krebs solution containing a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) for 45 minutes at 37°C. This allows for the uptake of the tracer into the presynaptic terminals.

  • Superfusion and Stimulation:

    • The radiolabeled slices are transferred to a superfusion chamber and continuously perfused with oxygenated Krebs solution at a flow rate of 0.5 mL/min.

    • After a washout period, two electrical stimulations (S1 and S2) are delivered through platinum electrodes (e.g., 2 Hz, 2 ms (B15284909) pulses for 2 minutes).

    • The test compound, (-)-BPAP, is introduced into the perfusion medium 15-20 minutes prior to the second stimulation (S2). Control experiments receive the vehicle only.

  • Sample Collection and Analysis:

    • Perfusate fractions are collected continuously throughout the experiment (e.g., every 4 minutes).

    • The radioactivity in each fraction is quantified using a liquid scintillation counter.

    • The total radioactivity remaining in the tissue is measured at the end of the experiment.

  • Data Calculation:

    • The amount of radioactivity released by each stimulation is calculated as a percentage of the total radioactivity present in the tissue at the time of stimulation.

    • The effect of the drug is determined by calculating the ratio of the release from the second stimulation to the first (S2/S1). An S2/S1 ratio significantly greater than that of the control group indicates an enhancement of release.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Superfusion Experiment cluster_analysis 3. Analysis A Sacrifice Animal & Isolate Brain Region B Prepare Tissue Slices (0.3 mm) A->B C Pre-incubate with [3H]-Neurotransmitter B->C D Transfer Slices to Superfusion Chamber C->D E Deliver First Electrical Stimulation (S1) D->E F Add (-)-BPAP (or Vehicle) E->F G Deliver Second Electrical Stimulation (S2) F->G H Collect Perfusate Fractions & Measure Radioactivity G->H I Calculate Release during S1 H->I J Calculate Release during S2 H->J K Determine S2/S1 Ratio I->K J->K L Compare BPAP vs. Control Ratios K->L Drug_Classification A Monoaminergic Modulators B1 Releasing Agents (e.g., Amphetamine) A->B1 B2 Reuptake Inhibitors (e.g., Fluoxetine) A->B2 B3 MAO Inhibitors (e.g., Clorgyline) A->B3 B4 Monoaminergic Activity Enhancers (MAE) A->B4 C4 (-)-BPAP B4->C4 D1 Enhances 5-HT Release C4->D1 D2 Enhances DA Release C4->D2 D3 Enhances NE Release C4->D3

References

Preclinical Research on Amyloid Precursor Protein (APP) Modulators for Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on therapeutic agents targeting the Amyloid Precursor Protein (APP) processing pathway for the treatment of Alzheimer's disease (AD). The central pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain, which are derived from the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. This guide focuses on three major classes of therapeutic agents that modulate this pathway: BACE1 inhibitors, γ-secretase modulators (GSMs), and anti-Aβ monoclonal antibodies.

The Amyloid Precursor Protein (APP) Processing Pathway

The processing of APP can occur via two main pathways: the non-amyloidogenic and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. In the amyloidogenic pathway, sequential cleavage of APP by BACE1 and the γ-secretase complex results in the generation of Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and plaque formation.[1]

cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway APP_non_amyloid APP sAPPalpha sAPPα APP_non_amyloid->sAPPalpha Cleavage CTFalpha C83 APP_non_amyloid->CTFalpha Cleavage p3 p3 CTFalpha->p3 Cleavage alpha_secretase α-secretase gamma_secretase_non_amyloid γ-secretase APP_amyloid APP sAPPbeta sAPPβ APP_amyloid->sAPPbeta Cleavage CTFbeta C99 APP_amyloid->CTFbeta Cleavage Abeta Aβ (Aβ40, Aβ42) CTFbeta->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1 BACE1 gamma_secretase_amyloid γ-secretase

Figure 1: APP Processing Pathways

Therapeutic Strategies Targeting APP Processing

Preclinical research has focused on three primary strategies to mitigate Aβ production and accumulation.

cluster_strategies cluster_mechanisms Therapeutic_Strategies Therapeutic Strategies Targeting APP Processing BACE1_Inhibitors BACE1 Inhibitors Therapeutic_Strategies->BACE1_Inhibitors GSMs γ-Secretase Modulators (GSMs) Therapeutic_Strategies->GSMs Antibodies Anti-Aβ Monoclonal Antibodies Therapeutic_Strategies->Antibodies BACE1_MoA Block cleavage of APP at the β-site BACE1_Inhibitors->BACE1_MoA GSM_MoA Allosterically modulate γ-secretase to favor production of shorter, less amyloidogenic Aβ peptides GSMs->GSM_MoA Antibody_MoA Bind to and promote clearance of Aβ monomers, oligomers, or plaques Antibodies->Antibody_MoA

Figure 2: Therapeutic Intervention Points

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative efficacy of representative compounds from each therapeutic class in preclinical animal models of Alzheimer's disease.

Table 1: Preclinical Efficacy of the BACE1 Inhibitor Verubecestat (MK-8931)

Animal ModelDoseRoute of AdministrationTreatment DurationReduction in Brain Aβ40Reduction in CSF Aβ40Reference
Rat8 mg/kgOralAcute90% (ED90)-[2]
Rat-OralChronic->80%[3][4]
Monkey3 mg/kgOral24 hours-Drastic decrease[2]
Monkey10 mg/kgOral4 hours-72%[2]

Table 2: Preclinical Efficacy of the γ-Secretase Modulator BPN-15606

Animal ModelDoseRoute of AdministrationTreatment DurationReduction in Brain Aβ42Reduction in Plasma Aβ42Reference
Rat5-10 mg/kgOralAcute/Subchronic/ChronicSignificantSignificant[5][6]
Mouse5-10 mg/kgOralAcute/Subchronic/ChronicSignificantSignificant[5]
Ts65Dn Mouse10 mg/kg/weekdayOral Gavage4 monthsSignificant-[7]

Table 3: Preclinical Efficacy of the Anti-Aβ Monoclonal Antibody Aducanumab (Analog)

Animal ModelDoseRoute of AdministrationTreatment DurationReduction in Total Plaque Area (Hippocampus)Reduction in Total Plaque Area (Cortex)Reference
Tg2576 Mouse30 mg/kgIntraperitonealSingle doseBinds to plaquesBinds to plaques[8]
APP23 MouseNot specifiedNot specified5 treatments over 9 monthsSignificantTrend towards reduction[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for evaluating APP-targeting therapeutics in animal models.

Animal Models

A variety of transgenic mouse models that overexpress human APP with familial AD mutations are commonly used to recapitulate aspects of AD pathology, particularly Aβ deposition.

  • Tg2576 Mice: Express human APP695 with the Swedish (K670N/M671L) double mutation. These mice develop Aβ plaques starting at around 9-12 months of age.[8]

  • APP23 Mice: Express human APP751 with the Swedish mutation. They exhibit plaque formation starting at 6-8 months of age.[9]

  • APPswe/PSEN1dE9 (APP/PS1) Mice: Co-express a chimeric mouse/human APP with the Swedish mutation and a human presenilin 1 variant (dE9). These mice show accelerated plaque deposition, starting as early as 4-6 months.[10]

  • Ts65Dn Mice: A model for Down syndrome, these mice carry a translocation of a portion of mouse chromosome 16, which is homologous to human chromosome 21 and includes the App gene. They exhibit age-dependent cognitive deficits and some AD-like pathologies.[7]

Drug Administration
  • Oral Gavage: For orally bioavailable small molecules like BACE1 inhibitors and GSMs, compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered directly into the stomach using a gavage needle. Dosing frequency can range from once daily to multiple times a week.[7]

  • Intraperitoneal (IP) Injection: Monoclonal antibodies are often administered via IP injection. The antibody is diluted in a sterile saline solution before injection into the peritoneal cavity.[8]

  • Intravenous (IV) Injection: This route can also be used for monoclonal antibodies to ensure direct entry into the bloodstream.

Experimental Workflow for Efficacy Studies

Animal_Model Selection of Animal Model (e.g., Tg2576, APP/PS1) Baseline Baseline Assessment (Cognitive Testing, Imaging) Animal_Model->Baseline Treatment_Groups Randomization into Treatment and Control Groups Baseline->Treatment_Groups Drug_Admin Chronic Drug Administration Treatment_Groups->Drug_Admin Monitoring In-life Monitoring (Health, Body Weight) Drug_Admin->Monitoring Endpoint_Testing Endpoint Behavioral and Cognitive Testing Monitoring->Endpoint_Testing Sacrifice Euthanasia and Tissue Collection Endpoint_Testing->Sacrifice Biochemical Biochemical Analysis (ELISA for Aβ levels) Sacrifice->Biochemical Histological Histological Analysis (Immunohistochemistry for Plaques) Sacrifice->Histological Data_Analysis Data Analysis and Statistical Evaluation Biochemical->Data_Analysis Histological->Data_Analysis

Figure 3: Preclinical Efficacy Study Workflow
Key Experimental Procedures

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:

    • Tissue Homogenization: Brain tissue (cortex and hippocampus) is homogenized in a lysis buffer containing protease inhibitors.

    • Fractionation: Homogenates are often separated into soluble and insoluble fractions by ultracentrifugation to measure different Aβ pools. The insoluble fraction, containing aggregated Aβ, is typically extracted with formic acid.

    • ELISA: Commercially available ELISA kits specific for Aβ40 and Aβ42 are used to quantify the concentration of these peptides in the brain homogenates, plasma, and cerebrospinal fluid (CSF). The assay involves capturing the Aβ peptide with a specific antibody coated on a microplate, followed by detection with a second, labeled antibody.

  • Immunohistochemistry (IHC) for Aβ Plaque Load:

    • Tissue Preparation: Animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then removed, post-fixed, and cryoprotected.

    • Sectioning: Brains are sectioned using a cryostat or vibratome.

    • Staining: Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8). A fluorescently or enzymatically labeled secondary antibody is then used for detection.

    • Imaging and Quantification: Stained sections are imaged using a microscope, and the plaque burden (percentage of area covered by plaques) is quantified using image analysis software.

  • Behavioral and Cognitive Testing:

    • Morris Water Maze: Assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water using spatial cues.

    • Y-Maze: Evaluates short-term spatial working memory based on the natural tendency of rodents to explore novel arms of a maze.

    • Novel Object Recognition: Tests recognition memory. Mice are familiarized with two identical objects and later presented with one familiar and one novel object. Increased time spent exploring the novel object indicates intact memory.

Conclusion

The preclinical research on therapeutic agents targeting the APP processing pathway has provided a strong rationale for their clinical development. BACE1 inhibitors, γ-secretase modulators, and anti-Aβ monoclonal antibodies have all demonstrated the ability to reduce Aβ pathology in animal models of Alzheimer's disease. However, the translation of these preclinical findings to clinical efficacy has been challenging, highlighting the complexities of AD and the limitations of current animal models. This guide provides a foundational understanding of the preclinical data and methodologies that are essential for the continued development of effective disease-modifying therapies for Alzheimer's disease. Researchers and drug development professionals are encouraged to build upon these findings to refine therapeutic strategies and improve the translatability of preclinical research.

References

An In-Depth Technical Guide to the Neuroprotective Effects of BPAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of the synthetic compound R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-BPAP. This molecule has emerged as a promising candidate for therapeutic intervention in neurodegenerative disorders due to its multifaceted mechanism of action. This document details the core molecular pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for researchers investigating this and similar compounds.

Core Mechanisms of Neuroprotection

(-)-BPAP exerts its neuroprotective effects through a combination of synergistic mechanisms, primarily centered on enhancing endogenous neurotrophic support and directly counteracting apoptotic processes.

1.1 Enhancement of Monoaminergic Neurotransmission: (-)-BPAP is characterized as a "catecholaminergic and serotonergic activity enhancer."[1][2] Unlike reuptake inhibitors or releasing agents, it selectively enhances the impulse-driven release of key monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[2][3] This modulation of neurotransmitter systems may contribute to its neuroprotective and pro-cognitive effects, particularly in conditions characterized by monoaminergic deficits, such as Parkinson's disease.[1][4]

1.2 Upregulation of the BDNF/TrkB Signaling Pathway: A cornerstone of (-)-BPAP's neuroprotective action is its ability to significantly increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[1] This upregulation enhances the downstream signaling cascade, which is critical for neuronal survival, differentiation, and synaptic plasticity. The BDNF/TrkB pathway activation is a key mechanism underlying the potential of (-)-BPAP to not only protect neurons but also to promote neuronal resilience and function.[1]

1.3 Anti-Apoptotic Activity: (-)-BPAP has been shown to directly inhibit neuronal apoptosis through a dual-pronged approach targeting the intrinsic, or mitochondrial, pathway of programmed cell death.

  • Mitochondrial Membrane Stabilization: The compound directly stabilizes the mitochondrial membrane potential, preventing the mitochondrial permeability transition that is a critical early event in the apoptotic cascade.[5]

  • Induction of Anti-Apoptotic Proteins: (-)-BPAP upregulates the expression of Bcl-2, a key anti-apoptotic protein that functions to block the release of pro-apoptotic factors like cytochrome c from the mitochondria.[5]

This combined action effectively halts the progression of apoptosis at a crucial control point, preserving neuronal integrity in the face of neurotoxic insults.[5]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective efficacy of (-)-BPAP.

Table 1: In Vitro Neuroprotection Against Neurotoxins

Cell TypeNeurotoxin(-)-BPAP ConcentrationOutcomeReference
Human Neuroblastoma SH-SY5YN-methyl(R)salsolinolNot specifiedPrevention of apoptosis, stabilization of mitochondrial membrane potential[5]
Cultured Hippocampal Neuronsβ-amyloid10⁻¹⁴ MProtection from neurotoxicity[3]

Table 2: Effects on Neurotrophin and Receptor Expression

Experimental ModelTreatmentTarget Gene/ProteinMethodResultReference
Rat Mesencephalic SlicesR-(-)-BPAP (48h)BDNF mRNART-PCRSignificant Increase[1]
Rat Mesencephalic SlicesR-(-)-BPAP (48h)BDNF ProteinELISASignificant Increase[1]
Rat Mesencephalic SlicesR-(-)-BPAP (48h)trkB mRNART-PCRSignificant Increase[1]
Rat Mesencephalic SlicesR-(-)-BPAP (48h)p75NTR mRNART-PCRNo significant change[1]

Signaling Pathways and Visualizations

The neuroprotective effects of (-)-BPAP are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways.

3.1 BDNF/TrkB Survival Pathway

Activation of the TrkB receptor by BDNF, which is upregulated by (-)-BPAP, initiates several pro-survival downstream cascades, including the PI3K/Akt and Ras/MAPK pathways. These pathways converge on the nucleus to promote the transcription of genes involved in neuronal survival and plasticity, such as CREB.

BDNF_TrkB_Pathway cluster_0 cluster_1 cluster_2 cluster_3 BPAP (-)-BPAP BDNF BDNF Expression↑ BPAP->BDNF TrkB TrkB Receptor Expression↑ BPAP->TrkB BDNF_ext BDNF TrkB_rec TrkB Receptor BDNF_ext->TrkB_rec Binding & Dimerization PI3K PI3K TrkB_rec->PI3K Ras Ras TrkB_rec->Ras PLCG PLCγ TrkB_rec->PLCG Akt Akt PI3K->Akt activates CREB CREB Phosphorylation Akt->CREB ERK ERK (MAPK) Ras->ERK activates ERK->CREB Survival Neuronal Survival, Synaptic Plasticity CREB->Survival Promotes Transcription

Diagram 1: (-)-BPAP enhances the BDNF/TrkB signaling cascade.

3.2 Intrinsic Apoptosis Pathway Inhibition

(-)-BPAP directly interferes with the mitochondrial-led apoptosis pathway. It prevents the loss of mitochondrial membrane potential and upregulates the anti-apoptotic protein Bcl-2, which in turn blocks the release of cytochrome c and subsequent activation of the caspase cascade.

Apoptosis_Pathway cluster_0 cluster_1 cluster_2 cluster_3 Toxin Neurotoxic Stimuli (e.g., N-methyl(R)salsolinol) MMP Mitochondrial Membrane Potential (ΔΨm) Collapse Toxin->MMP Mito Mitochondrion CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes BPAP (-)-BPAP BPAP->MMP Stabilizes Bcl2 Bcl-2 Expression↑ BPAP->Bcl2 Bcl2->CytC Inhibits

Diagram 2: (-)-BPAP inhibits the intrinsic apoptosis pathway.

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments used to characterize the neuroprotective effects of (-)-BPAP.

4.1 In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a method to assess the ability of (-)-BPAP to protect human neuroblastoma SH-SY5Y cells from a neurotoxin-induced cell death.

  • Cell Culture and Maintenance:

    • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 1X Non-Essential Amino Acids.

    • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency using 0.25% Trypsin-EDTA. It is recommended to use cells below passage 20 to maintain neuronal characteristics.

  • Neuroprotection Assay Workflow:

    • Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat cells with various concentrations of (-)-BPAP (e.g., ranging from 10⁻¹⁵ M to 10⁻⁶ M) for 2 hours in serum-free medium. Include a vehicle-only control group.

    • Induce neurotoxicity by adding a neurotoxin such as N-methyl(R)salsolinol or MPP⁺ (1-methyl-4-phenylpyridinium) to the wells (concentration to be optimized, e.g., 100 µM for NM(R)Sal) for 24 hours.

    • Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay according to the manufacturer's instructions.

    • Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin alone.

Diagram 3: Workflow for the in vitro neuroprotection assay.

4.2 BDNF and TrkB Expression Analysis

  • RNA Isolation and RT-PCR:

    • Treat rat mesencephalic slices or cell cultures with (-)-BPAP for a specified time (e.g., 48 hours).

    • Isolate total RNA using a TRIzol-based method or a commercial kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using specific primers for BDNF, TrkB, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative change in gene expression using the ΔΔCt method.

  • Protein Extraction and ELISA:

    • Following treatment with (-)-BPAP, lyse cells or homogenize tissue in RIPA buffer containing protease inhibitors.

    • Determine the total protein concentration of the lysates using a BCA or Bradford assay.

    • Quantify BDNF protein levels using a commercial BDNF ELISA kit, following the manufacturer's protocol.

    • Normalize BDNF concentration to the total protein concentration of the sample and compare treated groups to controls.

4.3 Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the JC-1 cationic dye, which accumulates in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Culture and treat cells with (-)-BPAP and a neurotoxin as described in Protocol 4.1. Include a positive control group treated with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • Prepare a 2 µM JC-1 staining solution in the cell culture medium.

  • Remove the culture medium from the cells and add the JC-1 staining solution.

  • Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Wash the cells with a phosphate-buffered saline (PBS).

  • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope.

    • Green Monomers: Excitation ~485 nm, Emission ~535 nm.

    • Red Aggregates: Excitation ~535 nm, Emission ~595 nm.

  • Calculate the ratio of red to green fluorescence. A higher red/green ratio indicates a healthier mitochondrial membrane potential and thus, a protective effect of (-)-BPAP.

4.4 Western Blot for Bcl-2 Family Proteins

  • Prepare total protein lysates from treated and control cells as described in the ELISA protocol.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Bcl-2 (and optionally, the pro-apoptotic protein Bax) overnight at 4°C. Also, probe a separate membrane or the same membrane (if stripped) with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Perform densitometric analysis to quantify the relative changes in Bcl-2 expression, normalized to the loading control.

Note on "N-benzyl-p-anisoyl-phenylalanine"

The initial query included the compound "N-benzyl-p-anisoyl-phenylalanine." A thorough search of the scientific literature did not yield significant results for a compound with this specific name in the context of neuroprotection. Research on structurally related N-benzyl phenylalanine derivatives has primarily focused on other therapeutic areas, such as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes. The focus of this guide, R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, is the compound robustly supported by preclinical neuroprotection research under the "BPAP" acronym.

Conclusion

(-)-BPAP is a potent neuroprotective agent with a unique and compelling multi-target mechanism of action. By enhancing the brain's own neurotrophic systems through the BDNF/TrkB pathway and simultaneously providing direct anti-apoptotic protection at the mitochondrial level, it represents a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. The experimental frameworks provided herein offer a basis for further investigation into its efficacy and mechanism, facilitating the advancement of this and other neuroprotective strategies in the drug development pipeline.

References

The Neuroprotective and Potential Anti-Aging Properties of (-)-BPAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] is a synthetic compound recognized for its potent activity as a monoaminergic activity enhancer. While initially investigated for its psychostimulant-like properties, a growing body of preclinical evidence highlights its significant neuroprotective effects, suggesting a potential role as an anti-aging agent, particularly in the context of age-related neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of (-)-BPAP, focusing on its mechanism of action, preclinical data, and the signaling pathways implicated in its neuroprotective effects. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.

Introduction to (-)-BPAP

(-)-BPAP is the R(-)-enantiomer of 1-(benzofuran-2-yl)-2-propylaminopentane, a compound structurally related to tryptamine (B22526) and the experimental drug phenylpropylaminopentane (PPAP).[1] It was developed as a more potent and selective enhancer of the impulse propagation-mediated release of monoamine neurotransmitters compared to its predecessors.[2] Unlike amphetamine-like substances, (-)-BPAP's primary mechanism is not to induce neurotransmitter release directly but to enhance the efficiency of neuronal firing-dependent exocytosis.[2] This unique profile, coupled with its neuroprotective properties, has generated interest in its therapeutic potential for conditions such as Parkinson's disease, Alzheimer's disease, and depression.[1] This guide explores the evidence supporting these neuroprotective actions and their implications for mitigating aspects of the aging process in the central nervous system.

Mechanism of Action

Monoaminergic Activity Enhancement

(-)-BPAP is a potent monoaminergic activity enhancer (MAE), stimulating the impulse propagation-mediated release of serotonin (B10506), dopamine (B1211576), and norepinephrine.[1][2] This action is distinct from that of monoamine reuptake inhibitors or releasing agents.[3] Studies on isolated rat brain tissue have demonstrated that (-)-BPAP significantly enhances the electrically stimulated release of these neurotransmitters at very low concentrations.[2] The effect is bimodal, with peaks of activity observed in both the picomolar-to-nanomolar and the micromolar ranges.[4][5]

Neuroprotection and Anti-Apoptotic Effects

The potential anti-aging properties of (-)-BPAP are primarily inferred from its robust neuroprotective and anti-apoptotic effects observed in preclinical models. While direct studies on (-)-BPAP and the Bcl-2 pathway are limited, the structurally and mechanistically related compound, rasagiline (B1678815) [N-propargyl-1(R)-aminoindan], offers significant insights. The neuroprotective activity of rasagiline has been linked to the presence of its propargyl moiety, which is also present in (-)-BPAP.[6] Rasagiline has been shown to exert its anti-apoptotic effects by up-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL, and down-regulating the pro-apoptotic protein Bax.[7][8] This modulation of the Bcl-2 family of proteins is crucial for maintaining mitochondrial integrity and preventing the activation of the caspase cascade that leads to programmed cell death.[6][8]

Furthermore, (-)-BPAP has been shown to protect cultured hippocampal neurons from beta-amyloid-induced neurotoxicity at femtomolar concentrations.[2] It also exerts a significant cytoprotective effect on human brain capillary endothelial cells and rat pheochromocytoma (PC12) cells under conditions of hypoxia-reoxygenation.[5]

Induction of Neurotrophic Factors

A key component of (-)-BPAP's neuroprotective mechanism appears to be its ability to upregulate neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). A study on rat mesencephalic slice cultures demonstrated that R-(-)-BPAP significantly increased both the mRNA and protein levels of BDNF and its high-affinity receptor, TrkB.[9] Enhanced BDNF/TrkB signaling is a critical pathway for promoting neuronal survival, differentiation, and synaptic plasticity, processes that are often compromised in the aging brain and in neurodegenerative diseases.[10][11]

Preclinical Evidence: Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on (-)-BPAP and related compounds.

Table 1: Effective Concentrations of (-)-BPAP on Neurotransmitter Release

NeurotransmitterPreparationEffective ConcentrationReference
DopamineIsolated Rat Brain Stem50 ng/mL[3]
DopamineIsolated Rat Striatum10⁻¹² M - 10⁻¹¹ M & 10⁻⁶ M - 10⁻⁵ M[4][12]
NorepinephrineIsolated Rat Brain Stem50 ng/mL[3]
NorepinephrineIsolated Rat Locus Coeruleus10⁻¹⁴ M - 10⁻¹³ M & 10⁻⁶ M[2]
SerotoninIsolated Rat Brain Stem10 ng/mL[3]
SerotoninIsolated Rat Raphe Nucleus10⁻¹² M - 10⁻¹⁰ M[2]

Table 2: Neuroprotective and Anti-Apoptotic Concentrations of (-)-BPAP and Related Compounds

CompoundModel SystemInsultEffective ConcentrationEffectReference
(-)-BPAPCultured Hippocampal NeuronsBeta-amyloid10⁻¹⁴ MNeuroprotection[2]
(-)-BPAPHuman Brain Endothelial CellsHypoxia-ReoxygenationfM - pM & µM rangesCytoprotection[5]
(-)-BPAPRat PC12 CellsHypoxia-ReoxygenationfM - pM & µM rangesCytoprotection[5]
(-)-DeprenylRat PC12 CellsSerum/NGF Withdrawal< 10⁻⁹ MReduced Apoptosis[13]
RasagilineRat PC12 CellsSerum Deprivation0.1 - 10 µMDecreased Apoptosis[7]

Table 3: Effects of R-(-)-BPAP on Neurotrophin Expression

Gene/ProteinPreparationTreatmentMethodOutcomeReference
BDNF mRNARat Mesencephalic SlicesR-(-)-BPAPRT-PCRSignificantly Increased[9]
BDNF ProteinRat Mesencephalic SlicesR-(-)-BPAPELISASignificantly Increased[9]
TrkB mRNARat Mesencephalic SlicesR-(-)-BPAPRT-PCRSignificantly Increased[9]
NT-3 mRNARat Mesencephalic SlicesR-(-)-BPAPRT-PCRNo Significant Effect[9]
p75NTR mRNARat Mesencephalic SlicesR-(-)-BPAPRT-PCRNo Significant Effect[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (-)-BPAP's neuroprotective and monoaminergic activity-enhancing effects. These protocols are synthesized from standard laboratory procedures and specific details mentioned in the referenced literature.

In Vitro Neuroprotection Assay using PC12 Cells

This protocol describes a method to assess the cytoprotective effect of (-)-BPAP against oxidative stress induced by hypoxia-reoxygenation in a rat pheochromocytoma (PC12) cell line.[5]

  • Cell Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

    • Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Hypoxia-Reoxygenation Insult:

    • Replace the culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).

    • Place the cells in a hypoxic chamber flushed with an argon gas mixture (95% Ar, 5% CO₂) for 1 hour at 37°C.

    • After the hypoxic period, replace the EBSS with the standard culture medium containing various concentrations of (-)-BPAP (e.g., ranging from 1 fM to 100 µM) or vehicle control.

    • Return the cells to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period of 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Following reoxygenation, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the normoxic control group.

Neurotransmitter Release from Rat Brain Slices

This protocol outlines a method for measuring the effect of (-)-BPAP on the electrically stimulated release of radiolabeled dopamine from isolated rat striatal slices.[2][4]

  • Preparation of Brain Slices:

    • Anesthetize a Wistar rat and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare 300 µm coronal slices of the striatum using a vibratome in ice-cold aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.

  • Radiolabeling:

    • Incubate the slices in aCSF containing [³H]-dopamine (e.g., 0.1 µM) for 30 minutes at 37°C to allow for uptake of the radiolabel.

    • Wash the slices with fresh aCSF to remove excess unincorporated radiolabel.

  • Superfusion and Stimulation:

    • Transfer individual slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

    • Collect perfusate fractions at regular intervals (e.g., every 3 minutes).

    • After a stable baseline release is established, apply two periods of electrical field stimulation (S1 and S2) using platinum electrodes (e.g., 2 ms (B15284909) pulses, 10 Hz for 2 minutes).

    • Introduce (-)-BPAP at the desired concentration into the superfusion medium after S1 and maintain its presence through S2.

  • Quantification and Analysis:

    • Measure the radioactivity in each collected fraction and in the tissue slice at the end of the experiment using liquid scintillation counting.

    • Calculate the fractional release of [³H]-dopamine for each sample.

    • Determine the effect of (-)-BPAP by calculating the ratio of the stimulated release in the second period (S2) to the first period (S1). Compare the S2/S1 ratio in the presence of (-)-BPAP to the control (vehicle) condition.

Gene Expression Analysis in Organotypic Slice Cultures

This protocol details the assessment of (-)-BPAP's effect on BDNF and TrkB mRNA expression in rat mesencephalic slice cultures using RT-PCR.[9]

  • Preparation of Organotypic Slice Cultures:

    • Harvest mesencephalon from postnatal day 8-10 rat pups.

    • Prepare 300 µm thick slices using a vibratome in sterile, chilled Gey's balanced salt solution.

    • Place slices on semi-permeable membrane inserts in 6-well plates containing culture medium.

    • Culture for 7-10 days in vitro at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Treat the slice cultures with (-)-BPAP at the desired concentration (e.g., 1 µM) for 48 hours.

  • RNA Isolation and Reverse Transcription:

    • Harvest the slices and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Quantify the RNA and assess its purity.

    • Synthesize first-strand cDNA from an equal amount of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green master mix and specific primers for BDNF, TrkB, and a reference gene (e.g., GAPDH).

    • Run the reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in (-)-BPAP-treated cultures compared to vehicle-treated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of (-)-BPAP and a typical experimental workflow.

BPAP_Neuroprotection_Workflow cluster_invitro In Vitro Model cluster_analysis Analysis cluster_outcome Outcome Assessment CellCulture 1. Cell Culture (e.g., PC12, SH-SY5Y) Toxin 2. Induce Apoptotic Stress (e.g., Serum Deprivation, Neurotoxin) CellCulture->Toxin Treatment 3. Treat with (-)-BPAP (Concentration Gradient) Toxin->Treatment Incubation 4. Incubate (e.g., 24-48 hours) Treatment->Incubation Viability 5a. Cell Viability Assays (MTT, LDH) Incubation->Viability GeneExpr 5b. Gene/Protein Expression (RT-PCR, Western Blot, ELISA) Incubation->GeneExpr Mito 5c. Mitochondrial Function (Membrane Potential, Caspase Activity) Incubation->Mito Data 6. Quantify Neuroprotective Effect Viability->Data GeneExpr->Data Mito->Data BPAP_BDNF_Pathway cluster_neuron Neuron cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome BPAP (-)-BPAP BDNF_mRNA BDNF mRNA BPAP->BDNF_mRNA Upregulates TrkB_mRNA TrkB mRNA BPAP->TrkB_mRNA Upregulates BDNF_Protein BDNF Protein BDNF_mRNA->BDNF_Protein Translation TrkB_Receptor TrkB Receptor TrkB_mRNA->TrkB_Receptor Translation BDNF_Protein->TrkB_Receptor Binds & Activates PI3K_Akt PI3K/Akt Pathway TrkB_Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB_Receptor->MAPK_ERK Survival Neuronal Survival PI3K_Akt->Survival MAPK_ERK->Survival Plasticity Synaptic Plasticity MAPK_ERK->Plasticity BPAP_Bcl2_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_apoptosis Apoptosis Cascade BPAP (-)-BPAP (Proposed Mechanism) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL BPAP->Bcl2 Upregulates Bax Pro-apoptotic Bax, Bad BPAP->Bax Downregulates Bcl2->Bax Inhibits Mito_Integrity Mitochondrial Membrane Integrity Bcl2->Mito_Integrity Maintains Bax->Mito_Integrity Disrupts CytoC Cytochrome c Release Mito_Integrity->CytoC Prevents Caspases Caspase Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

References

The Pharmacodynamics of Tryptamine-Derived Monoamine Releasing Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptamine-derived compounds represent a broad class of psychoactive substances known for their significant effects on monoaminergic systems. As monoamine releasing agents (MAEs), these molecules exert their influence by promoting the efflux of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) from presynaptic neurons. This guide provides a detailed examination of the pharmacodynamics of these agents, focusing on their interactions with monoamine transporters and key receptor systems. It summarizes quantitative data on transporter and receptor affinities, details the experimental protocols used to derive this data, and illustrates the underlying molecular mechanisms, including the crucial role of Trace Amine-Associated Receptor 1 (TAAR1). This document is intended to serve as a comprehensive technical resource for researchers and professionals engaged in the study and development of tryptamine-based therapeutics.

Introduction

Tryptamine (B22526) and its derivatives are a class of compounds, both endogenous and synthetic, that have profound effects on the central nervous system. Many of these compounds function as monoamine releasing agents (MAEs), a class of drugs that induce the release of monoamine neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from presynaptic neurons.[1] This action leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling.[1]

The primary mechanism of action for tryptamine-derived MAEs involves their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1] These transporters are responsible for the reuptake of monoamines from the synaptic cleft, thus terminating their signal.[2] Tryptamine-derived MAEs act as substrates for these transporters, allowing them to enter the presynaptic neuron.[1][3] Once inside, they can induce a reversal of the transporter's function, causing it to efflux monoamines into the synapse.[1]

Furthermore, the pharmacodynamics of these agents are intricately linked to the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[4][5] Tryptamines are known agonists of TAAR1, and activation of this receptor initiates a signaling cascade that further modulates the function of monoamine transporters, contributing to monoamine release.[4][5] This guide will delve into the quantitative aspects of these interactions, the methodologies used to study them, and the signaling pathways that govern their effects.

Quantitative Pharmacodynamics

The pharmacodynamic profile of a tryptamine-derived MAE is defined by its affinity for and activity at various molecular targets. This section presents quantitative data on the interactions of several key tryptamine derivatives with monoamine transporters and select serotonin receptors. The data are presented in tabular format to facilitate comparison across compounds and targets.

Monoamine Transporter Affinity and Potency

The interaction of tryptamine-derived MAEs with DAT, NET, and SERT is a critical determinant of their neurochemical effects. The following tables summarize the inhibition constants (Ki) and the half-maximal effective concentrations (EC50) or half-maximal inhibitory concentrations (IC50) for monoamine uptake and release for a selection of tryptamine derivatives. Lower values indicate higher affinity or potency.

CompoundDAT (Ki/IC50/EC50, nM)NET (Ki/IC50/EC50, nM)SERT (Ki/IC50/EC50, nM)Reference
Tryptamine164 (EC50)716 (EC50)32.6 (EC50)[6]
α-Ethyltryptamine (AET)232 (EC50)640 (EC50)23.2 (EC50)[7][8]
N,N-Dimethyltryptamine (DMT)>10,000 (IC50)>10,000 (IC50)4,000 (Ki)[2][3][9]
5-MeO-DMT>10,000 (IC50)470 (Ki)470 (Ki)[4]
Psilocin>10,000 (IC50)>10,000 (IC50)4,300 (Ki)[4]
N-Methyl-N-isopropyltryptamine (MIPT)--8,880 (Ki)[2][3][9]
N,N-Dipropyltryptamine (DPT)--594 (Ki)[2][3][9]
N,N-Diisopropyltryptamine (DIPT)--2,320 (Ki)[2][3][9]

Note: '-' indicates data not available in the cited sources. The type of quantitative measure (Ki, IC50, or EC50) is specified where the source provides it. Experimental conditions may vary between studies.

Serotonin Receptor Binding Affinity

In addition to their effects on monoamine transporters, many tryptamine derivatives exhibit significant affinity for various serotonin receptors, which contributes to their overall pharmacological profile. The 5-HT2A receptor is a key target for many psychedelic tryptamines.[10]

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Reference
Tryptamine>10,0007.36 (EC50)-[4][6]
N,N-Dimethyltryptamine (DMT)1,0701081,860[4]
5-MeO-DMT1661.5115[4]
Psilocin1294022[4]
α-Ethyltryptamine (AET)->10,000 (EC50)-[7][8]

Note: '-' indicates data not available in the cited sources. Ki values represent binding affinity, while EC50 indicates functional potency. Experimental conditions may vary.

Core Signaling Pathways

The monoamine-releasing effects of tryptamine-derived MAEs are not solely due to direct interaction with transporters but are also mediated by intracellular signaling cascades, primarily initiated by the activation of TAAR1.

TAAR1-Mediated Monoamine Efflux

Tryptamine and its derivatives act as agonists at the intracellular TAAR1.[4][5] Upon binding, TAAR1 activates G-proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[5] This rise in cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC).[4][5][11] These kinases then phosphorylate the monoamine transporters (DAT, NET, and SERT).[4][12] Phosphorylation of the transporters is a key step that is thought to induce a conformational change, causing them to reverse their direction of transport and release monoamines from the presynaptic terminal into the synaptic cleft.[4][5] The TAAR1-mediated efflux of dopamine has been shown to be particularly dependent on PKC phosphorylation.[4]

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron Tryptamine Tryptamine Derivative MAT Monoamine Transporter (DAT, NET, SERT) Tryptamine->MAT Uptake Tryptamine_intra Intracellular Tryptamine MAT->Tryptamine_intra MAT_p Phosphorylated Monoamine Transporter TAAR1 TAAR1 Tryptamine_intra->TAAR1 Activation G_protein Gαs/Gαq TAAR1->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKC PKC cAMP->PKC PKA->MAT Phosphorylation PKC->MAT Phosphorylation Monoamine_synapse Synaptic Monoamine MAT_p->Monoamine_synapse Monoamine_vesicle Monoamine Vesicle Monoamine_cyto Cytoplasmic Monoamine Monoamine_vesicle->Monoamine_cyto Monoamine_cyto->MAT_p Efflux

TAAR1-mediated signaling cascade for monoamine release.

Experimental Protocols

The quantitative data presented in this guide are derived from a variety of in vitro and in vivo experimental techniques. This section provides detailed methodologies for the key assays used to characterize the pharmacodynamics of tryptamine-derived MAEs.

Radioligand Binding Assays for Monoamine Transporters

Radioligand binding assays are used to determine the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of tryptamine derivatives at DAT, NET, and SERT.

Materials:

  • Membrane Preparations: Synaptosomes prepared from rat striatum (for DAT) or whole brain minus striatum and cerebellum (for NET and SERT), or cell membranes from HEK293 cells stably expressing the human transporters.[1]

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [³H]cocaine

    • NET: [³H]nisoxetine or [³H]desipramine

    • SERT: [³H]citalopram or [³H]paroxetine

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Test Compounds: Tryptamine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Membrane suspension - Radioligand - Test compounds start->prep incubate Incubate in 96-well plate: Membrane + Radioligand + Test Compound/Control prep->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a radioligand binding assay.
Monoamine Transporter Uptake Inhibition Assays

These assays measure the functional ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells or synaptosomes.

Objective: To determine the IC50 of tryptamine derivatives for the inhibition of dopamine, norepinephrine, and serotonin uptake.

Materials:

  • Cell Lines/Synaptosomes: HEK293 cells expressing the human transporters or rat brain synaptosomes.[1]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.[1]

  • Uptake Buffer: Krebs-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4) often supplemented with antioxidants like ascorbic acid and a MAO inhibitor like pargyline.[13]

  • Test Compounds and Controls.

  • Filtration or Scintillation Proximity Assay System.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluency. For synaptosomes, prepare a fresh suspension.

  • Wash the cells or synaptosomes with uptake buffer.

  • Pre-incubate with varying concentrations of the test compound or control for a short period (e.g., 10-20 minutes) at 37°C.[13]

  • Initiate uptake by adding the radiolabeled substrate.[13]

  • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.[13]

  • Terminate uptake by rapidly washing with ice-cold buffer and lysing the cells, or by filtration for synaptosomes.[13]

  • Quantify the radioactivity in the cell lysate or on the filters.

  • Calculate the percent inhibition of uptake for each concentration of the test compound and determine the IC50 value.

In Vivo Microdialysis for Monoamine Release

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal, providing a direct measure of monoamine release.[14][15]

Objective: To quantify the increase in extracellular dopamine, norepinephrine, and serotonin in specific brain regions following the administration of a tryptamine-derived MAE.

Materials:

  • Animal Model: Typically rats or mice.

  • Stereotaxic Apparatus: For accurate implantation of the microdialysis probe.

  • Microdialysis Probes: With a semi-permeable membrane of a specific length and molecular weight cutoff.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Artificial Cerebrospinal Fluid (aCSF): Isotonic solution mimicking the composition of the brain's extracellular fluid.

  • Fraction Collector: To collect dialysate samples at regular intervals.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the quantification of monoamines in the dialysate.

  • Test Compound.

Procedure:

  • Surgery: Anesthetize the animal and use the stereotaxic apparatus to implant a guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF and allow for a stabilization period. Collect baseline dialysate samples for at least 60-90 minutes to ensure a stable baseline of monoamine levels.

  • Drug Administration: Administer the tryptamine derivative (e.g., via intraperitoneal or subcutaneous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period post-administration.

  • Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, and serotonin.

  • Data Analysis: Express the post-drug monoamine levels as a percentage of the average baseline levels to determine the magnitude and time course of monoamine release.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Baseline Sample Collection (aCSF Perfusion) probe_insertion->baseline drug_admin Administer Tryptamine MAE baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection hplc HPLC-ECD Analysis of Dialysate post_drug_collection->hplc data_analysis Data Analysis: (% Baseline Release) hplc->data_analysis end End data_analysis->end

Workflow for an in vivo microdialysis experiment.

Conclusion

The pharmacodynamics of tryptamine-derived monoamine releasing agents are complex, involving a multi-faceted interaction with the monoaminergic system. Their primary mechanism involves acting as substrates for monoamine transporters, leading to transporter-mediated efflux of serotonin, dopamine, and norepinephrine. This action is significantly modulated by their agonist activity at the intracellular TAAR1, which initiates a signaling cascade that further promotes monoamine release. The specific behavioral and physiological effects of each tryptamine derivative are determined by its unique profile of affinities and potencies at DAT, NET, and SERT, as well as its interactions with various serotonin and other receptor subtypes. The experimental protocols detailed in this guide provide a framework for the continued investigation of these fascinating compounds, which hold potential for both therapeutic development and advancing our understanding of monoaminergic neurotransmission. A thorough characterization of these pharmacodynamic properties is essential for the rational design of novel compounds with desired therapeutic effects and for understanding the neurobiological basis of their psychoactive properties.

References

Initial studies on FPFS-1169 developmental code name

Author: BenchChem Technical Support Team. Date: December 2025

Developmental Code Name: FPFS-1169

Synonyms: R-(-)-BPAP, BPAP-cpd, R-FPFS-1169

Chemical Name: (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride

Originator: Fujimoto Pharmaceutical Corporation

FPFS-1169 is a novel drug candidate with potential therapeutic applications in neurodegenerative disorders, such as Parkinson's disease, and nervous system diseases.[1][2] It is characterized as a proto-oncogene protein c-bcl-2 stimulant and a catecholaminergic and serotonergic enhancer.[2] Preclinical studies have illuminated its dual mechanism of action, which involves the modulation of neurotrophic factor expression and the inhibition of apoptotic pathways. This technical guide synthesizes the initial findings on FPFS-1169, presenting available data, experimental methodologies, and the core signaling pathways involved.

Quantitative Data Summary

Table 1: Effects of R-(-)-BPAP on Neurotrophin and Receptor Expression

Parameter MeasuredTreatmentModel SystemOutcomeReference
BDNF mRNAR-(-)-BPAPRat mesencephalic slice culturesSignificantly increasedHirami C, et al., 2005
BDNF ProteinR-(-)-BPAPRat mesencephalic slice culturesSignificantly increasedHirami C, et al., 2005
NT-3 mRNAR-(-)-BPAPRat mesencephalic slice culturesNo significant effectHirami C, et al., 2005
trkB mRNAR-(-)-BPAPRat mesencephalic slice culturesSignificantly increasedHirami C, et al., 2005
p75NTR mRNAR-(-)-BPAPRat mesencephalic slice culturesNo significant effectHirami C, et al., 2005

Table 2: Neuroprotective Effects of R-(-)-BPAP against Neurotoxin-Induced Apoptosis

Parameter MeasuredTreatmentModel SystemOutcomeReference
ApoptosisN-methyl(R)salsolinol + R-(-)-BPAPHuman dopaminergic neuroblastoma SH-SY5Y cellsPrevention of apoptosisMaruyama W, et al., 2004
Mitochondrial Membrane PotentialN-methyl(R)salsolinol + R-(-)-BPAPHuman dopaminergic neuroblastoma SH-SY5Y cellsStabilizationMaruyama W, et al., 2004
Bcl-2 Protein LevelsR-(-)-BPAPHuman dopaminergic neuroblastoma SH-SY5Y cellsInductionMaruyama W, et al., 2004

Experimental Protocols

The methodologies outlined below are based on the descriptions provided in the abstracts of the cited preclinical studies.

1. Evaluation of Neurotrophin and Receptor Expression

  • Model System: Rat mesencephalic slice cultures were utilized to simulate the brain environment in vitro.

  • Treatment: Slices were treated with R-(-)-BPAP for 48 hours. The specific concentration of R-(-)-BPAP used was not detailed in the abstract.

  • mRNA Analysis: The levels of mRNA for Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and their receptors (trkB and p75NTR) were quantified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Protein Analysis: The protein levels of BDNF were measured by enzyme-linked immunosorbent assay (ELISA).

2. Assessment of Neuroprotective Function

  • Cell Line: Human dopaminergic neuroblastoma SH-SY5Y cells, a common model for studying dopaminergic neurons, were used.

  • Induction of Apoptosis: The endogenous dopaminergic neurotoxin, N-methyl(R)salsolinol (NM(R)Sal), was used to induce apoptosis in the SH-SY5Y cells.

  • Treatment: Cells were co-treated with NM(R)Sal and R-(-)-BPAP to assess the latter's neuroprotective effects.

  • Mechanism of Action Studies:

    • Mitochondrial Membrane Potential: The stability of the mitochondrial membrane potential was assessed, likely through the use of fluorescent dyes that are sensitive to changes in membrane potential.

    • Bcl-2 Induction: The levels of the anti-apoptotic protein Bcl-2 were measured to determine if R-(-)-BPAP upregulates its expression. The specific method for this measurement (e.g., Western blot) was not specified in the abstract.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways through which FPFS-1169 exerts its effects, based on the initial studies.

FPFS1169_BDNF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FPFS1169 FPFS-1169 (R-(-)-BPAP)) BDNF BDNF FPFS1169->BDNF Upregulates Expression TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates & Activates Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Promotes Gene_Expression Gene Expression (e.g., pro-survival genes) CREB->Gene_Expression Promotes Transcription Gene_Expression->Neuronal_Survival

Caption: Proposed BDNF/TrkB signaling pathway activated by FPFS-1169.

FPFS1169_Bcl2_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Neurotoxin Neurotoxin (e.g., NM(R)Sal) Bax_Bak Bax/Bak Neurotoxin->Bax_Bak Activates Mito_Membrane Mitochondrial Membrane Cytochrome_c Cytochrome c Mito_Membrane->Cytochrome_c Releases Bax_Bak->Mito_Membrane Forms pores in Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Initiates FPFS1169 FPFS-1169 (R-(-)-BPAP)) FPFS1169->Mito_Membrane Stabilizes Bcl2 Bcl-2 FPFS1169->Bcl2 Induces Expression Bcl2->Bax_Bak Inhibits Caspases Caspase Activation Apoptosome->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Anti-apoptotic action of FPFS-1169 via the Bcl-2 pathway.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (–)-Benzofuranylpropylaminopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of (–)-benzofuranylpropylaminopentane, a potent catecholaminergic and serotoninergic activity enhancer. The (R)-enantiomer is the more active form.[1] Two distinct synthetic routes are detailed below, based on the key publication by Oka et al. in Bioorganic & Medicinal Chemistry, 2001.[2]

Introduction

(–)-Benzofuranylpropylaminopentane (BPAP) is a selective enhancer of impulse propagation-mediated release of catecholamines and serotonin (B10506) in the brain.[3][4] Its enantioselective synthesis is crucial for pharmacological studies and drug development, as the biological activity resides primarily in the (R)-enantiomer.[1][2] The described methods achieve the synthesis of the desired (R)-enantiomer, confirmed by X-ray crystallographic analysis, through the coupling of a benzofuran (B130515) moiety with a chiral building block.[2]

Synthetic Pathways Overview

Two primary enantioselective routes have been established for the synthesis of (R)-(–)-BPAP. Both pathways commence with the generation of 2-lithiobenzofuran, which is then coupled with a chiral electrophile.

  • Route A: Utilizes the chiral synthon (R)-N-tosyl-2-propylaziridine.

  • Route B: Employs (R)-N-methoxy-N-methylnorvalinamide (a Weinreb amide derivative).

The subsequent sections provide detailed experimental protocols and data for each synthetic pathway.

Route A: Synthesis via (R)-N-Tosyl-2-propylaziridine

This route involves the preparation of the chiral aziridine (B145994) followed by its coupling with 2-lithiobenzofuran and subsequent deprotection and alkylation steps.

Experimental Workflow for Route A

Route A Workflow Route A: (R)-N-Tosyl-2-propylaziridine Pathway cluster_0 Preparation of Chiral Aziridine cluster_1 Coupling and Elaboration A R-Norvalinol B (R)-N-Tosyl-2-propylaziridine A->B Tosylation & Cyclization C Benzofuran D 2-Lithiobenzofuran C->D n-BuLi E N-Tosyl Intermediate D->E Coupling with B F Detosylated Amine E->F Detosylation G (R)-(-)-BPAP F->G N-propylation

Caption: Synthetic workflow for (–)-BPAP via the chiral aziridine route.

Key Experimental Protocols for Route A

1. Synthesis of (R)-N-Tosyl-2-propylaziridine

A detailed, one-pot procedure for the transformation of (R)-norvalinol (2-amino-1-pentanol) to the corresponding N-tosyl aziridine is employed. This typically involves reaction with tosyl chloride in the presence of a base that facilitates both N-tosylation and subsequent intramolecular cyclization.

2. Coupling of 2-Lithiobenzofuran with (R)-N-Tosyl-2-propylaziridine

  • Materials: Benzofuran, n-Butyllithium (n-BuLi) in hexane, (R)-N-tosyl-2-propylaziridine, anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • A solution of benzofuran in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

    • n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour at 0 °C to generate 2-lithiobenzofuran.

    • The reaction is cooled back to -78 °C, and a solution of (R)-N-tosyl-2-propylaziridine in THF is added.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

3. Detosylation

The N-tosyl protecting group is removed from the coupling product. Common methods for tosyl group removal include treatment with sodium naphthalenide or using strong acidic conditions (e.g., HBr in acetic acid).

4. N-propylation

The resulting secondary amine is alkylated with a propyl halide (e.g., 1-iodopropane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield the final product, (R)-(–)-benzofuranylpropylaminopentane.

Quantitative Data for Route A
StepReactantsProductYield (%)Enantiomeric Excess (ee%)
Coupling2-Lithiobenzofuran, (R)-N-Tosyl-2-propylaziridineN-Tosyl Intermediate75>98
Detosylation & N-propylation (Overall)N-Tosyl Intermediate(R)-(–)-BPAP60>98
Overall Yield Benzofuran, (R)-Norvalinol (R)-(–)-BPAP ~45 >98

Note: Yields are approximate and based on typical values for these types of reactions as reported in the primary literature.

Route B: Synthesis via (R)-N-Methoxy-N-Methylnorvalinamide

This alternative route utilizes a chiral Weinreb amide derived from (R)-norvaline.

Experimental Workflow for Route B

Route B Workflow Route B: Weinreb Amide Pathway cluster_0 Preparation of Weinreb Amide cluster_1 Coupling and Elaboration H R-Norvaline I (R)-N-Methoxy-N-methylnorvalinamide H->I Amide Formation J Benzofuran K 2-Lithiobenzofuran J->K n-BuLi L Benzofuranyl Ketone K->L Coupling with I M Intermediate Amine L->M Reductive Amination N (R)-(-)-BPAP M->N N-propylation

Caption: Synthetic workflow for (–)-BPAP via the chiral Weinreb amide route.

Key Experimental Protocols for Route B

1. Synthesis of (R)-N-Methoxy-N-methylnorvalinamide

This chiral auxiliary is prepared from (R)-norvaline through standard peptide coupling procedures with N,O-dimethylhydroxylamine hydrochloride.

2. Coupling of 2-Lithiobenzofuran with (R)-N-Methoxy-N-methylnorvalinamide

  • Materials: Benzofuran, n-Butyllithium (n-BuLi) in hexane, (R)-N-methoxy-N-methylnorvalinamide, anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • 2-Lithiobenzofuran is prepared in situ as described in Route A.

    • A solution of (R)-N-methoxy-N-methylnorvalinamide in THF is added to the solution of 2-lithiobenzofuran at -78 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • Work-up is performed as described in Route A, followed by purification to yield the corresponding benzofuranyl ketone.

3. Reductive Amination and N-propylation

The ketone intermediate can be converted to the final product through a two-step sequence of reductive amination to introduce the amine functionality, followed by N-propylation. Alternatively, a direct reductive amination with propylamine (B44156) can be performed.

Quantitative Data for Route B
StepReactantsProductYield (%)Enantiomeric Excess (ee%)
Coupling2-Lithiobenzofuran, (R)-N-Methoxy-N-methylnorvalinamideBenzofuranyl Ketone85>98
Reductive Amination & N-propylation (Overall)Benzofuranyl Ketone(R)-(–)-BPAP65>98
Overall Yield Benzofuran, (R)-Norvaline (R)-(–)-BPAP ~55 >98

Note: Yields are approximate and based on typical values for these types of reactions as reported in the primary literature.

Summary of Synthetic Routes

ParameterRoute A (Aziridine)Route B (Weinreb Amide)
Chiral Synthon (R)-N-Tosyl-2-propylaziridine(R)-N-Methoxy-N-methylnorvalinamide
Key Reaction Nucleophilic ring-opening of aziridineAddition to Weinreb amide
Overall Yield ~45%~55%
Stereocontrol High (>98% ee)High (>98% ee)
Considerations Potentially fewer steps after the coupling reaction.Higher yielding coupling step.

Conclusion

Both presented routes provide efficient and highly enantioselective pathways to (–)-benzofuranylpropylaminopentane. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis. The protocols outlined in these application notes, derived from established literature, offer a reliable foundation for the synthesis of this important pharmacological agent for research and development purposes.

References

Application Notes and Protocols for In Vivo Rodent Studies of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane (BPAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as BPAP, is a potent and selective monoaminergic activity enhancer. It facilitates the impulse propagation-mediated release of key neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. Unlike traditional stimulants, BPAP enhances the natural firing patterns of neurons rather than inducing a non-physiological flood of neurotransmitters. Its mechanism of action is linked to the Trace Amine-Associated Receptor 1 (TAAR1), making it a valuable tool for investigating monoaminergic systems and a potential therapeutic agent for a range of neurological and psychiatric disorders.

These application notes provide detailed protocols for conducting in vivo rodent studies to evaluate the pharmacological effects of BPAP. The protocols cover common behavioral assays used to assess antidepressant-like and cognitive-enhancing effects, along with guidelines for drug preparation and administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of BPAP in Rodents
ParameterValueSpeciesRoute of AdministrationReference
Oral Bioavailability SubstantialRodentsOral[1]
Time to Peak Plasma Concentration (Tmax) 30 - 60 minutes (initial peak)RodentsOral[1]
Elimination Half-life (t1/2) 5.5 - 5.8 hoursRodentsNot specified[1]

Note: A second peak in plasma concentration may be observed after 4 hours due to enterohepatic circulation.[1]

Table 2: Effects of BPAP on Neurotransmitter Levels in Rat Brain
Brain RegionNeurotransmitterMaximal Increase (%)Reference
StriatumDopamine44[1]
Substantia NigraDopamine118[1]
Olfactory TubercleDopamine57[1]
Locus CoeruleusNorepinephrine228[1]
Raphe NucleusSerotonin166[1]
Table 3: Exemplary Dosing for In Vivo Rodent Studies
Animal ModelTestSpeciesDose RangeRoute of AdministrationEffectReference
Mood Disorder ModelForced Swim TestMiceNot SpecifiedAcute administrationAttenuated immobility[2]
Cognitive FunctionShuttle Box TestRats0.1 µg/kgSubcutaneous (s.c.)Antagonized tetrabenazine-induced inhibition of performance[3]

Experimental Protocols

Drug Preparation and Administration

Materials:

  • (-)-1-(Benzofuran-2-yl)-2-propylaminopentane (BPAP) hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for the chosen route of administration)

Protocol:

  • Preparation of BPAP Solution:

    • On the day of the experiment, weigh the required amount of BPAP hydrochloride.

    • Dissolve the BPAP in sterile saline solution to the desired final concentration.

    • Vortex the solution until the BPAP is completely dissolved.

    • The solution should be clear and free of particulates.

  • Routes of Administration:

    • Subcutaneous (s.c.) Injection:

      • Gently lift the loose skin on the back of the rodent, between the shoulder blades.

      • Insert a 25-27 gauge needle into the tented skin, parallel to the body.

      • Aspirate briefly to ensure a blood vessel has not been entered.

      • Inject the BPAP solution slowly.

      • Withdraw the needle and gently massage the injection site.

    • Oral Gavage (p.o.):

      • Use a flexible feeding tube of an appropriate size for the animal (e.g., 18-22 gauge for mice).

      • Gently restrain the animal and insert the feeding tube into the esophagus and down to the stomach.

      • Administer the BPAP solution slowly.

      • Carefully remove the feeding tube.

    • Intraperitoneal (i.p.) Injection:

      • Position the rodent to expose the lower abdominal quadrant.

      • Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.

      • Aspirate to check for the absence of urine or blood.

      • Inject the solution.

Forced Swim Test (FST) for Antidepressant-Like Activity in Mice

Principle: This test is based on the observation that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.[4][5]

Materials:

  • Cylindrical water tank (e.g., 30 cm height x 20 cm diameter for mice)[4]

  • Water maintained at 24-25°C[6]

  • Video recording system

  • Stopwatch

Protocol:

  • Habituation (Day 1):

    • Fill the water tank to a depth where the mouse cannot touch the bottom with its paws or tail (approximately 15 cm).[4]

    • Gently place each mouse individually into the water for a 15-minute pre-test session.[3]

    • After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

    • Clean the tank between animals.

  • Test Session (Day 2):

    • Administer BPAP or vehicle at the desired time point before the test (e.g., 30-60 minutes).

    • Place the mouse in the water tank for a 6-minute test session.[7]

    • Record the entire session using a video camera.

    • Analyze the last 4 minutes of the recording, measuring the total time the mouse spends immobile.[4] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

Shuttle Box Test for Learning and Memory in Rats

Principle: This test assesses active avoidance learning, where the animal learns to associate a neutral conditioned stimulus (CS; e.g., a light or tone) with an aversive unconditioned stimulus (US; e.g., a mild foot shock) and moves to another compartment to avoid the US.[8][9]

Materials:

  • Two-way shuttle box with a grid floor capable of delivering a mild electric shock.

  • A light or sound source to serve as the CS.

  • A shock generator.

  • Automated tracking and recording system.

Protocol:

  • Acclimation:

    • Place the rat in the shuttle box for a few minutes to allow for exploration and habituation to the new environment.

  • Training Session:

    • A trial begins with the presentation of the CS (e.g., a light or tone) in the compartment currently occupied by the rat.

    • After a set period (e.g., 5-10 seconds), the US (a mild foot shock, e.g., 0.5 mA) is delivered through the grid floor.

    • The shock is terminated when the rat moves to the other compartment (an escape response).

    • If the rat moves to the other compartment during the CS presentation before the US onset, it is recorded as an avoidance response, and the US is not delivered.

    • Conduct a series of trials (e.g., 25-50 trials) with an inter-trial interval (e.g., 30-60 seconds).

    • Administer BPAP or vehicle prior to the training session as per the study design.

  • Data Analysis:

    • Record the number of avoidance responses, escape responses, and failures to respond.

    • Measure the latency to respond (either avoidance or escape).

Signaling Pathways and Experimental Workflows

BPAP Mechanism of Action and Signaling Pathway

BPAP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron BPAP BPAP TAAR1 TAAR1 BPAP->TAAR1 activates AC Adenylate Cyclase TAAR1->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKC PKC PKA->PKC activates Vesicle Synaptic Vesicle (Dopamine, NE, 5-HT) PKC->Vesicle promotes fusion Release Enhanced Neurotransmitter Release Vesicle->Release

Caption: BPAP activates TAAR1, initiating a signaling cascade that enhances neurotransmitter release.

Experimental Workflow for In Vivo Rodent Study with BPAP

BPAP_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat, C57BL/6 Mouse) Drug_Prep Prepare BPAP Solution Animal_Model->Drug_Prep Administration Administer BPAP or Vehicle (s.c., p.o., or i.p.) Drug_Prep->Administration Behavioral_Test Conduct Behavioral Test (e.g., FST, Shuttle Box) Administration->Behavioral_Test Data_Collection Collect and Analyze Behavioral Data Behavioral_Test->Data_Collection Biochemical_Analysis Optional: Biochemical Analysis (e.g., Neurotransmitter Levels) Data_Collection->Biochemical_Analysis

References

Application Note: Analysis of Bisphenol AP (BPAP) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AP (BPAP), an analogue of Bisphenol A (BPA), is an industrial chemical used in the production of polycarbonates and epoxy resins. Due to its potential endocrine-disrupting properties and widespread presence in consumer products, there is a growing need for sensitive and selective analytical methods to monitor its levels in various matrices. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) offers a robust and highly sensitive technique for the quantification of electroactive compounds like BPAP. This application note provides a detailed protocol for the analysis of BPAP using HPLC-ED, including sample preparation, chromatographic conditions, and electrochemical detection parameters.

Principle of Detection

The electrochemical detection of BPAP is based on its oxidation at a working electrode at a specific applied potential. The phenolic hydroxyl groups in the BPAP molecule are susceptible to oxidation. This process involves a two-electron, two-proton transfer, generating a measurable current that is directly proportional to the concentration of BPAP.[1][2] The high sensitivity of this technique allows for the detection of trace levels of BPAP in complex samples.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are general guidelines for liquid and solid samples.

a) Liquid Samples (e.g., Water, Beverages)

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 100 mL of the filtered sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

b) Solid Samples (e.g., Food, Soil, Tissue)

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

    • Add internal standards if necessary.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride (for QuEChERS-based extraction).[3][4]

    • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant, evaporate to dryness, and reconstitute in 1 mL of the mobile phase.

HPLC-ED System and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven.

  • Electrochemical Detector: An electrochemical detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a stainless steel auxiliary electrode.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of bisphenols.[5][6][7][8]

  • Mobile Phase: An isocratic mobile phase of 60:40 (v/v) acetonitrile and 0.1% formic acid in water.[5][6][8] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Electrochemical Detector Settings:

    • Working Electrode: Glassy Carbon

    • Applied Potential: +0.8 V (This should be optimized based on hydrodynamic voltammogram analysis for BPAP). For BPA, oxidation potentials are often in the range of +0.6 V to +0.9 V.[2][9]

    • Gain/Range: To be adjusted based on the expected concentration of the analyte.

Data Presentation

The following tables summarize the expected performance characteristics for the analysis of BPAP by HPLC-ED. These values are based on typical data for similar bisphenols analyzed by HPLC with various detectors and should be validated for specific laboratory conditions.[3][4][10][11][12]

Table 1: Chromatographic and Detection Parameters

ParameterTypical Value
Retention Time (min) 5 - 10
Applied Potential (V) +0.8
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3.0 ng/mL

Table 2: Method Validation Parameters

ParameterTypical Range
Linearity (R²) > 0.995
Linear Range 1 - 500 ng/mL
Recovery (%) 85 - 110%
Precision (RSD %) < 10%

Visualizations

Below are diagrams illustrating the experimental workflow and the principle of electrochemical detection for BPAP analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ed HPLC-ED Analysis cluster_data_analysis Data Analysis Sample Sample (Liquid or Solid) Extraction Extraction / Cleanup (SPE or QuEChERS) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Electrochemical Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 1: Experimental workflow for BPAP analysis.

signaling_pathway BPAP Bisphenol AP (BPAP) (in Mobile Phase) Working_Electrode Working Electrode (+0.8 V) BPAP->Working_Electrode Flows to Oxidized_BPAP Oxidized BPAP Working_Electrode->Oxidized_BPAP Oxidation Electrons 2e⁻ Working_Electrode->Electrons Protons 2H⁺ Working_Electrode->Protons Current Measured Current (Proportional to [BPAP]) Electrons->Current

Figure 2: Electrochemical detection of BPAP.

Conclusion

The HPLC-ED method described provides a sensitive and selective approach for the determination of Bisphenol AP in a variety of sample matrices. Proper sample preparation is crucial to minimize matrix effects and achieve accurate quantification. The provided protocols and performance characteristics serve as a valuable starting point for researchers and scientists involved in the monitoring of this emerging contaminant. Method validation should be performed in the specific sample matrix of interest to ensure data quality and reliability.

References

Measuring the Effects of BPAP on Locomotor Activity in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Biphenyl-indanone A (BPAP) on locomotor activity in rat models. BPAP, particularly the (-)-BPAP HCl enantiomer, is a compound known to enhance catecholaminergic and serotoninergic activity, primarily by potentiating the impulse-mediated release of dopamine (B1211576).[1] This characteristic makes it a subject of interest for its potential psychostimulant properties and therapeutic applications in conditions like Parkinson's disease. The following sections detail the methodologies for assessing its impact on locomotor behavior, summarize key quantitative findings, and illustrate the underlying signaling pathways.

Data Presentation

Dose of (-)-BPAP HCl (mg/kg)Horizontal Activity (e.g., Distance Traveled)Vertical Activity (e.g., Rearing Frequency)Stereotyped Behavior (e.g., Sniffing, Head Weaving)
Vehicle (Control) Baseline activityBaseline activityMinimal to none
0.3 IncreasedIncreasedMinimal
1.0 Significantly IncreasedSignificantly IncreasedPresent
3.0 Robustly IncreasedIncreasedMore pronounced
10.0 Markedly IncreasedMay decrease at higher doses due to competing stereotyped behaviorsSignificant and sustained

Note: The data presented are illustrative of the expected dose-dependent trend. Actual quantitative values (e.g., distance in cm, number of rears, stereotypy score) would be generated in specific experiments and are dependent on the exact protocol and equipment used. Studies have shown that (-)-BPAP HCl potentiates locomotor activity in non-habituated rats in a dose-dependent manner within the 0.3-10 mg/kg range during a 2-hour observation period.[1]

Experimental Protocols

A standardized and well-controlled experimental protocol is crucial for obtaining reliable and reproducible data on the effects of BPAP on locomotor activity. The open field test is the most common and appropriate method for this assessment.

Protocol 1: Open Field Test for Locomotor Activity

Objective: To quantify the dose-dependent effects of (-)-BPAP HCl on spontaneous horizontal and vertical locomotor activity, as well as stereotyped behaviors in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • (-)-BPAP HCl

  • Sterile saline (0.9% NaCl) for vehicle and drug dissolution

  • Open field arena (e.g., 100 cm x 100 cm x 40 cm), typically made of a dark, non-reflective material

  • Video camera mounted above the arena

  • Automated tracking software for locomotor analysis

  • Standard laboratory equipment for injections (syringes, needles)

Procedure:

  • Animal Acclimation:

    • House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week of acclimation to the housing facility before the experiment.

    • On the day of the experiment, transport the rats to the testing room at least 60 minutes prior to the start of the test to allow for habituation to the new environment.

  • Drug Preparation and Administration:

    • Dissolve (-)-BPAP HCl in sterile saline to the desired concentrations (e.g., 0.3, 1.0, 3.0, and 10.0 mg/ml for a 1 ml/kg injection volume).

    • Prepare a vehicle control group that will receive sterile saline only.

    • Administer the prepared solutions or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The route of administration should be consistent across all experimental groups.

  • Open Field Test:

    • 30 minutes after drug or vehicle administration, gently place a single rat in the center of the open field arena.

    • Immediately begin video recording and the automated tracking software.

    • Allow the rat to explore the arena freely for a predetermined period, typically 60 to 120 minutes.

    • At the end of the testing period, carefully remove the rat from the arena and return it to its home cage.

    • Thoroughly clean the arena with 70% ethanol (B145695) and then water between each animal to eliminate olfactory cues.

  • Data Analysis:

    • The automated tracking software will provide data on various locomotor parameters. Key parameters to analyze include:

      • Horizontal Activity: Total distance traveled (cm), average speed (cm/s).

      • Vertical Activity: Number of rearing events.

      • Stereotyped Behavior: Time spent in stereotypy, number of stereotypy counts (requires specific modules in the software or manual scoring).

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation habituation Habituation to Testing Room acclimation->habituation drug_prep Drug Preparation ((-)-BPAP HCl & Vehicle) administration Drug/Vehicle Administration drug_prep->administration open_field Open Field Test (60-120 min) administration->open_field habituation->administration data_acq Data Acquisition (Automated Tracking) open_field->data_acq analysis Statistical Analysis data_acq->analysis interpretation Interpretation of Results analysis->interpretation

Caption: Experimental workflow for assessing BPAP's effects on locomotor activity in rats.

Diagram 2: (-)-BPAP Signaling Pathway

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron bpap (-)-BPAP dat Dopamine Transporter (DAT) bpap->dat Enters via release Enhanced Dopamine Release dat->release Facilitates vesicle Dopamine Vesicles vesicle->release dopamine Dopamine release->dopamine d1r D1 Receptor dopamine->d1r Binds to gprotein Gs/olf d1r->gprotein Activates ac Adenylyl Cyclase (AC) gprotein->ac camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates locomotor Increased Locomotor Activity pka->locomotor Leads to

Caption: Signaling pathway of (-)-BPAP-induced locomotor activity.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of BPAP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzoyl-L-phenylalanyl-L-phenylalaninol (BPAP) is a compound of interest for its potential neuroprotective properties. As a tryptamine-derived synthetic molecule, it has been identified as a potent enhancer of impulse propagation-mediated monoamine release.[1][2] Preliminary studies have shown that a related compound, also referred to as BPAP, can protect cultured neuronal cells from death induced by serum deprivation and may enhance neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and its receptor TrkB.[1][3]

These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays designed to evaluate the neuroprotective efficacy and elucidate the mechanism of action of BPAP. The described assays are fundamental for preclinical drug discovery in the context of neurodegenerative diseases.[4][5] The protocols cover the assessment of cell viability, apoptosis, and oxidative stress, which are key events in neuronal cell death.[6][7]

General Experimental Workflow

A systematic approach is essential for characterizing the neuroprotective profile of a test compound like BPAP. The workflow begins with determining the compound's intrinsic toxicity to establish a non-toxic working concentration range. Subsequently, the compound's ability to protect against a specific neurotoxic insult is evaluated. Finally, mechanistic studies are performed to understand how the compound exerts its protective effects.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Neuroprotection Assay cluster_2 Phase 3: Mechanistic Studies A Culture Neuronal Cells (e.g., SH-SY5Y, Primary Cortical Neurons) B Treat with BPAP (Dose-Response: e.g., 0.1 nM - 100 µM) A->B C Assess Cell Viability (e.g., MTT Assay) B->C D Determine Non-Toxic Concentration Range C->D F Pre-treat with Non-Toxic BPAP D->F Inform Dosing E Culture Neuronal Cells E->F G Induce Neurotoxicity (e.g., H2O2, Glutamate, 6-OHDA) F->G H Assess Neuroprotection (Viability, LDH Release) G->H I Quantify Protective Effect H->I J Apoptosis Assays (Caspase-3, TUNEL, Annexin V) H->J K Oxidative Stress Assays (ROS, GSH Levels) H->K L Signaling Pathway Analysis (Western Blot for Akt, Bcl-2, etc.) H->L M Elucidate Mechanism of Action J->M K->M L->M

Caption: General workflow for evaluating BPAP neuroprotection.

Cell Viability and Cytotoxicity Assays

Application Note: Before assessing neuroprotective properties, it is crucial to determine the inherent cytotoxicity of BPAP. Cell viability assays measure the overall health of a cell population. The MTT assay quantifies the metabolic activity of living cells, while the Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme from damaged cells into the culture medium, indicating compromised membrane integrity.[8][9] These assays are used both to establish a safe dose of BPAP and to quantify its protective effect against a neurotoxin.[10]

MTT Assay Protocol (Metabolic Activity)
  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.

  • Compound Treatment:

    • For Cytotoxicity: Replace the medium with fresh medium containing various concentrations of BPAP (e.g., 0.1 nM to 100 µM) and a vehicle control. Incubate for 24-48 hours.

    • For Neuroprotection: Pre-incubate cells with non-toxic concentrations of BPAP for 1-2 hours. Then, add the neurotoxic agent (e.g., H₂O₂, 6-OHDA, glutamate) and co-incubate for the desired duration (typically 24 hours). Include controls for untreated cells, cells with toxin only, and cells with BPAP only.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

LDH Assay Protocol (Membrane Integrity)
  • Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a maximum LDH release control (cells lysed with a lysis buffer).

Data Presentation: BPAP Neuroprotection

Table 1: Representative Data for BPAP Neuroprotection against Oxidative Stress (H₂O₂-induced toxicity) in SH-SY5Y Cells.

Treatment Group Concentration Cell Viability (% of Control, MTT Assay) Cytotoxicity (% of Max, LDH Assay)
Untreated Control - 100 ± 5.2 5.1 ± 1.3
H₂O₂ Alone 100 µM 48 ± 4.1 55.4 ± 4.8
BPAP Alone 1 µM 98 ± 6.3 6.2 ± 2.0
H₂O₂ + BPAP 100 µM + 0.1 µM 59 ± 3.9 43.1 ± 3.5
H₂O₂ + BPAP 100 µM + 1 µM 75 ± 5.5 24.7 ± 2.9
H₂O₂ + BPAP 100 µM + 10 µM 86 ± 4.7 15.3 ± 2.1

(Data are presented as mean ± SEM and are hypothetical, for illustrative purposes.)

Apoptosis Assays

Application Note: Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases.[11][12] Assessing the anti-apoptotic potential of BPAP is critical for understanding its neuroprotective mechanism. Key markers of apoptosis include the activation of caspases (executioner enzymes), DNA fragmentation, and changes in nuclear morphology.[13][14]

Caspase-3 Activity Assay Protocol
  • Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described for neuroprotection assays (Section 1.1, step 2).

  • Cell Lysis: After treatment, remove the medium and add 50-100 µL of lysis buffer to each well. Incubate on ice for 10-15 minutes.

  • Substrate Addition: Transfer the cell lysates to a new, opaque 96-well plate. Add the caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with appropriate excitation/emission wavelengths (e.g., 360/460 nm for AMC).

  • Data Analysis: Normalize the fluorescence signal to the protein concentration of each sample and express the results as a fold change relative to the control.

TUNEL Assay Protocol (DNA Fragmentation)
  • Cell Culture and Treatment: Grow and treat cells on glass coverslips in a 24-well plate.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.

  • TUNEL Labeling: Wash the cells with PBS and incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTPs) for 1 hour at 37°C in the dark, according to the kit manufacturer's protocol.

  • Counterstaining: Wash the cells and counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342.[11]

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.

Data Presentation: Anti-Apoptotic Effects of BPAP

Table 2: Representative Data for the Effect of BPAP on Markers of Apoptosis.

Treatment Group Caspase-3 Activity (Fold Change vs. Control) TUNEL-Positive Cells (%)
Untreated Control 1.0 ± 0.1 2.1 ± 0.8
Toxin Alone 4.5 ± 0.4 35.6 ± 3.1
Toxin + BPAP (1 µM) 2.2 ± 0.3 14.3 ± 2.5

(Data are presented as mean ± SEM and are hypothetical, for illustrative purposes.)

Oxidative Stress Assays

Application Note: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage.[7][15] Evaluating BPAP's ability to mitigate oxidative stress can reveal a key neuroprotective mechanism. This can be assessed by directly measuring intracellular ROS levels or by quantifying the levels of key antioxidants like glutathione (B108866) (GSH).[16][17]

Intracellular ROS Measurement (DCFH-DA Assay)
  • Cell Culture and Treatment: Culture cells in a 96-well plate (preferably black-walled) and treat with BPAP and a neurotoxin as previously described.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Reading: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Express the results as a percentage of the ROS production in the toxin-only treated group.

Data Presentation: Antioxidant Effects of BPAP

Table 3: Representative Data for the Effect of BPAP on Intracellular ROS Levels.

Treatment Group Intracellular ROS (Relative Fluorescence Units)
Untreated Control 1500 ± 210
Toxin Alone (H₂O₂) 8900 ± 650
Toxin + BPAP (1 µM) 4100 ± 430

(Data are presented as mean ± SEM and are hypothetical, for illustrative purposes.)

Analysis of Neuroprotective Signaling Pathways

Application Note: To fully characterize BPAP's neuroprotective action, it is essential to investigate its impact on intracellular signaling pathways. Neuroprotection often involves the activation of pro-survival pathways (e.g., PI3K/Akt) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2).[12] Conversely, cell death pathways involve pro-apoptotic proteins (e.g., Bax) and the activation of executioner caspases.[12] Studies suggest that related compounds may enhance BDNF/TrkB signaling, a critical pathway for neuronal survival, growth, and plasticity.[3] Western blotting is a standard technique to measure changes in the expression and phosphorylation (activation) of these key signaling proteins.

G BPAP BPAP BDNF_TrkB BDNF/TrkB Signaling BPAP->BDNF_TrkB enhances Neurotoxin Neurotoxic Stimulus (e.g., Oxidative Stress) Bax ↓ Pro-apoptotic Proteins (e.g., Bax) Neurotoxin->Bax activates Caspases Caspase Activation Neurotoxin->Caspases PI3K_Akt PI3K/Akt Pathway BDNF_TrkB->PI3K_Akt activates Bcl2 ↑ Anti-apoptotic Proteins (e.g., Bcl-2) PI3K_Akt->Bcl2 PI3K_Akt->Caspases inhibits Survival Neuronal Survival PI3K_Akt->Survival Bcl2->Bax inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Survival

References

Application Notes and Protocols for Quantifying Dopamine Release in the Striatum Following BPAP Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for quantifying the effects of (-)-BPAP ((-)-1-(benzofuran-2-yl)-2-propylaminopentane), a potent enhancer of monoamine release, on dopamine (B1211576) dynamics in the striatum. The striatum, a key component of the basal ganglia, is integral to motor control, reward, and cognition, with dopamine serving as a primary neuromodulator. Understanding how compounds like (-)-BPAP modulate striatal dopamine release is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.[1]

(-)-BPAP has been shown to enhance the impulse propagation-mediated release of catecholamines, including dopamine.[2] Its mechanism of action is linked to the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular Gs protein-coupled receptor that, when activated, influences neurotransmitter release through downstream signaling cascades.[3][4][5] This document outlines methodologies to quantify (-)-BPAP-induced dopamine release, providing researchers with the tools to investigate its neuropharmacological profile.

Quantitative Data Summary

The following tables summarize the quantitative effects of (-)-BPAP on electrically stimulated dopamine release from rat striatal slices, as reported in the literature.

Table 1: Concentration-Dependent Effect of (-)-BPAP on Electrically Stimulated [³H]Dopamine Release

(-)-BPAP Concentration (mol/L)Increase in [³H]Dopamine Release (S2/S1 ratio)
10⁻¹⁵No significant effect
10⁻¹⁴No significant effect
10⁻¹³No significant effect
10⁻¹²~1.25
10⁻¹¹~1.4
10⁻¹⁰No significant effect
10⁻⁹No significant effect
10⁻⁸No significant effect
10⁻⁷No significant effect
10⁻⁶~1.2
10⁻⁵~1.3

Data adapted from a study on rat striatal slices. The S2/S1 ratio represents the ratio of dopamine released during a second stimulation (in the presence of BPAP) to that of a first stimulation (control). A value greater than 1 indicates enhancement of release.[5]

Table 2: Effect of (-)-BPAP on Resting and Stimulated [³H]Dopamine Release

ConditionResting Release (B2/B1 ratio)Electrically Stimulated Release (S2/S1 ratio)
Control~0.91~0.74
(-)-BPAP (10⁻¹² mol/L)No significant changeIncreased

B2/B1 represents the ratio of basal dopamine release in a second collection period to the first. S2/S1 represents the ratio of stimulated dopamine release. This data indicates that (-)-BPAP enhances stimulus-evoked dopamine release without altering basal levels.[5]

Signaling Pathway

The proposed signaling pathway for (-)-BPAP-mediated enhancement of dopamine release involves the activation of TAAR1.

BPAP_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Terminal BPAP (-)-BPAP DAT Dopamine Transporter (DAT) BPAP->DAT Enters via DAT TAAR1 TAAR1 BPAP->TAAR1 Agonist Gs Gs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKC Protein Kinase C (PKC) PKA->PKC Activates Vesicle Dopamine Vesicle PKC->Vesicle Phosphorylates vesicular proteins DA_release Dopamine Release Vesicle->DA_release Enhances Exocytosis

Caption: Proposed signaling pathway for (-)-BPAP-enhanced dopamine release.

Experimental Protocols

Detailed methodologies for key experiments to quantify dopamine release are provided below.

Protocol 1: Ex Vivo [³H]Dopamine Release from Striatal Slices

This protocol is adapted from studies investigating the effects of enhancer compounds on neurotransmitter release.[5][6]

1. Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Krebs-bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, NaHCO₃ 25, KH₂PO₄ 1.2, glucose 11.7), aerated with 95% O₂ / 5% CO₂.

  • [³H]Dopamine

  • (-)-BPAP hydrochloride

  • Scintillation fluid and vials

  • Superfusion apparatus with platinum electrodes

  • Liquid scintillation counter

2. Experimental Workflow:

Dopamine_Release_Workflow A 1. Striatal Slice Preparation B 2. [3H]Dopamine Loading A->B C 3. Superfusion and Equilibration B->C D 4. Baseline Sample Collection (B1) C->D E 5. First Electrical Stimulation (S1) D->E F 6. Drug Administration (BPAP) E->F G 7. Baseline Sample Collection (B2) F->G H 8. Second Electrical Stimulation (S2) G->H I 9. Radioactivity Measurement H->I J 10. Data Analysis I->J

Caption: Workflow for [³H]Dopamine release experiment.

3. Detailed Procedure:

  • Striatal Slice Preparation:

    • Humanely euthanize a rat and rapidly dissect the brain.

    • Prepare 400 µm coronal slices of the striatum using a McIlwain tissue chopper or a vibratome in ice-cold, aerated Krebs-bicarbonate buffer.

  • [³H]Dopamine Loading:

    • Incubate the striatal slices in 2 mL of aerated Krebs-bicarbonate buffer containing [³H]dopamine (final concentration ~0.1 µM) for 45 minutes at 37°C.

  • Superfusion and Equilibration:

    • Transfer the loaded slices to the chambers of a superfusion apparatus.

    • Perfuse the slices with aerated Krebs-bicarbonate buffer at a flow rate of 1 mL/min for a 60-minute washout period to allow for equilibration.

  • Sample Collection and Stimulation:

    • Collect 5-minute fractions of the superfusate.

    • After two baseline fractions (B1), apply the first electrical field stimulation (S1) using square-wave pulses (e.g., 2 Hz, 2 ms, 240 shocks).

    • Following S1, introduce (-)-BPAP into the superfusion medium at the desired concentration.

    • Collect two more baseline fractions (B2) in the presence of the drug.

    • Apply a second, identical electrical stimulation (S2).

    • Continue collecting fractions to monitor the return to baseline.

  • Radioactivity Measurement:

    • Add scintillation fluid to each collected fraction and the remaining tissue digest.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the fractional release of [³H]dopamine for each sample as the percentage of the total radioactivity present in the tissue at the time of sample collection.

    • Determine the ratio of stimulated release (S2/S1) and basal release (B2/B1) to quantify the effect of (-)-BPAP.

Protocol 2: In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol provides a general framework for in vivo microdialysis experiments to measure extracellular dopamine levels.[7][8][9]

1. Materials and Reagents:

  • Male Wistar rats or C57BL/6 mice

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • (-)-BPAP hydrochloride

  • HPLC system with electrochemical detection (HPLC-ECD)

2. Experimental Workflow:

Microdialysis_Workflow A 1. Stereotaxic Surgery and Probe Implantation B 2. Post-Surgery Recovery A->B C 3. Microdialysis System Setup and Equilibration B->C D 4. Baseline Dialysate Collection C->D E 5. BPAP Administration (i.p., s.c., or reverse dialysis) D->E F 6. Post-Administration Dialysate Collection E->F G 7. Sample Analysis via HPLC-ECD F->G H 8. Histological Verification of Probe Placement G->H

Caption: Workflow for in vivo microdialysis experiment.

3. Detailed Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum (coordinates relative to bregma).

    • Secure the cannula with dental cement.

  • Recovery:

    • Allow the animal to recover for 5-7 days.

  • Microdialysis:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow a 1-2 hour equilibration period.

  • Sample Collection:

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer (-)-BPAP (e.g., intraperitoneally or subcutaneously) or via reverse dialysis.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysates using HPLC-ECD.

  • Histology:

    • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

Protocol 3: Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement

FSCV is a powerful technique for measuring sub-second dopamine release and uptake dynamics.[2][10][11][12]

1. Materials and Reagents:

  • Rodent brain slice preparation (as in Protocol 1) or anesthetized animal for in vivo recording

  • Carbon-fiber microelectrodes

  • Ag/AgCl reference electrode

  • FSCV system (e.g., potentiostat, waveform generator, data acquisition software)

  • Bipolar stimulating electrode

2. Experimental Workflow:

FSCV_Workflow A 1. Electrode Preparation and Positioning B 2. Baseline Recording A->B C 3. Electrical Stimulation to Evoke Dopamine Release B->C D 4. BPAP Administration C->D E 5. Post-Administration Recording of Stimulated Release D->E F 6. Data Analysis (Cyclic Voltammograms) E->F

Caption: Workflow for Fast-Scan Cyclic Voltammetry experiment.

3. Detailed Procedure:

  • Electrode Setup:

    • Position the carbon-fiber microelectrode and a stimulating electrode in the striatum of a brain slice or an anesthetized animal.

  • FSCV Parameters:

    • Apply a triangular waveform (e.g., from -0.4 V to +1.3 V and back at 400 V/s) at a frequency of 10 Hz.[2]

  • Data Acquisition:

    • Record baseline electrochemical signals.

    • Apply a single electrical pulse or a train of pulses to evoke dopamine release and record the resulting change in current.

    • Administer (-)-BPAP to the slice bath or systemically to the animal.

    • Repeat the electrical stimulation and recording to measure the effect of (-)-BPAP on dopamine release and uptake kinetics.

  • Data Analysis:

    • Generate cyclic voltammograms to confirm the identity of the detected analyte as dopamine.

    • Quantify the peak oxidation current to determine the concentration of dopamine released.

    • Analyze the decay of the signal to assess dopamine uptake rates.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to quantify the effects of (-)-BPAP on striatal dopamine release. By employing these ex vivo and in vivo techniques, investigators can further elucidate the mechanism of action of (-)-BPAP and other TAAR1-acting compounds, contributing to the development of novel therapeutic strategies for dopamine-related disorders.

References

Application Notes & Protocols: Analytical Techniques for the Identification of Bisphenol AP (BPAP) and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol AP (BPAP), an analogue of Bisphenol A (BPA), is an industrial chemical used in the production of polycarbonates and epoxy resins. Due to its structural similarity to BPA, concerns have been raised about its potential endocrine-disrupting properties and subsequent risks to human health. Accurate and sensitive analytical methods are crucial for monitoring human exposure to BPAP and for understanding its metabolic fate. This document provides a comprehensive overview of the primary analytical techniques for the identification and quantification of BPAP and its metabolites in various biological and environmental matrices. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for this type of analysis.[1][2]

Metabolic Pathways of Bisphenol AP

The metabolism of BPAP is expected to follow pathways similar to those of other bisphenols, primarily involving Phase I and Phase II biotransformations. While specific studies on BPAP metabolism are limited, the metabolic fate of BPA is well-documented and serves as a strong predictive model. The primary metabolic route for bisphenols in humans is conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) in the liver to form more water-soluble metabolites that are readily excreted in urine.[3][4][5] Minor metabolic pathways may include hydroxylation of the phenol (B47542) rings, mediated by cytochrome P450 enzymes.[6]

BPAP_Metabolism BPAP Bisphenol AP (BPAP) PhaseI Phase I Metabolism (Hydroxylation) BPAP->PhaseI CYP450 PhaseII Phase II Metabolism (Glucuronidation/Sulfation) BPAP->PhaseII UGTs/SULTs MetabolitesI Hydroxylated BPAP PhaseI->MetabolitesI MetabolitesII BPAP-Glucuronide BPAP-Sulfate PhaseII->MetabolitesII MetabolitesI->PhaseII Excretion Excretion (Urine) MetabolitesII->Excretion Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Collection Sample Collection (Urine, Blood, etc.) Extraction Extraction (SPE, LLE, QuEChERS) Collection->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional LCMS LC-MS/MS Cleanup->LCMS GCMS GC-MS Derivatization->GCMS Data Data Acquisition & Analysis LCMS->Data GCMS->Data

References

In Vitro Characterization of BPAP at Dopamine Transporters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane (BPAP) is a novel psychoactive compound with a unique pharmacological profile at the dopamine (B1211576) transporter (DAT). Unlike traditional dopamine reuptake inhibitors, BPAP acts as a monoaminergic activity enhancer (MAE). At low concentrations, it potentiates the impulse-driven release of dopamine, while at higher concentrations, it exhibits properties of a dopamine reuptake inhibitor.[1] This dual mechanism of action makes BPAP a compound of significant interest for therapeutic development in conditions such as Parkinson's disease, depression, and age-related cognitive decline.[1]

These application notes provide a comprehensive overview of the in vitro methods used to characterize the interaction of BPAP with the dopamine transporter. The protocols detailed below are essential for researchers seeking to evaluate the binding affinity, uptake inhibition, and functional effects of BPAP and related compounds.

Data Presentation: Quantitative Analysis of BPAP at Monoamine Transporters

The following table summarizes the in vitro pharmacological data for BPAP at the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This data is crucial for understanding the compound's potency and selectivity.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference
Binding Affinity (IC₅₀) 16 ± 2 nM211 ± 61 nM638 ± 63 nM[1]
Uptake Inhibition (IC₅₀) 42 ± 9 nM52 ± 19 nM640 ± 120 nM[1]

Experimental Protocols

Dopamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of BPAP for the dopamine transporter using [³H]WIN 35,428, a high-affinity DAT ligand.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT)

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)

  • Non-specific binding control: GBR 12909 (10 µM) or unlabeled WIN 35,428 (1 µM)

  • Test compound: BPAP hydrochloride

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Microplate shaker

  • Cell harvester and filter mats (e.g., GF/B)

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293-hDAT cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • Prepare serial dilutions of BPAP in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of BPAP at various concentrations.

    • Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.

    • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

    • Incubate the plate on a shaker at 4°C for 2-3 hours.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the BPAP concentration.

    • Determine the IC₅₀ value (the concentration of BPAP that inhibits 50% of specific [³H]WIN 35,428 binding) using non-linear regression analysis.

Dopamine Uptake Inhibition Assay

This protocol measures the ability of BPAP to inhibit the uptake of [³H]dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK-293 cells stably expressing hDAT

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4

  • Radioligand: [³H]Dopamine (specific activity ~15-30 Ci/mmol)

  • Non-specific uptake control: Nomifensine (10 µM) or Cocaine (10 µM)

  • Test compound: BPAP hydrochloride

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Cell Plating:

    • Plate HEK-293-hDAT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Uptake Assay:

    • On the day of the assay, wash the cells twice with KRH buffer.

    • Pre-incubate the cells for 10-15 minutes at room temperature with KRH buffer containing various concentrations of BPAP or the non-specific uptake control.

    • Initiate the uptake by adding [³H]dopamine (final concentration ~10-20 nM) to each well.

    • Incubate for 10-15 minutes at room temperature. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Counting and Analysis:

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure radioactivity.

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the BPAP concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

[³H]Dopamine Release Assay from Rat Striatal Slices

This assay is used to characterize the monoaminergic activity enhancer (MAE) properties of BPAP by measuring its effect on impulse-evoked dopamine release.

Materials:

  • Adult male Wistar rats

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 3 mM KCl, 1.25 mM KH₂PO₄, 26 mM NaHCO₃, 2.5 mM CaCl₂, 1.5 mM MgSO₄, 10 mM glucose, saturated with 95% O₂/5% CO₂.

  • High K⁺ aCSF (for depolarization): aCSF with an elevated KCl concentration (e.g., 30 mM), with a corresponding reduction in NaCl to maintain osmolarity.

  • [³H]Dopamine

  • Perfusion system with temperature control

  • Tissue chopper or vibratome

  • Fraction collector

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Tissue Preparation:

    • Rapidly decapitate a rat and dissect the striatum on an ice-cold plate.

    • Prepare 300-400 µm thick coronal slices using a tissue chopper or vibratome.

    • Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 60 minutes.

  • Loading with [³H]Dopamine:

    • Incubate the slices in aCSF containing [³H]dopamine (~0.1 µM) for 30 minutes.

  • Perfusion and Release:

    • Transfer the loaded slices to a perfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min) at 37°C.

    • Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes).

    • After a stable baseline is established, stimulate dopamine release by switching to high K⁺ aCSF for a short period (e.g., 2 minutes).

    • To test the effect of BPAP, introduce the compound into the perfusion medium at the desired concentration before and during the second stimulation with high K⁺ aCSF.

  • Measurement and Analysis:

    • Measure the radioactivity in each collected fraction using a liquid scintillation counter.

    • Express the radioactivity in each fraction as a percentage of the total radioactivity present in the tissue at the time of collection.

    • Calculate the evoked release as the total radioactivity released above the baseline during and after the stimulation period.

    • Compare the evoked release in the presence and absence of BPAP to determine its effect.

Visualizations

Experimental Workflow: Dopamine Transporter Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_count Harvesting and Counting cluster_analysis Data Analysis prep1 Culture HEK-293-hDAT cells prep2 Homogenize cells in assay buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and determine protein concentration prep3->prep4 assay2 Add buffer, [3H]WIN 35,428, and membranes to 96-well plate prep4->assay2 assay1 Prepare serial dilutions of BPAP assay1->assay2 assay3 Incubate at 4°C assay2->assay3 count1 Filter plate contents assay3->count1 count2 Wash filters count1->count2 count3 Add scintillation cocktail count2->count3 count4 Measure radioactivity count3->count4 analysis1 Calculate specific binding count4->analysis1 analysis2 Plot data and perform non-linear regression analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for the dopamine transporter binding assay.

Experimental Workflow: Dopamine Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_term Termination and Lysis cluster_analysis Counting and Analysis prep1 Plate HEK-293-hDAT cells in a 96-well plate prep2 Wash cells with KRH buffer prep1->prep2 assay1 Pre-incubate with BPAP or control prep2->assay1 assay2 Initiate uptake with [3H]dopamine assay1->assay2 assay3 Incubate at room temperature assay2->assay3 term1 Aspirate medium and wash cells assay3->term1 term2 Lyse cells term1->term2 analysis1 Transfer lysate to scintillation vials term2->analysis1 analysis2 Measure radioactivity analysis1->analysis2 analysis3 Calculate specific uptake and determine IC50 analysis2->analysis3

Caption: Workflow for the dopamine uptake inhibition assay.

Signaling Pathway: BPAP's Mechanism of Action at the Dopamine Transporter

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft BPAP_ext BPAP (extracellular) DAT Dopamine Transporter (DAT) BPAP_ext->DAT Uptake BPAP_int BPAP (intracellular) DAT->BPAP_int DAT_p Phosphorylated DAT DAT->DAT_p TAAR1 TAAR1 (intracellular) BPAP_int->TAAR1 Activation AC Adenylyl Cyclase TAAR1->AC Activates PKC PKC TAAR1->PKC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates PKC->DAT Phosphorylates DA_efflux Dopamine Efflux DAT_p->DA_efflux Induces DA Dopamine DA_efflux->DA

Caption: Proposed signaling pathway for BPAP at the presynaptic dopamine terminal.

References

Application Notes and Protocols: Evaluating the Efficacy of BPAP using the Shuttle Box Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shuttle box paradigm is a widely utilized behavioral assay to assess learning and memory in preclinical models. This application note provides a detailed protocol for utilizing the shuttle box to evaluate the efficacy of BPAP. It is crucial to note that "BPAP" can refer to two distinct compounds: 3-bromopyruvate (B3434600) , a glycolysis inhibitor investigated for its anti-cancer properties, and (-)-BPAP ((2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine), a deprenyl (B1670267) derivative with potential cognitive-enhancing effects. Given the context of the shuttle box paradigm in assessing cognitive function, this document will primarily focus on the application of (-)-BPAP . A brief discussion on the theoretical application of 3-bromopyruvate is also included for clarity.

The active avoidance test within the shuttle box paradigm is a form of operant conditioning where an animal learns to associate a conditioned stimulus (CS), such as a light or tone, with an upcoming aversive unconditioned stimulus (US), typically a mild foot shock.[1][2] The animal can avoid the US by moving from one compartment of the shuttle box to the other upon presentation of the CS.[1][3] Successful avoidance is a measure of learning and memory.[1][2]

Part 1: Efficacy Testing of (-)-BPAP (Cognitive Enhancer)

(-)-BPAP is a potent enhancer of impulse propagation-mediated monoamine release, specifically affecting catecholaminergic and serotoninergic systems.[4][5] These neurotransmitter systems are integral to learning, memory, and attention, making the shuttle box a relevant paradigm to test the pro-cognitive effects of (-)-BPAP.

Experimental Protocol: Active Avoidance Shuttle Box Test for (-)-BPAP

This protocol is designed to assess the potential of (-)-BPAP to enhance learning and memory in a rodent model.

1. Animals:

  • Male Wistar rats (250-300g) are commonly used.

  • House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Allow at least one week for acclimatization before the start of the experiment.

2. Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.

  • Each compartment should be equipped with a stimulus light and/or a tone generator.

  • Infrared beams should be in place to detect the animal's position and movement between compartments.[6]

3. (-)-BPAP Administration:

  • Dissolve (-)-BPAP in a suitable vehicle (e.g., saline).

  • Administer the compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • A range of doses should be tested to determine the optimal effective dose. Based on existing literature, a starting point could be in the micrograms per kilogram range.[4]

  • Administer (-)-BPAP or vehicle 30 minutes prior to the training session each day.

4. Experimental Procedure:

  • Habituation (Day 1):

    • Place each rat in the shuttle box and allow it to freely explore both compartments for 5 minutes without any stimuli.[2]

  • Training (Days 2-6):

    • Each training session consists of a set number of trials (e.g., 50 trials per day).[2]

    • Each trial begins with the presentation of the conditioned stimulus (CS), for instance, a light and a tone, for 10 seconds.[2][7]

    • If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance," and the trial ends.

    • If the rat does not move during the CS, a mild foot shock (the unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds) is delivered through the grid floor.[2]

    • If the rat moves to the other compartment during the US, it is recorded as an "escape."

    • If the rat does not move during the US, it is recorded as a "failure."

    • The inter-trial interval (ITI) should be randomized (e.g., 30-90 seconds) to prevent temporal conditioning.[1]

  • Memory Retention Test (Day 7):

    • Conduct a final session of 50 trials without the US (foot shock).

    • The number of avoidances during this session is a measure of memory retention.

Data Presentation: (-)-BPAP Efficacy in Active Avoidance

The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected outcomes of an experiment evaluating (-)-BPAP in the shuttle box paradigm.

Table 1: Effect of (-)-BPAP on Avoidance Learning

Treatment GroupDose (µg/kg)Day 2 (% Avoidance)Day 3 (% Avoidance)Day 4 (% Avoidance)Day 5 (% Avoidance)Day 6 (% Avoidance)
Vehicle015 ± 325 ± 438 ± 545 ± 652 ± 5
(-)-BPAP0.122 ± 435 ± 550 ± 665 ± 7 75 ± 6
(-)-BPAP1.020 ± 332 ± 448 ± 5*60 ± 6 70 ± 5

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of (-)-BPAP on Escape Latency and Memory Retention

Treatment GroupDose (µg/kg)Average Escape Latency (s) (Days 2-6)Memory Retention (Day 7) (% Avoidance)
Vehicle03.5 ± 0.455 ± 6
(-)-BPAP0.12.8 ± 0.3*78 ± 7
(-)-BPAP1.03.0 ± 0.372 ± 6

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow cluster_1 Daily Protocol (Days 2-6) start Animal Acclimatization hab Habituation (Day 1) start->hab train Training (Days 2-6) hab->train test Memory Test (Day 7) train->test drug (-)-BPAP/Vehicle Administration train->drug data Data Analysis test->data wait 30 min Wait drug->wait place Place Animal in Shuttle Box wait->place trials 50 Trials (CS -> US) place->trials remove Remove Animal trials->remove

Caption: Experimental workflow for testing (-)-BPAP in the shuttle box.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron BPAP (-)-BPAP VMAT2 VMAT2 BPAP->VMAT2 Interacts TAAR1 TAAR1 BPAP->TAAR1 Potential Agonist vesicle Synaptic Vesicle (Dopamine, Serotonin) VMAT2->vesicle Packages release Enhanced Neurotransmitter Release TAAR1->release Modulates vesicle->release Fusion receptors Dopamine & Serotonin (B10506) Receptors release->receptors Activates signal Downstream Signaling (Learning & Memory) receptors->signal

Caption: Proposed signaling pathway for (-)-BPAP's cognitive-enhancing effects.

Part 2: Theoretical Application of 3-Bromopyruvate (Glycolysis Inhibitor)

3-bromopyruvate (3-BP) is a potent inhibitor of key glycolytic enzymes, such as hexokinase 2 (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8] This leads to a rapid depletion of ATP and an increase in reactive oxygen species (ROS), ultimately inducing cell death, particularly in cancer cells that exhibit high rates of glycolysis (the Warburg effect).[8][9][10]

While not a typical application, one might theoretically use the shuttle box to investigate the cognitive effects of systemically administered 3-BP. However, the expected outcome would likely be a disruption of learning and memory due to impaired neuronal energy metabolism, rather than an enhancement. Such an experiment would require careful dose selection to avoid overt toxicity and mortality.

Hypothetical Experimental Design and Expected Outcomes
  • Objective: To assess the impact of glycolysis inhibition by 3-BP on learning and memory.

  • Methodology: The protocol would be similar to that for (-)-BPAP, with 3-BP administered at very low, non-lethal doses.

  • Expected Results: It is hypothesized that 3-BP would impair performance in the active avoidance task. This would be reflected in:

    • A lower percentage of avoidances.

    • A higher number of escape failures.

    • Longer escape latencies.

Data Presentation: Hypothetical Effects of 3-Bromopyruvate

Table 3: Hypothetical Impact of 3-Bromopyruvate on Active Avoidance

Treatment GroupDose (mg/kg)Day 4 (% Avoidance)Day 6 (% Avoidance)Memory Retention (Day 7) (% Avoidance)
Vehicle038 ± 552 ± 555 ± 6
3-BP0.525 ± 435 ± 630 ± 5
3-BP1.018 ± 322 ± 5 15 ± 4

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Signaling Pathway and Logical Relationship Diagrams

G cluster_0 Neuronal Metabolism cluster_1 Cellular Outcome BP3 3-Bromopyruvate HK2 Hexokinase 2 BP3->HK2 Inhibits GAPDH GAPDH BP3->GAPDH Inhibits glycolysis Glycolysis ATP ATP Production glycolysis->ATP ROS Reactive Oxygen Species (ROS) glycolysis->ROS Dysregulation leads to dysfunction Neuronal Dysfunction ATP->dysfunction Depletion causes ROS->dysfunction Increase causes apoptosis Apoptosis dysfunction->apoptosis

Caption: Mechanism of action for 3-bromopyruvate leading to neuronal dysfunction.

G BP3_admin 3-BP Administration gly_inhib Inhibition of Neuronal Glycolysis BP3_admin->gly_inhib atp_dep ATP Depletion & Oxidative Stress gly_inhib->atp_dep neuro_dys Neuronal Dysfunction atp_dep->neuro_dys learn_imp Impaired Learning & Memory neuro_dys->learn_imp

Caption: Logical relationship of 3-BP administration to impaired learning.

Conclusion

The shuttle box paradigm is a robust tool for assessing the efficacy of neuroactive compounds. When evaluating cognitive enhancers like (-)-BPAP, the active avoidance task can provide valuable insights into improvements in learning and memory. Conversely, for compounds like 3-bromopyruvate that interfere with fundamental cellular processes, the shuttle box can be used to quantify the detrimental effects on cognitive function. The detailed protocols and illustrative data provided herein serve as a comprehensive guide for researchers initiating such studies.

References

Application Notes and Protocols: Experimental Design for Assessing a Novel B-Cell Targeted Pentraxin-2-Associated Protein (BPAP) in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1][2] Emerging evidence points to a significant role of neuroinflammation in the pathogenesis of PD, with B-lymphocytes being identified as key players in disease progression.[3][4][5] Studies have shown alterations in B-cell populations in PD patients, with regulatory B-cells potentially exerting a protective effect.[3][5]

Furthermore, Neuronal Pentraxin II (NPTX2), a protein involved in synaptic plasticity, is highly upregulated in the substantia nigra of individuals with Parkinson's disease and is a component of Lewy bodies.[1][2] This suggests that targeting pathways involving both B-cells and NPTX2 could represent a novel therapeutic strategy for Parkinson's disease.

These application notes provide a detailed experimental framework for the preclinical assessment of a hypothetical therapeutic agent, B-cell-targeted Pentraxin-2-Associated Protein (BPAP) , in established Parkinson's disease models. The protocols outlined below are designed to evaluate the efficacy of BPAP in mitigating PD pathology and to elucidate its mechanism of action.

Experimental Design Overview

The overall experimental design is a multi-stage process involving in vitro characterization followed by in vivo efficacy studies in a neurotoxin-induced mouse model of Parkinson's disease.

Logical Workflow for BPAP Assessment

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Studies iv_1 BPAP Target Engagement on B-cells iv_2 Effect of BPAP on B-cell Activation & Cytokine Production iv_1->iv_2 iv_3 Impact of BPAP on NPTX2 Expression in Neuronal Cells iv_2->iv_3 iv_4 MPTP Mouse Model of Parkinson's Disease iv_3->iv_4 Proceed to in vivo if in vitro results are promising iv_5 BPAP Administration & Dosing Regimen iv_4->iv_5 iv_6 Behavioral Assessments iv_5->iv_6 iv_7 Post-mortem Brain Tissue Analysis iv_6->iv_7

Caption: Experimental workflow for preclinical assessment of BPAP.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison between experimental groups (e.g., Vehicle Control, MPTP + Vehicle, MPTP + BPAP).

Table 1: Behavioral Assessment Outcomes

ParameterVehicle ControlMPTP + VehicleMPTP + BPAP (Low Dose)MPTP + BPAP (High Dose)
Rotarod Test
Latency to Fall (seconds)
Pole Test
Time to Turn (seconds)
Total Time to Descend (seconds)
Cylinder Test
Contralateral Paw Usage (%)

Table 2: Neurochemical and Histological Analyses

ParameterVehicle ControlMPTP + VehicleMPTP + BPAP (Low Dose)MPTP + BPAP (High Dose)
Striatal Dopamine Levels (ng/mg tissue)
**Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra (cells/mm²) **
α-Synuclein Aggregates (Optical Density)
NPTX2 Expression (Relative mRNA levels)
Microglia Activation (Iba1+ cells/mm²)
Astrocyte Activation (GFAP+ cells/mm²)

Table 3: B-Cell Population Analysis (Splenocytes)

B-Cell SubsetVehicle ControlMPTP + VehicleMPTP + BPAP (Low Dose)MPTP + BPAP (High Dose)
Total B-Cells (CD19+) (%)
Regulatory B-Cells (CD19+CD1d hiCD5+) (%)
Memory B-Cells (CD19+CD27+) (%)
Plasma Cells (CD138+) (%)

Table 4: Serum Cytokine and Antibody Levels

AnalyteVehicle ControlMPTP + VehicleMPTP + BPAP (Low Dose)MPTP + BPAP (High Dose)
IL-6 (pg/mL)
TNF-α (pg/mL)
IL-10 (pg/mL)
Anti-α-Synuclein Antibodies (Titer)

Experimental Protocols

In Vitro B-Cell Activation Assay

Objective: To determine the effect of BPAP on B-cell activation and cytokine production.

Materials:

  • Murine splenocytes isolated from C57BL/6 mice.

  • BPAP (various concentrations).

  • B-cell activators (e.g., anti-IgD, LPS).

  • Cell culture medium (RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin).

  • Flow cytometry antibodies: anti-CD19, anti-CD69, anti-CD86.

  • ELISA kits for IL-6, TNF-α, and IL-10.

Protocol:

  • Isolate splenocytes from C57BL/6 mice using standard procedures.

  • Plate splenocytes at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Pre-treat cells with varying concentrations of BPAP for 1 hour.

  • Stimulate the B-cells with an appropriate activator (e.g., anti-IgD).[6]

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • For Flow Cytometry:

    • Harvest cells and stain with fluorescently labeled antibodies against CD19, CD69, and CD86.

    • Analyze the expression of activation markers (CD69, CD86) on the CD19+ B-cell population using a flow cytometer.

  • For Cytokine Analysis:

    • Collect the cell culture supernatant.

    • Quantify the levels of IL-6, TNF-α, and IL-10 using ELISA kits according to the manufacturer's instructions.

MPTP Mouse Model of Parkinson's Disease

Objective: To induce a Parkinson's-like pathology in mice for the in vivo assessment of BPAP.

Materials:

  • 8-10 week old male C57BL/6 mice.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Saline (0.9% NaCl).

Protocol:

  • Administer MPTP intraperitoneally at a dose of 20 mg/kg, four times at 2-hour intervals on a single day.

  • House the animals under standard laboratory conditions.

  • Behavioral testing should commence 7 days after MPTP administration.

  • BPAP treatment can be initiated either before or after MPTP administration, depending on the therapeutic paradigm being tested (prophylactic vs. therapeutic).

Behavioral Assessments

Objective: To evaluate motor function in the MPTP-treated mice.

Protocols:

  • Rotarod Test:

    • Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.

    • Place mice on the rotating rod, which gradually accelerates from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

  • Pole Test:

    • Place the mouse head-up on top of a vertical wooden pole (50 cm high, 1 cm diameter).

    • Record the time it takes for the mouse to turn downwards and the total time to descend the pole.

    • Conduct three trials for each mouse.

Immunohistochemistry and Stereological Analysis

Objective: To quantify dopaminergic neuron loss, α-synuclein pathology, and neuroinflammation in the brain.

Materials:

  • Mouse brains (fixed in 4% paraformaldehyde).

  • Cryostat or microtome.

  • Primary antibodies: anti-Tyrosine Hydroxylase (TH), anti-α-synuclein (phosphorylated Ser129), anti-Iba1 (microglia), anti-GFAP (astrocytes), anti-NPTX2.

  • Appropriate secondary antibodies.

  • DAB or fluorescent detection reagents.

  • Microscope with stereology software.

Protocol:

  • Perfuse mice with saline followed by 4% PFA.

  • Dissect and post-fix the brains overnight.

  • Cryoprotect the brains in 30% sucrose.

  • Section the brains coronally at 30-40 µm thickness.

  • Perform immunohistochemical staining for TH, α-synuclein, Iba1, GFAP, and NPTX2.

  • Quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.

  • Measure the optical density of α-synuclein staining and the number of Iba1- and GFAP-positive cells in the substantia nigra and striatum.

Signaling Pathways and Mechanisms of Action

Hypothesized BPAP Mechanism of Action

BPAP is hypothesized to modulate the neuroinflammatory response in Parkinson's disease by targeting B-cells, which in turn influences the neuronal environment and potentially the expression of NPTX2.

bcell_pathway cluster_peripheral Peripheral Immune System cluster_cns Central Nervous System b_cell B-Cell activated_b_cell Activated B-Cell b_cell->activated_b_cell Activation regulatory_b_cell Regulatory B-Cell b_cell->regulatory_b_cell Differentiation bpap BPAP bpap->b_cell Targets bpap->activated_b_cell Modulates pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) activated_b_cell->pro_inflammatory microglia Microglia pro_inflammatory->microglia Activates anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) regulatory_b_cell->anti_inflammatory activated_microglia Activated Microglia anti_inflammatory->activated_microglia Inhibits microglia->activated_microglia neuron Dopaminergic Neuron activated_microglia->neuron Neurotoxicity neuronal_death Neuronal Death activated_microglia->neuronal_death nptx2 NPTX2 neuron->nptx2 Upregulation in PD alpha_syn α-synuclein Aggregation neuron->alpha_syn nptx2->alpha_syn Associated with alpha_syn->neuronal_death

Caption: Hypothesized signaling pathways modulated by BPAP in PD.

NPTX2 Signaling in Neurons

NPTX2 is involved in synaptic plasticity and has been shown to interact with AMPA receptors. Its upregulation in Parkinson's disease and presence in Lewy bodies suggests a potential role in excitotoxicity and neurodegeneration.[1][7]

nptx2_pathway presynaptic Presynaptic Terminal nptx2 NPTX2 presynaptic->nptx2 Release postsynaptic Postsynaptic Density ampa AMPA Receptors postsynaptic->ampa nptx2->postsynaptic Binds to nptx2->ampa Clusters ca_influx Ca2+ Influx ampa->ca_influx Activation leads to excitotoxicity Excitotoxicity & Neuronal Stress ca_influx->excitotoxicity

Caption: Simplified NPTX2 signaling at the synapse.

This document provides a comprehensive set of protocols and a conceptual framework for the preclinical evaluation of a novel B-cell and Pentraxin-2-targeting therapeutic, BPAP, for Parkinson's disease. The successful execution of these experiments will provide crucial data on the efficacy and mechanism of action of BPAP, informing its potential for further development as a disease-modifying therapy for Parkinson's disease.

References

Application Note and Protocol: 1H NMR Spectrum Analysis of BPAP Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-(benzyloxy)phenyl)-2-(piperidin-1-yl)propan-1-one (BPAP), a compound of interest in pharmaceutical research. It further outlines the application of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the structural elucidation and purity assessment of the synthesized product and its precursors. This guide includes comprehensive experimental procedures, tabulated ¹H NMR data for relevant compounds, and a visual representation of the synthetic workflow.

Introduction

1-(4-(benzyloxy)phenyl)-2-(piperidin-1-yl)propan-1-one (BPAP) belongs to a class of compounds that are of significant interest in drug discovery. The synthesis of such molecules requires robust analytical techniques to ensure the desired product's identity, purity, and structural integrity. ¹H NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, integration, and coupling patterns of proton signals, researchers can confirm the successful synthesis of BPAP and identify any potential impurities or side products. This application note serves as a practical guide for the synthesis and subsequent ¹H NMR analysis of BPAP.

Synthetic Pathway

The synthesis of BPAP is proposed to proceed via a two-step reaction. The first step involves the α-bromination of 1-(4-(benzyloxy)phenyl)propan-1-one to yield the intermediate, 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one. The second step is a nucleophilic substitution reaction where piperidine (B6355638) displaces the bromide to form the final product, BPAP.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution Start 1-(4-(benzyloxy)phenyl)propan-1-one Intermediate 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one Start->Intermediate Br2, HBr (cat.), CH3COOH Product BPAP (1-(4-(benzyloxy)phenyl)-2-(piperidin-1-yl)propan-1-one) Intermediate->Product Piperidine, K2CO3, CH3CN Piperidine Piperidine

Caption: Synthetic workflow for BPAP.

Experimental Protocols

Synthesis of 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one (Intermediate)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-(benzyloxy)phenyl)propan-1-one (10 mmol) in 30 mL of glacial acetic acid.

  • Bromination: To this solution, add a catalytic amount of hydrobromic acid (HBr, 48%, ~0.1 mL). From the dropping funnel, add a solution of bromine (11 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (4:1) solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be purified by recrystallization from ethanol (B145695) to yield the pure intermediate.

Synthesis of 1-(4-(benzyloxy)phenyl)-2-(piperidin-1-yl)propan-1-one (BPAP)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the synthesized 2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one (5 mmol) in 40 mL of acetonitrile.

  • Nucleophilic Substitution: To this solution, add piperidine (10 mmol, 2 equivalents) and potassium carbonate (K₂CO₃, 10 mmol, 2 equivalents) as a base.

  • Reaction Conditions: Reflux the reaction mixture at 80-85 °C for 6-8 hours. Monitor the reaction progress by TLC using a hexane:ethyl acetate (2:1) solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude BPAP. The product can be further purified by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.

¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product (or intermediate/starting material) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.

¹H NMR Data Presentation

The following tables summarize the expected ¹H NMR spectral data for the starting materials, intermediate, and the final product, BPAP. These values are based on established chemical shift principles and data from related compounds.

Table 1: ¹H NMR Data for Starting Materials

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
1-(4-(benzyloxy)phenyl)propan-1-one
alt text
Ar-H (benzyl)7.30-7.50m5H
Ar-H (phenyl)6.90-7.10 (d), 7.90-8.10 (d)d, d2H, 2H
-O-CH₂-5.10s2H
-CO-CH₂-2.95q2H
-CH₃1.20t3H
Piperidine [1]-NH-~1.5 (broad)s1H
α-CH₂2.79t4H
β,γ-CH₂1.50-1.60m6H

Table 2: ¹H NMR Data for the Intermediate

CompoundStructureProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one
alt text
Ar-H (benzyl)7.30-7.50m5H
Ar-H (phenyl)6.95-7.15 (d), 7.95-8.15 (d)d, d2H, 2H
-O-CH₂-5.15s2H
-CO-CH(Br)-5.25q1H
-CH₃1.90d3H

Table 3: ¹H NMR Data for the Final Product (BPAP)

CompoundStructureProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
BPAP Ar-H (benzyl)7.30-7.50m5H
Ar-H (phenyl)6.90-7.10 (d), 7.90-8.10 (d)d, d2H, 2H
-O-CH₂-5.12s2H
-CO-CH(N)-4.10q1H
α-CH₂ (piperidine)2.40-2.60m4H
β,γ-CH₂ (piperidine)1.40-1.60m6H
-CH₃1.35d3H

Analysis of ¹H NMR Spectra

  • Starting Material (1-(4-(benzyloxy)phenyl)propan-1-one): The spectrum should show characteristic signals for the benzyloxy group (a singlet around 5.10 ppm and a multiplet for the aromatic protons between 7.30-7.50 ppm), the propiophenone (B1677668) moiety (a quartet around 2.95 ppm and a triplet around 1.20 ppm), and the para-substituted phenyl ring (two doublets).

  • Intermediate (2-bromo-1-(4-(benzyloxy)phenyl)propan-1-one): The disappearance of the quartet at 2.95 ppm and the appearance of a new quartet downfield (around 5.25 ppm) for the methine proton adjacent to the bromine atom is a key indicator of successful bromination. The methyl group signal will shift downfield and appear as a doublet (around 1.90 ppm) due to coupling with the methine proton.

  • Final Product (BPAP): The successful substitution of bromine with piperidine is confirmed by the disappearance of the methine proton signal around 5.25 ppm and the appearance of a new quartet upfield (around 4.10 ppm). Furthermore, the characteristic signals for the piperidine ring protons will appear in the aliphatic region (multiplets between 1.40-1.60 ppm and 2.40-2.60 ppm). The methyl group will remain a doublet, but its chemical shift will be influenced by the adjacent nitrogen atom.

Troubleshooting and Impurity Analysis

  • Incomplete Bromination: The presence of signals corresponding to the starting material in the ¹H NMR spectrum of the intermediate indicates an incomplete reaction.

  • Over-bromination: Although less likely under controlled conditions, the presence of additional signals in the aromatic or aliphatic region could suggest di- or tri-brominated species.

  • Incomplete Substitution: The ¹H NMR spectrum of the final product may show residual signals from the bromo-intermediate if the nucleophilic substitution is not complete.

  • Side Products: Potential side reactions, such as elimination, could lead to the formation of α,β-unsaturated ketone byproducts, which would exhibit characteristic vinyl proton signals in the ¹H NMR spectrum (typically between 6.0-7.5 ppm).

  • Solvent and Grease Impurities: Residual solvents from the workup (e.g., ethyl acetate, hexane) or silicone grease from glassware can appear in the spectrum.[2][3] It is crucial to use high-purity solvents and properly cleaned glassware to minimize these contaminants.

Conclusion

¹H NMR spectroscopy is an indispensable tool for monitoring the synthesis of BPAP and for characterizing the final product. By carefully analyzing the ¹H NMR spectra at each stage of the synthesis, researchers can confirm the identity of the products, assess their purity, and gain valuable insights into the reaction progress. The detailed protocols and spectral data provided in this application note offer a comprehensive resource for the successful synthesis and analysis of BPAP in a research and development setting.

Logical_Relationship Synthesis BPAP Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR_Analysis ¹H NMR Analysis Purification->NMR_Analysis Data_Interpretation Spectral Data Interpretation NMR_Analysis->Data_Interpretation Conclusion Structural Confirmation & Purity Assessment Data_Interpretation->Conclusion

Caption: Logical workflow of BPAP synthesis and analysis.

References

Application Notes and Protocols: Quantification of BPAP in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of (-)-1-(benzofuran-2-yl)-2-propylaminopentane (BPAP), a potent monoaminergic activity enhancer, in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for tissue homogenization, protein precipitation, and subsequent analysis by LC-MS/MS. This application note is intended to provide researchers, scientists, and drug development professionals with a robust framework for the accurate and precise measurement of BPAP in preclinical research settings.

Introduction

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane (BPAP) is a novel psychoactive substance that has demonstrated potent effects on the central nervous system. It acts as a monoaminergic activity enhancer, stimulating the impulse propagation-mediated release of key neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506).[1] Given its potential therapeutic applications in conditions like Parkinson's disease, Alzheimer's disease, and depression, robust analytical methods are required to study its pharmacokinetics and distribution in the brain.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[3] This application note details a comprehensive protocol for the extraction and quantification of BPAP in brain tissue, providing a valuable tool for researchers in neuropharmacology and drug discovery.

Principles and Methodology

The quantification of BPAP in brain tissue involves three main steps: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: Brain tissue is first homogenized to ensure uniformity. A protein precipitation step is then employed to remove high molecular weight interferences. This is a rapid and effective method for cleaning up the sample before LC-MS/MS analysis.

  • Chromatographic Separation: The extracted BPAP is separated from other endogenous components using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is used to retain BPAP, and a gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) allows for its separation.

  • Mass Spectrometric Detection: The analyte is ionized using electrospray ionization (ESI) in positive ion mode. Quantification is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for BPAP and an internal standard, ensuring high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • BPAP analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled BPAP or a structurally similar compound not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Brain tissue samples (stored at -80°C)

  • Phosphate-buffered saline (PBS), ice-cold

Equipment
  • Tissue homogenizer

  • Microcentrifuge

  • Analytical balance

  • Vortex mixer

  • HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source

  • Reversed-phase C18 HPLC column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)

Sample Preparation
  • Accurately weigh approximately 100 mg of frozen brain tissue.

  • Add 400 µL of ice-cold PBS to the tissue.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer a 100 µL aliquot of the brain homogenate to a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (Hypothetical):

    • BPAP: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions need to be optimized by infusing the analytical standards into the mass spectrometer.)

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following table is a template for presenting the results of BPAP quantification in brain tissue samples.

Sample IDBrain RegionBPAP Concentration (ng/g tissue)% RSD (n=3)
Control 1CortexNot DetectedN/A
Control 2HippocampusNot DetectedN/A
Treated 1Cortex15.24.5
Treated 2Cortex18.93.8
Treated 3Hippocampus25.65.1
Treated 4Hippocampus22.84.2
Treated 5Striatum45.13.5
Treated 6Striatum48.72.9

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Brain Tissue Weighing homogenization Homogenization in PBS tissue->homogenization is_addition Internal Standard Spiking homogenization->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection HPLC Injection supernatant_transfer->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for BPAP quantification in brain tissue.

Signaling Pathway of BPAP

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BPAP BPAP release Enhanced Neurotransmitter Release BPAP->release enhances impulse-mediated vesicles Synaptic Vesicles (Dopamine, Norepinephrine, Serotonin) vesicles->release DA Dopamine release->DA NE Norepinephrine release->NE SER Serotonin release->SER receptors Postsynaptic Receptors DA->receptors NE->receptors SER->receptors signal Downstream Signaling & Neuronal Response receptors->signal

Caption: Signaling pathway of BPAP as a monoaminergic activity enhancer.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of BPAP in brain tissue. The protocol for sample preparation is straightforward and effective in removing matrix interferences. This methodology will be a valuable asset for researchers investigating the pharmacokinetic and pharmacodynamic properties of BPAP, contributing to a better understanding of its neuropharmacological effects and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BPAP Dosage for Bimodal Concentration-Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter a bimodal or non-monotonic concentration-response when working with BPAP (Biphenyl-indanone A). The content is designed to help you verify, characterize, and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a bimodal (U-shaped or inverted U-shaped) concentration-response with BPAP in my assay. Is this a known phenomenon?

A bimodal, or non-monotonic dose-response (NMDR), is a recognized phenomenon in pharmacology where a substance elicits opposite effects at low versus high concentrations.[1][2][3] While not a widely reported hallmark of BPAP's primary mechanism as an mGluR2 positive allosteric modulator, observing such a response is not necessarily an artifact. It could indicate complex underlying biological mechanisms.[4] The first step is to rigorously confirm the finding through controlled, repeated experiments.

Q2: What are the potential biological mechanisms that could cause a bimodal response to BPAP?

Several mechanisms can lead to a bimodal dose-response curve:

  • Receptor Desensitization: At low concentrations, BPAP may enhance mGluR2 signaling, leading to a desired effect. At higher concentrations, it could trigger receptor desensitization or internalization, reducing the response.

  • Activation of Opposing Pathways: BPAP might engage a secondary, lower-affinity target at higher concentrations. This secondary pathway could oppose the effects of the primary mGluR2-mediated pathway.

  • Cellular Toxicity: High concentrations of any compound can induce cytotoxicity, which can confound assay readouts.[4] For example, an initial increase in a metabolic activity signal (the first peak) might be followed by a decrease at higher concentrations due to cell death (the second part of the curve).[4]

  • Feedback Loop Regulation: The initial signaling cascade activated by BPAP could trigger a negative feedback loop that becomes dominant at higher compound concentrations.

Q3: How should I design my dose-response experiment to accurately characterize a bimodal curve?

Standard experimental designs for monotonic responses are often inadequate for characterizing bimodal curves.[5][6]

  • Wider Concentration Range: Test a broad range of concentrations, spanning several orders of magnitude.

  • Increased Dose Density: Use more concentrations, particularly around the inflection points of the curve. A minimum of 5-8 concentrations is recommended to reliably define a non-monotonic curve.[6]

  • Logarithmic and Semi-Log Spacing: Employ a logarithmic or semi-logarithmic dilution series to cover a wide range effectively.

  • Replicates: Use both technical and biological replicates to ensure the observed effect is reproducible.

Q4: My bimodal curve is not reproducible between experiments. What should I check?

Inconsistent results often stem from subtle variations in experimental conditions.[7]

  • Cell Health and Passage Number: Use cells within a consistent and low passage number. Cellular responses can drift with prolonged culturing.[7] Ensure cell viability is high (>95%) before starting.

  • Compound Stability and Purity: Confirm the purity of your BPAP stock. Avoid repeated freeze-thaw cycles of stock solutions.[7]

  • Incubation Time: The kinetics of different biological pathways can vary. A short incubation might capture one effect, while a longer one reveals an opposing or secondary effect.[7] Strictly control and optimize incubation times.

  • Assay Conditions: Maintain consistency in media, serum concentration, temperature, and CO2 levels.[8]

Troubleshooting Guides

Issue 1: An Inverted U-Shaped Curve in a Functional Assay

You observe that a functional readout (e.g., downstream signaling marker) increases with low concentrations of BPAP but decreases at higher concentrations.

Possible Cause Troubleshooting Step Experimental Protocol
High-Dose Cytotoxicity Perform a separate cytotoxicity assay in parallel with your functional assay.Protocol: Seed cells at the same density as your functional assay. Treat with the same concentrations of BPAP for the same duration. Measure cell viability using a robust method like a live/dead stain (e.g., Trypan Blue exclusion) or a membrane integrity assay (e.g., LDH release). Plot viability against BPAP concentration.
Receptor Desensitization Measure receptor expression or activity at different time points and concentrations.Protocol: Treat cells with a low (peak-effect) and a high (inhibitory) concentration of BPAP. Lyse cells at various time points (e.g., 15 min, 1h, 4h, 24h). Use Western blotting or ELISA to quantify mGluR2 receptor levels or the phosphorylation state of a key downstream protein (e.g., ERK1/2).
Assay Interference Run a cell-free control to check for direct interference of BPAP with assay reagents.Protocol: Set up the assay as usual but without adding cells. Add all reagents, including the detection substrate and the full range of BPAP concentrations. If the signal changes with BPAP concentration, it indicates direct interference.

Data Presentation

When presenting data from a bimodal dose-response experiment, a standard sigmoidal curve fit is inappropriate. Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve.

Table 1: Hypothetical Data for BPAP Effect on Neuronal Firing Rate

BPAP Conc. (nM)Log [BPAP]Mean Firing Rate (Hz)Std. Deviation% Change from Control
0 (Control)-10.20.80%
1012.51.1+22.5%
10118.91.5+85.3%
100215.11.3+48.0%
1000310.50.9+2.9%
1000047.30.7-28.4%

Table 2: Hypothetical Data for BPAP Effect on Cell Viability

BPAP Conc. (µM)Log [BPAP]Mean Viability (%)Std. Deviation
0 (Control)-1004.5
0.1-1102.35.1
10105.84.8
101103.15.5
501.785.26.2
100261.47.1

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway for BPAP Bimodal Response

BPAP_Bimodal_Pathway cluster_low_conc Low [BPAP] cluster_high_conc High [BPAP] BPAP_low BPAP mGluR2_low mGluR2 BPAP_low->mGluR2_low Allosteric Modulation G_protein_low Gi/o Protein mGluR2_low->G_protein_low Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein_low->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Desired_Effect Therapeutic Effect (e.g., Neuronal Inhibition) cAMP_decrease->Desired_Effect BPAP_high BPAP mGluR2_high mGluR2 BPAP_high->mGluR2_high Prolonged/ High Modulation Secondary_Target Secondary Target (e.g., Ion Channel) BPAP_high->Secondary_Target Low Affinity Binding Desensitization Receptor Desensitization/ Internalization mGluR2_high->Desensitization Desensitization->Desired_Effect Reduces Opposing_Effect Opposing Effect (e.g., Neuronal Excitation) Secondary_Target->Opposing_Effect

Caption: Hypothetical signaling pathway for a bimodal BPAP response.

Experimental Workflow for Characterizing a Bimodal Response

Bimodal_Workflow start Initial Observation: Bimodal Dose-Response confirm 1. Confirm & Verify - Repeat experiment (n>3) - Use fresh compound dilutions - Check cell health & passage # start->confirm characterize 2. Characterize Dose-Response - Expand concentration range - Increase number of data points (8-12) - Test multiple time points confirm->characterize check_artifact 3. Rule Out Artifacts - Parallel cytotoxicity assay (LDH, Live/Dead) - Cell-free assay interference test - Check compound solubility at high conc. characterize->check_artifact decision Is the bimodal response a true biological effect? check_artifact->decision investigate 4. Investigate Mechanism - Measure primary target engagement - Use inhibitors for suspected opposing pathways - Measure secondary messenger levels (cAMP) biological Biological Effect Confirmed: Proceed with mechanism deconvolution and dose optimization investigate->biological decision->investigate Yes artifact Artifact Identified: Optimize assay protocol decision->artifact No

Caption: Experimental workflow for investigating a bimodal response.

Troubleshooting Logic Diagram

Troubleshooting_Diagram start Inconsistent Bimodal Dose-Response Curve q_reagents Are compound stock and reagents freshly prepared and validated? start->q_reagents a_reagents_no Prepare fresh stocks. Verify compound purity. q_reagents->a_reagents_no No q_cells Are cells from a consistent passage number and >95% viable? q_reagents->q_cells Yes a_reagents_no->q_cells a_cells_no Thaw a new vial of low passage cells. Perform viability count. q_cells->a_cells_no No q_protocol Is the experimental protocol (incubation time, cell density, etc.) strictly followed? q_cells->q_protocol Yes a_cells_no->q_protocol a_protocol_no Standardize protocol. Use checklists. q_protocol->a_protocol_no No q_instrument Is the plate reader/ instrument calibrated and settings correct? q_protocol->q_instrument Yes a_protocol_no->q_instrument a_instrument_no Run calibration controls. Verify instrument settings. q_instrument->a_instrument_no No end Reproducibility Improved q_instrument->end Yes a_instrument_no->end

Caption: Troubleshooting flowchart for inconsistent bimodal curves.

References

Technical Support Center: Analytical Detection of Novel Psychoactive Substances (NPS) like BPAP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the analytical detection of novel psychoactive substances (NPS), with a specific focus on the challenges associated with compounds like BPAP (1-butyryl-4-cinnamylpiperazine, also known as Bucinnazine or AP-237).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical detection of BPAP and other NPS?

A1: The analytical detection of BPAP and other NPS presents several significant challenges:

  • Rapid Emergence and Structural Diversity: New NPS, including novel synthetic opioids, are continuously synthesized and introduced to the illicit market, making it difficult for laboratories to maintain updated analytical methods and reference standards.[1][2]

  • Lack of Reference Materials: Pure analytical reference standards for newly emerged NPS are often not commercially available, hindering definitive identification and quantification.

  • Low Concentrations: Many synthetic opioids, including fentanyl analogs and likely BPAP, are highly potent and therefore present in biological samples and seized materials at very low concentrations, requiring highly sensitive analytical instrumentation.[3][4]

  • Isomeric Compounds: The presence of isomers with similar chemical structures but potentially different physiological effects and legal statuses complicates their differentiation by standard analytical techniques.

  • Complex Matrices: Biological samples (e.g., blood, urine, hair) and street drug formulations are complex matrices that can interfere with the analysis, causing matrix effects like ion suppression or enhancement in mass spectrometry.[5]

  • Metabolism: The metabolic pathways of many NPS are unknown, making it challenging to identify appropriate analytical targets (parent drug vs. metabolites) for monitoring drug intake.

Q2: What are the most effective analytical techniques for identifying BPAP?

A2: The most effective and widely used analytical techniques for the identification and confirmation of BPAP and other synthetic opioids are mass spectrometry-based methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and ability to quantify substances at low concentrations in complex biological matrices.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and reliable technique for the identification of many NPS. For some compounds, derivatization may be necessary to improve chromatographic behavior and sensitivity.[6]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Quadrupole Time-of-Flight) and Orbitrap-MS provide high mass accuracy, which is invaluable for identifying unknown compounds and their metabolites when reference standards are unavailable.

One study specifically mentions the use of GC-MS and LC-QTOF for the identification of bucinnazine (BPAP), noting the major fragment ions in the mass spectrum as m/z 272, m/z 172, and m/z 117.[6]

Q3: What are the known metabolites of BPAP that can be used as analytical targets?

A3: Currently, there is limited published information specifically detailing the metabolism of BPAP in humans. As with other synthetic opioids, it is likely to undergo metabolic processes in the body. For analogous compounds like fentanyl, the primary metabolite is norfentanyl. Identifying the major metabolites of BPAP through in-vitro and in-vivo studies is a critical area for future research to improve the window of detection in toxicological analysis.

Q4: How can matrix effects be minimized when analyzing biological samples for BPAP?

A4: Minimizing matrix effects is crucial for accurate and reliable quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the sample matrix.

  • Use of Internal Standards: Employing isotopically labeled internal standards that co-elute with the analyte of interest can effectively compensate for matrix effects.

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from co-eluting matrix components.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for signal suppression or enhancement.

Q5: What are the recommended storage conditions for samples containing suspected NPS?

  • Short-term storage: Refrigerate at 2-8 °C.

  • Long-term storage: Freeze at -20 °C or lower.

  • Protection from light: Store samples in amber vials or in the dark to prevent photodegradation.

  • Use of preservatives: For some sample types, the addition of preservatives may be necessary to inhibit enzymatic degradation.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause(s) Solution(s)
No or Low Analyte Signal 1. Incorrect mass transitions (MRM) selected. 2. Ion source contamination. 3. In-source fragmentation. 4. Sample degradation. 5. Poor extraction recovery.1. Verify MRM transitions with a neat standard. 2. Clean the ion source. 3. Optimize source parameters (e.g., cone voltage). 4. Prepare fresh samples and standards. 5. Optimize the sample preparation method.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible sample solvent. 3. Secondary interactions with the stationary phase.1. Flush the column or replace it. 2. Ensure the sample solvent is similar in strength to the initial mobile phase. 3. Adjust mobile phase pH or use a different column chemistry.
Retention Time Shift 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Leak in the LC system.1. Prepare fresh mobile phase. 2. Ensure the column oven is functioning correctly. 3. Equilibrate the column thoroughly; replace if necessary. 4. Check for leaks at all fittings.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects. 3. Electronic noise.1. Use high-purity solvents and flush the system. 2. Improve sample cleanup. 3. Check mass spectrometer electronics.
Carryover 1. Inadequate needle/injector wash. 2. Adsorption of analyte to surfaces.1. Use a stronger wash solvent and increase wash volume/time. 2. Add a modifier to the mobile phase or sample diluent to reduce adsorption.
GC-MS Analysis
Problem Potential Cause(s) Solution(s)
No or Low Analyte Signal 1. Incorrect mass spectral library matching. 2. Thermal degradation of the analyte in the injector. 3. Active sites in the liner or column. 4. Sample not reaching the detector.1. Verify the mass spectrum of a standard. 2. Use a lower injection temperature or a pulsed pressure injection. 3. Use a deactivated liner and condition the column. 4. Check for leaks in the system.
Poor Peak Shape (Tailing) 1. Active sites in the system. 2. Column overloading. 3. Inefficient sample transfer from the injector.1. Deactivate the liner and column. 2. Dilute the sample. 3. Optimize injection parameters.
Retention Time Shift 1. Fluctuation in oven temperature. 2. Change in carrier gas flow rate. 3. Column trimming or aging.1. Verify oven temperature calibration. 2. Check for leaks and verify gas flow settings. 3. Update the retention time in the acquisition method after column maintenance.
Contamination/Ghost Peaks 1. Septum bleed. 2. Contaminated syringe or liner. 3. Carryover from a previous injection.1. Use a high-quality, low-bleed septum. 2. Clean the syringe and replace the liner. 3. Perform a bake-out of the injector and column.

Experimental Protocols

Representative LC-MS/MS Method for BPAP in Biological Matrices

Note: This is a general protocol and must be optimized and validated for your specific instrument and application.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To 1 mL of sample (e.g., urine, plasma), add an internal standard.

    • Pre-treat the sample as necessary (e.g., hydrolysis for urine, protein precipitation for plasma).

    • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with an appropriate elution solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Parameters

Parameter Value
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of a BPAP standard. Based on literature, precursor ion would be [M+H]+ at m/z 273. Putative fragment ions could be 172 and 117.[6]
Collision Energy Optimize for each transition.
Representative GC-MS Method for BPAP in Seized Materials

Note: This is a general protocol and must be optimized and validated for your specific instrument and application.

  • Sample Preparation

    • Accurately weigh a portion of the homogenized seized material.

    • Dissolve in a suitable organic solvent (e.g., methanol, chloroform).

    • Add an internal standard.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • GC-MS Parameters

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 100 °C hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt Sample_Storage Sample Storage Sample_Receipt->Sample_Storage Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Storage->Sample_Preparation Instrument_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrument_Analysis Data_Processing Data Processing Instrument_Analysis->Data_Processing Data_Review Data Review & QA/QC Data_Processing->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: General workflow for the analytical detection of NPS.

Troubleshooting_Logic Start Problem Identified (e.g., No Peak, Poor Shape) Check_Instrument Check Instrument Status (Pressures, Temperatures, etc.) Start->Check_Instrument Check_Method Review Analytical Method Parameters Check_Instrument->Check_Method Instrument OK Action_Instrument Perform Instrument Maintenance (e.g., Clean Source, Check for Leaks) Check_Instrument->Action_Instrument Issue Found Check_Sample Investigate Sample Preparation Check_Method->Check_Sample Method OK Action_Method Re-optimize Method Parameters Check_Method->Action_Method Error Found Check_Consumables Inspect Consumables (Column, Vials, Solvents) Check_Sample->Check_Consumables Sample Prep OK Action_Sample Re-prepare Sample and Standards Check_Sample->Action_Sample Error Found Action_Consumables Replace Consumables Check_Consumables->Action_Consumables Issue Found End Problem Resolved Check_Consumables->End Consumables OK (Consult Expert) Action_Instrument->End Action_Method->End Action_Sample->End Action_Consumables->End

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Distinguishing BPAP Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bisphenol AP (BPAP) isomer analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the separation and identification of BPAP isomers.

Frequently Asked Questions (FAQs)

Q1: What is Bisphenol AP (BPAP) and what are its common isomers?

A1: Bisphenol AP (BPAP) is a chemical compound, with the IUPAC name 4,4′-(1-Phenylethylidene)bisphenol, used in the manufacturing of plastics and resins.[1][2] Structurally, it is related to other bisphenols like Bisphenol A (BPA).[3][4] The most common form is the 4,4'- isomer. However, during synthesis, positional isomers can be formed where the hydroxyphenyl groups are attached at different points on the phenylethylidene core, such as 2,4'-BPAP or 2,2'-BPAP. These positional isomers have the same molecular formula and mass but differ in the substitution pattern on the aromatic rings.

Q2: Why is it challenging to distinguish between BPAP isomers?

A2: Positional isomers, such as those of BPAP, have identical molecular weights and very similar physicochemical properties, including polarity and boiling points. This similarity makes their separation by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) difficult, often resulting in poor resolution or peak co-elution.[5][6] Furthermore, their mass spectra can be very similar, requiring careful optimization of analytical methods to find unique fragment ions for unambiguous identification.[7]

Q3: What are the primary analytical methods for separating BPAP isomers?

A3: The most common and effective methods are high-resolution chromatographic techniques.[8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is frequently used, often coupled with a UV or mass spectrometry (MS) detector.[9][10] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is also a powerful tool, though it typically requires derivatization of the phenolic hydroxyl groups before analysis.[11] For particularly challenging separations, advanced techniques like multi-dimensional chromatography or ion mobility-mass spectrometry may be employed.[3][12]

Troubleshooting Guide: Chromatographic Analysis

Problem: My BPAP isomer peaks are co-eluting or have very poor resolution in RP-HPLC.

Answer: This is a common issue when separating positional isomers. A systematic approach to method optimization is required.

  • Optimize Mobile Phase Composition: The polarity of your mobile phase is a critical factor.[5]

    • If peaks elute too quickly (low retention): Your mobile phase is too strong (too much organic solvent). Increase the proportion of the aqueous phase (e.g., water) to increase retention and allow more time for the column to differentiate the isomers.

    • If peaks elute too slowly: Your mobile phase is too weak. Gradually increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Try a different organic modifier: Acetonitrile and methanol (B129727) have different selectivities for phenolic compounds. If you are using acetonitrile, try switching to methanol or using a combination of both. Methanol can sometimes offer better selectivity for aromatic positional isomers.[13]

  • Adjust the Gradient Slope: If you are using a gradient elution, a shallower gradient provides better resolution for closely eluting peaks. Decrease the rate of change in the organic solvent percentage per minute around the time your isomers are expected to elute.

  • Change the Column Chemistry: Standard C18 columns may not provide sufficient selectivity.

    • Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Biphenyl phase. These columns offer alternative separation mechanisms, like pi-pi interactions, which can be highly effective for separating aromatic isomers.[6]

    • Using a column with smaller particles (e.g., <2 µm, UHPLC) and a longer length will increase column efficiency and improve resolution.[14]

  • Modify Temperature: Operating the column at a lower temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the isomers and the stationary phase, improving separation. Conversely, elevated temperatures can improve efficiency for some compounds.[14] Experiment with temperatures between 25°C and 40°C.

Problem: My peaks are tailing in HPLC or GC.

Answer: Peak tailing is often caused by secondary interactions or system issues.

  • Check for Silanol (B1196071) Interactions (HPLC): The acidic hydroxyl groups on BPAP can interact with residual silanol groups on the silica-based stationary phase, causing tailing. Try adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress the ionization of both the silanols and the phenolic analytes.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks. Try diluting your sample and injecting a smaller volume.

  • System Voids or Contamination: A void at the head of the column or a blocked frit can distort peak shape. Try reversing and flushing the column (if the manufacturer allows) or replacing the column frit. Using a guard column is highly recommended to protect the analytical column.[15]

Quantitative Data Presentation

The successful separation of BPAP isomers via RP-HPLC depends heavily on the specific column and mobile phase conditions used. The table below presents illustrative retention time data for BPAP isomers based on typical chromatographic behavior, where para-substituted isomers often exhibit stronger retention on C18 phases due to their linear shape and hydrophobicity compared to ortho- and meta-isomers.

Note: The following data is for illustrative purposes only and may not reflect actual experimental results. Actual retention times will vary based on the specific HPLC system, column, mobile phase, and other experimental parameters.

IsomerAssumed StructureIllustrative Retention Time (min)Rationale for Elution Order
2,2'-BPAPortho, ortho'10.2Tends to be the most polar and sterically hindered, leading to weaker interaction with the C18 stationary phase and earlier elution.
2,4'-BPAPortho, para'11.5Intermediate polarity and shape lead to intermediate retention.
4,4'-BPAPpara, para'12.8Generally the least polar and has a more linear shape, allowing for stronger hydrophobic interactions with the C18 stationary phase, resulting in longer retention.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method for BPAP Isomer Separation

This protocol provides a starting point for developing a method to separate BPAP positional isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic Acid, LC-MS grade

    • Ultrapure Water (18.2 MΩ·cm)

    • BPAP isomer standards (4,4'-BPAP, 2,4'-BPAP, etc.)

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 column can be used, but a phenyl-based phase may offer better selectivity.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 35% B

      • 2-15 min: Linear gradient from 35% to 60% B

      • 15-17 min: Hold at 60% B

      • 17.1-20 min: Return to 35% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm[9]

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare individual stock solutions of each BPAP isomer standard at 1 mg/mL in methanol.

    • Create a mixed working standard solution containing all isomers at a final concentration of 10 µg/mL by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and B.

    • Filter all samples through a 0.22 µm syringe filter before injection.

Visualizations

Experimental Workflow

G Diagram 1: General Experimental Workflow for BPAP Isomer Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Receive Sample Extract Extraction / Dilution Sample->Extract Standard Prepare Isomer Standards Standard->Extract Filter Syringe Filtration (0.22 µm) Extract->Filter HPLC HPLC-UV/MS Injection Filter->HPLC GCMS GC-MS Injection (with Derivatization) Filter->GCMS Chrom Acquire Chromatogram & Mass Spectra HPLC->Chrom GCMS->Chrom Integrate Peak Integration & Retention Time (RT) Matching Chrom->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Final Report: Isomer Identification & Purity Quantify->Report

Caption: A step-by-step workflow for the analysis of BPAP isomers, from sample preparation to final reporting.

Troubleshooting Logic Tree

G Diagram 2: Troubleshooting Peak Co-elution in RP-HPLC cluster_mp Mobile Phase Optimization Start Problem: Poor Peak Resolution / Co-elution CheckRT Are peaks retained? (k > 2) Start->CheckRT CheckShape Is peak shape symmetrical? CheckRT->CheckShape Yes WeakMP Weaken Mobile Phase (Increase Aqueous %) to increase retention CheckRT->WeakMP No OptimizeMP Optimize Mobile Phase CheckShape->OptimizeMP Yes AddModifier Check for Acid Modifier (e.g., 0.1% Formic Acid) CheckShape->AddModifier No (Tailing) TryMeOH Switch ACN with MeOH (or use ternary mixture) OptimizeMP->TryMeOH OptimizeGrad Make Gradient Shallower ChangeCol Change Column Chemistry (e.g., to Phenyl-Hexyl) OptimizeGrad->ChangeCol End_Good Resolution Achieved OptimizeGrad->End_Good Success ChangeCol->End_Good Success End_Bad Consult Instrument Specialist ChangeCol->End_Bad No Improvement WeakMP->CheckShape TryMeOH->OptimizeGrad AddModifier->OptimizeMP

References

Technical Support Center: Benzofuranylpropylaminopentane Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Benzofuranylpropylaminopentane is a hypothetical compound name and is used here for illustrative purposes. The following guidance is based on established principles for drug development and strategies for improving the oral bioavailability of poorly soluble and metabolically labile amine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely challenges to achieving good oral bioavailability with Benzofuranylpropylaminopentane?

A1: Based on its predicted structure (a lipophilic benzofuran (B130515) core with a basic amine side chain), Benzofuranylpropylaminopentane is likely to face two primary challenges:

  • Poor Aqueous Solubility: The benzofuran moiety suggests high lipophilicity, which can lead to low solubility in the gastrointestinal fluids, limiting its dissolution and subsequent absorption.

  • High First-Pass Metabolism: The presence of a benzofuran ring and a secondary or tertiary amine makes the compound a potential substrate for cytochrome P450 (CYP) enzymes in the liver and gut wall.[1][2] This can lead to significant degradation of the drug before it reaches systemic circulation.

Q2: Which metabolic enzymes are likely to be involved in the first-pass metabolism of this compound?

A2: For compounds containing benzofuran and amine groups, the primary enzymes involved in metabolism are typically Cytochrome P450s. Specifically, isoforms like CYP1A2, CYP2D6, and CYP3A4 are often implicated in the N-demethylation or hydroxylation of such structures.[1][2] Flavin-containing monooxygenases (FMOs) can also play a role in the N-oxygenation of amine-containing drugs.[3]

Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this?

A3: For poorly soluble drugs, several formulation strategies can be employed to enhance dissolution and absorption.[4] These include:

  • Salt Formation: Creating a salt of the basic amine can significantly improve aqueous solubility.

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[5]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.[6]

Q4: How should I interpret results from an in vitro Caco-2 permeability assay?

A4: The Caco-2 permeability assay is a standard in vitro model for predicting intestinal drug absorption.[7] The key parameter is the apparent permeability coefficient (Papp).

  • High Permeability: A Papp (A to B) value > 10 x 10⁻⁶ cm/s generally suggests good passive diffusion and a high probability of good oral absorption.

  • Low Permeability: A Papp (A to B) value < 2 x 10⁻⁶ cm/s indicates poor permeability and likely low oral absorption.

  • Efflux Ratio: An efflux ratio (Papp (B to A) / Papp (A to B)) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of intestinal cells, reducing absorption.[8]

Troubleshooting Guides

Problem 1: Low Aqueous Solubility in Biorelevant Media

Symptom: The compound precipitates out of solution during in vitro dissolution testing in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Lipophilicity and Crystalline Nature 1. pH Modification: Evaluate the solubility at different pH values to identify a range where the amine group is ionized and solubility is maximized.[5] 2. Co-solvents: For early-stage testing, use co-solvents like PEG 400 or propylene (B89431) glycol to increase solubility.[5] 3. Formulation Approaches: Progress to more advanced formulations such as amorphous solid dispersions or lipid-based systems (e.g., SMEDDS) to improve dissolution.[4]
Common Ion Effect If using a hydrochloride salt, the high chloride concentration in SGF can suppress dissolution. Consider alternative salt forms (e.g., mesylate, tosylate) that may have better solubility.

Quantitative Data Example: Solubility Enhancement Strategies

FormulationSolubility in SIF (pH 6.8) (µg/mL)
Crystalline Free Base1.5
Hydrochloride Salt50.2
Amorphous Solid Dispersion (1:3 drug to PVP-VA)125.8
SMEDDS Formulation> 500
Problem 2: High In Vitro Metabolic Turnover in Liver Microsomes

Symptom: The compound shows rapid degradation (short half-life) in a human liver microsomal stability assay.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Extensive Phase I Metabolism 1. Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to identify the primary metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6).[3] 2. Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This can reveal "metabolic soft spots" on the molecule.[9] 3. Medicinal Chemistry: If key metabolic pathways are identified, consider structural modifications to block these sites (e.g., deuteration, fluorination).[10] 4. Prodrug Approach: Design a prodrug that masks the metabolically liable part of the molecule, which is later cleaved in vivo to release the active drug.[11]
Problem 3: Poor Permeability and/or High Efflux in Caco-2 Assay

Symptom: The Papp (A to B) is low (< 2 x 10⁻⁶ cm/s) and the efflux ratio is high (> 2).

Possible Causes & Solutions:

CauseTroubleshooting Steps
P-gp or BCRP Efflux 1. Confirm Efflux Substrate: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Ko143). A significant increase in the Papp (A to B) and a decrease in the efflux ratio confirms that the compound is an efflux substrate.[8] 2. Formulation with Excipients: Some formulation excipients (e.g., certain surfactants like Tween 80) can inhibit efflux transporters.
Low Passive Permeability 1. Prodrug Strategy: A more lipophilic prodrug could enhance passive diffusion across the cell membrane.[12] 2. Permeation Enhancers: For research purposes, the use of permeation enhancers can be explored, although this is a challenging strategy for clinical development.[13]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of Benzofuranylpropylaminopentane in DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Centrifuge the plate to pellet any precipitated compound.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

  • Compare the result against a calibration curve to determine the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay
  • Seed Caco-2 cells on a 96-well Transwell plate and culture for 21 days to allow for differentiation into a confluent monolayer.[7]

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cells with pre-warmed transport buffer (HBSS).

  • Add the test compound (e.g., at 10 µM) to the apical (A) or basolateral (B) chamber.

  • Incubate the plate at 37°C with shaking for 2 hours.

  • Take samples from the receiver chamber at specified time points.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration.

Protocol 3: Metabolic Stability in Human Liver Microsomes
  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate (B84403) buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add Benzofuranylpropylaminopentane (final concentration 1 µM) to initiate the reaction.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) by plotting the natural log of the percentage of compound remaining versus time.

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Fast male Sprague-Dawley rats overnight.

  • Administer Benzofuranylpropylaminopentane in a suitable vehicle (e.g., 20% Solutol HS 15 in water) via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (e.g., via tail vein) at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[14]

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples by LC-MS/MS to determine the drug concentration.

  • Perform pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, and AUC.[15]

Visualizations

G cluster_0 Pre-formulation cluster_1 In Vitro Assays cluster_2 Formulation Development cluster_3 In Vivo Studies Physicochemical Characterization Physicochemical Characterization Solubility Assessment Solubility Assessment Physicochemical Characterization->Solubility Assessment Salt Screening Salt Screening Solubility Assessment->Salt Screening Amorphous Solid Dispersions Amorphous Solid Dispersions Solubility Assessment->Amorphous Solid Dispersions Lipid-Based Formulations Lipid-Based Formulations Solubility Assessment->Lipid-Based Formulations Initial Stability Initial Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolic Stability (Microsomes/Hepatocytes) Initial Stability->Metabolic Stability (Microsomes/Hepatocytes) Caco-2 Permeability Caco-2 Permeability Rat PK Study (Oral) Rat PK Study (Oral) Caco-2 Permeability->Rat PK Study (Oral) Metabolic Stability (Microsomes/Hepatocytes)->Rat PK Study (Oral) Plasma Protein Binding Plasma Protein Binding Lipid-Based Formulations->Rat PK Study (Oral) Bioavailability Calculation Bioavailability Calculation Rat PK Study (Oral)->Bioavailability Calculation

Caption: Workflow for improving oral bioavailability.

G start Low Oral Bioavailability solubility Is Solubility < 10 µg/mL? start->solubility metabolism Is Microsomal T1/2 < 30 min? solubility->metabolism No sol_strat Solubility Enhancement: - Salt Formation - Amorphous Dispersions - Lipid Formulations solubility->sol_strat Yes permeability Is Caco-2 Papp < 2x10^-6 cm/s? metabolism->permeability No met_strat Reduce Metabolism: - Prodrug Approach - Structural Modification metabolism->met_strat Yes perm_strat Improve Permeability: - Prodrug Approach - Investigate Efflux permeability->perm_strat Yes

Caption: Troubleshooting poor oral bioavailability.

G cluster_cyp CYP-Mediated Oxidation cluster_phase2 Phase II Conjugation parent Benzofuranylpropylaminopentane hydroxylation Hydroxylation (on Benzofuran Ring) parent->hydroxylation CYP3A4, 2D6 dealkylation N-Dealkylation (at amine) parent->dealkylation CYP3A4, 1A2 glucuronidation Glucuronidation (at hydroxyl group) hydroxylation->glucuronidation UGTs

Caption: Potential metabolic pathway.

References

Technical Support Center: BPAP Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Bisphenol A Propoxylate (BPAP) and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Bisphenol A (BPA), a common precursor for BPAP?

The industrial synthesis of Bisphenol A typically involves the acid-catalyzed condensation of phenol (B47542) and acetone (B3395972).[1] The reaction theoretically requires a 2:1 molar ratio of phenol to acetone, but using an excess of phenol (e.g., a 4:1 molar ratio) can improve the yield of the desired p,p'-isomer.[2] The reaction is often carried out at temperatures between 50°C and 70°C to minimize the formation of isomeric byproducts.[2] Following the reaction, the BPA product precipitates and can be collected by filtration.[2]

Q2: What are the common impurities encountered during BPA synthesis?

The primary impurities in BPA synthesis are isomers of bisphenol A, such as the o,p'- and o,o'-isomers.[2] Other byproducts can include higher condensation products and unreacted starting materials like phenol and acetone. The formation of these impurities is often influenced by the reaction temperature, with higher temperatures leading to more isomeric products.[2]

Q3: What are the standard methods for purifying crude Bisphenol A?

Crystallization is a key step in the purification of commercial Bisphenol A.[3] The crude product can be recrystallized from aqueous ethanol (B145695) or a mixture of impure bisphenol A, phenol, and water.[2][4] Another common technique involves washing the BPA crystals with a solvent like toluene (B28343) to remove unreacted phenol.[2] A multi-stage, countercurrent extraction using an organic solvent immiscible with water can also be employed to wash the crystals and extract impurities simultaneously.[5]

Q4: How can the purity of BPAP be assessed?

The purity of BPAP and related compounds can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis and can also be used to identify and quantify impurities.[3][] Other common methods include Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][]

Troubleshooting Guides

Synthesis Troubleshooting

Problem: Low Yield of the Desired p,p'-BPA Isomer

  • Possible Cause 1: Suboptimal Molar Ratio of Reactants.

    • Solution: While the stoichiometric ratio of phenol to acetone is 2:1, an excess of phenol, typically a 4:1 molar ratio, has been shown to improve the yield of the p,p'-isomer.[2] Ensure your experimental setup uses an optimized excess of phenol.

  • Possible Cause 2: Inefficient Catalyst or Catalyst Poisoning.

    • Solution: The synthesis is acid-catalyzed, often using hydrogen chloride or p-Toluene sulfonic acid (PTSA).[1][2] Ensure the catalyst is active and has not been poisoned by impurities in the starting materials. Water can inhibit the reaction, so consider using dehydration agents or azeotropic distillation to remove water.[1]

  • Possible Cause 3: Inappropriate Reaction Temperature.

    • Solution: The reaction temperature should be carefully controlled. Temperatures kept below 70°C can help suppress the formation of undesired isomeric byproducts, thereby increasing the relative yield of the p,p'-isomer.[2]

Problem: High Levels of Impurities in the Crude Product

  • Possible Cause 1: High Reaction Temperature.

    • Solution: Elevated temperatures can promote the formation of o,p'- and o,o'-isomers.[2] Maintain the reaction temperature below 70°C to minimize the generation of these impurities.[2]

  • Possible Cause 2: Presence of Water in the Reaction Mixture.

    • Solution: Water can inhibit the primary reaction and potentially lead to side reactions.[1] Ensure starting materials are dry and consider methods to remove water during the reaction, such as azeotropic distillation.[1]

  • Possible Cause 3: Incorrect Reaction Time.

    • Solution: Insufficient reaction time can lead to a high concentration of unreacted starting materials, while excessively long reaction times may promote the formation of higher condensation byproducts. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time.

Purification Troubleshooting

Problem: Inefficient Removal of Phenol from BPA Crystals

  • Possible Cause 1: Inadequate Washing.

    • Solution: Ensure thorough washing of the filtered BPA crystals. Toluene is an effective solvent for removing unreacted phenol.[2] Consider multiple washing steps or a continuous countercurrent extraction method for more efficient removal.[5]

  • Possible Cause 2: Inappropriate Solvent for Washing.

    • Solution: The chosen wash solvent should be a good solvent for the impurities but a poor solvent for the desired product. The organic washing solvent should also be immiscible in water if an aqueous slurry is being washed.[5]

Problem: Poor Crystal Formation During Recrystallization

  • Possible Cause 1: Incorrect Solvent System.

    • Solution: The choice of solvent is critical for effective crystallization. Aqueous ethanol is a commonly used solvent for BPA recrystallization.[2] Experiment with different solvent ratios to optimize crystal growth and purity. The presence of an inert co-solvent like toluene or xylene during crystallization can also be beneficial.[3]

  • Possible Cause 2: Cooling Rate is Too Fast.

    • Solution: Rapid cooling can lead to the formation of small, impure crystals. A slower, controlled cooling process will promote the growth of larger, purer crystals. For aqueous crystallization, cooling to a temperature in the range of 60° to 70° C is suggested.[5]

  • Possible Cause 3: Presence of Impurities Inhibiting Crystallization.

    • Solution: If the crude product is heavily contaminated, it may be necessary to perform a preliminary purification step, such as a solvent wash, before attempting crystallization.

Data and Protocols

Table 1: Typical Reaction Conditions for Bisphenol A Synthesis
ParameterValueReference
Reactants Phenol, Acetone[1][2]
Molar Ratio (Phenol:Acetone) 4:1 (optimized)[2]
Catalyst Hydrogen Chloride or p-Toluene Sulfonic Acid (PTSA)[1][2]
Temperature 50 - 70 °C[2]
Reaction Time ~8 hours (with HCl catalyst)[2]
Purity of p,p'-isomer 95 - 98%[2]
Experimental Protocol: Synthesis of Bisphenol A

This is a generalized protocol based on literature. Specific conditions may need optimization.

  • Reaction Setup: In a suitable reactor, mix phenol and acetone in a 4:1 molar ratio.[2]

  • Heating: Warm the mixture to approximately 50°C.[2]

  • Catalysis: Introduce the acid catalyst (e.g., pass hydrogen chloride gas through the mixture or add PTSA).[1][2]

  • Reaction: Maintain the reaction temperature below 70°C for the duration of the reaction (e.g., 8 hours with HCl).[2] Bisphenol A will precipitate out of the solution.[2]

  • Filtration: After the reaction is complete, filter the mixture to collect the precipitated Bisphenol A.[2]

  • Washing: Wash the collected crystals with toluene to remove unreacted phenol.[2]

  • Recrystallization: Further purify the product by recrystallizing from aqueous ethanol.[2]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

BPAP Synthesis and Purification Workflow

BPAP_Workflow General Workflow for BPAP Synthesis and Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_impurities Byproducts & Impurities Reactants Phenol + Acetone Reaction Acid-Catalyzed Condensation (50-70°C) Reactants->Reaction Crude_Product Crude BPAP Mixture Reaction->Crude_Product Isomers o,p'- and o,o'-isomers Reaction->Isomers Filtration Filtration Crude_Product->Filtration Washing Solvent Wash (e.g., Toluene) Filtration->Washing Unreacted Unreacted Phenol Filtration->Unreacted Crystallization Recrystallization (e.g., Aqueous Ethanol) Washing->Crystallization Washing->Unreacted Drying Drying Crystallization->Drying Pure_BPAP Purified BPAP Drying->Pure_BPAP

Caption: Workflow for BPAP Synthesis and Purification.

Troubleshooting Logic for Low Synthesis Yield

Low_Yield_Troubleshooting Troubleshooting Low BPAP Synthesis Yield Start Low Yield Observed Check_Ratio Check Phenol:Acetone Molar Ratio Start->Check_Ratio Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Check_Water Check for Water Contamination Start->Check_Water Ratio_Solution Adjust to 4:1 Ratio Check_Ratio->Ratio_Solution If not 4:1 Temp_Solution Maintain Temp < 70°C Check_Temp->Temp_Solution If > 70°C Catalyst_Solution Use Fresh/Active Catalyst Check_Catalyst->Catalyst_Solution If old/inactive Water_Solution Dry Reactants/Use Dehydrating Agent Check_Water->Water_Solution If present

Caption: Troubleshooting Logic for Low BPAP Yield.

References

Technical Support Center: Managing Variability in Animal Models for BPAP Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in animal models for Bilevel Positive Airway Pressure (BPAP) studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in BPAP studies using animal models?

A1: Variability in BPAP studies can arise from several factors, broadly categorized as biological and procedural. It is crucial to identify and control these variables to ensure the reliability and reproducibility of your experimental data.[1][2][3]

  • Biological Factors:

    • Species and Strain: Different animal species and even strains within the same species exhibit significant variations in respiratory anatomy, physiology, and response to BPAP.[1][4] For instance, mouse strains like C57BL/6 and BALB/c have different lung mechanics, which can influence study outcomes.[4]

    • Age and Sex: An animal's age and sex can impact lung development, mechanics, and hormonal environment, all of which can affect the response to BPAP.[5][6]

    • Health Status: Underlying health conditions, even subclinical ones, can introduce significant variability.

  • Procedural Factors:

    • Anesthesia: The choice of anesthetic agent and the depth of anesthesia can profoundly impact respiratory rate, tidal volume, and cardiovascular function, thereby altering the effects of BPAP.[7][8][9]

    • BPAP Interface and Fit: A poorly fitting mask or nasal interface can lead to air leaks, reducing the effective delivery of pressure and introducing variability.[3][6][10]

    • Experimental Protocol: Inconsistencies in the BPAP titration protocol, duration of application, and data acquisition methods are major sources of variability.[10][11][12]

    • Environmental Conditions: Factors such as housing density, noise, and handling can induce stress, which may affect physiological responses.[2][8][13]

Q2: How can I choose the most appropriate animal model for my BPAP study?

A2: The selection of an animal model should be guided by the specific research question. Consider the following:

  • Anatomical and Physiological Similarity: Choose a model that best recapitulates the human condition you are studying. For example, rabbits and ferrets have been used in studies of airway responsiveness due to similarities with the human respiratory system.[1]

  • Genetic Uniformity: Inbred strains of mice or rats can help minimize genetic variability.[14]

  • Availability of Research Tools: The availability of genetically modified models, antibodies, and other research tools for a particular species can be a deciding factor.

  • Practical Considerations: Factors such as cost, housing requirements, and ease of handling are also important.[15]

Q3: What are the key considerations for anesthesia in non-invasive ventilation studies?

A3: Anesthesia is a critical factor that can significantly influence the outcomes of BPAP studies.

  • Choice of Anesthetic: Inhalant anesthetics like isoflurane (B1672236) are often preferred as they allow for rapid adjustment of anesthetic depth.[1] Injectable anesthetics, such as a ketamine/xylazine combination, can also be used, but their effects on respiration can be more pronounced and prolonged.[9][16]

  • Depth of Anesthesia: Maintaining a consistent and appropriate depth of anesthesia is crucial. Anesthesia that is too deep can suppress spontaneous breathing, while anesthesia that is too light can lead to movement and stress.[17]

  • Monitoring: Continuous monitoring of vital signs, including respiratory rate, heart rate, and oxygen saturation, is essential to ensure animal welfare and data quality.[17]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Respiratory Data

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Anesthetic Depth 1. Use a precision vaporizer for inhalant anesthetics to ensure consistent delivery. 2. Monitor anesthetic depth regularly using physiological parameters (e.g., response to toe pinch, respiratory rate).[17] 3. Refer to established anesthetic protocols and dosage tables for the specific animal model.
Inconsistent BPAP Interface Fit 1. Select an appropriately sized mask or nasal interface for the animal. 2. Check for leaks around the interface using a leak detection method (e.g., observing for condensation, listening for escaping air).[15][18][19][20] 3. Consider using custom-fit 3D-printed masks for long-term studies to improve compliance and reduce leaks.[6]
Animal Stress and Movement 1. Acclimatize animals to the experimental setup and handling procedures over several days before the study.[13][21][22][23] 2. Maintain a quiet and calm experimental environment to minimize stress.[2][8] 3. Ensure the animal is comfortably positioned and restrained.
Data Acquisition Artifacts 1. Ensure secure placement of monitoring sensors. 2. Use appropriate filters to remove noise from physiological signals.[24][25][26][27][28] 3. Visually inspect data in real-time to identify and address any artifacts as they occur.

Troubleshooting Workflow for Inconsistent Data:

Start Inconsistent Data CheckAnesthesia Review Anesthesia Protocol Start->CheckAnesthesia CheckInterface Inspect BPAP Interface Fit Start->CheckInterface CheckAnimalState Assess Animal Stress/Movement Start->CheckAnimalState CheckDataAcquisition Verify Data Acquisition Setup Start->CheckDataAcquisition ConsistentAnesthesia Consistent Anesthetic Depth? CheckAnesthesia->ConsistentAnesthesia GoodInterfaceFit Secure Interface Fit? CheckInterface->GoodInterfaceFit CalmAnimal Animal Calm and Stable? CheckAnimalState->CalmAnimal CleanData Data Free of Artifacts? CheckDataAcquisition->CleanData ConsistentAnesthesia->GoodInterfaceFit Yes AdjustAnesthesia Adjust Anesthetic Delivery/ Monitor Depth ConsistentAnesthesia->AdjustAnesthesia No GoodInterfaceFit->CalmAnimal Yes RefitInterface Refit or Replace Interface GoodInterfaceFit->RefitInterface No CalmAnimal->CleanData Yes AcclimatizeAnimal Acclimatize Animal/ Improve Restraint CalmAnimal->AcclimatizeAnimal No TroubleshootSensors Check Sensor Placement/ Apply Filters CleanData->TroubleshootSensors No ReRun Re-run Experiment CleanData->ReRun Yes AdjustAnesthesia->ReRun RefitInterface->ReRun AcclimatizeAnimal->ReRun TroubleshootSensors->ReRun

Troubleshooting workflow for inconsistent respiratory data.
Issue 2: High Animal Mortality or Adverse Events

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Anesthetic Overdose 1. Accurately weigh each animal before administering anesthetic drugs. 2. Use a diluted anesthetic solution for small animals to ensure accurate dosing.[1][9] 3. Continuously monitor vital signs and adjust anesthetic depth as needed.[17]
Ventilator-Induced Lung Injury (VILI) 1. Use lung-protective ventilation strategies with lower tidal volumes and appropriate PEEP (or EPAP).[4][7][8] 2. Avoid excessively high inspiratory pressures (IPAP). 3. Monitor for signs of respiratory distress.
Airway Obstruction 1. Ensure the animal's head and neck are properly positioned to maintain a patent airway. 2. Check for any secretions or blockages in the nasal passages or interface.
Cardiovascular Compromise 1. Be aware that positive pressure ventilation can affect venous return and cardiac output. 2. Monitor heart rate and blood pressure (if possible). 3. Ensure adequate hydration.

Workflow for Managing Adverse Events:

AdverseEvent Adverse Event Occurs AssessAnimal Immediately Assess Animal (Vital Signs, Respiration) AdverseEvent->AssessAnimal IsAnesthesiaRelated Anesthesia-Related? AssessAnimal->IsAnesthesiaRelated IsVentilationRelated Ventilation-Related? IsAnesthesiaRelated->IsVentilationRelated No ReduceAnesthesia Reduce/Stop Anesthetic Provide Supportive Care IsAnesthesiaRelated->ReduceAnesthesia Yes IsAirwayRelated Airway Obstruction? IsVentilationRelated->IsAirwayRelated No AdjustBPAP Adjust BPAP Settings (Reduce Pressure/Volume) IsVentilationRelated->AdjustBPAP Yes ClearAirway Reposition Animal Clear Secretions IsAirwayRelated->ClearAirway Yes Stabilize Stabilize Animal ReduceAnesthesia->Stabilize AdjustBPAP->Stabilize ClearAirway->Stabilize ReviewProtocol Review and Revise Protocol Stabilize->ReviewProtocol

Workflow for managing adverse events during a BPAP study.

Data Presentation: Quantitative Guidelines

Table 1: Recommended Anesthetic Dosages for Rodents in Respiratory Studies
Anesthetic Agent Mouse Dosage (mg/kg) Rat Dosage (mg/kg) Route Duration of Anesthesia Notes
Ketamine/Xylazine 40-80 / 5-10[1]75-90 / 5-10[9]IP20-60 minutesMay not produce a surgical plane of anesthesia. Use 1/3 dose of ketamine alone for redosing.[9]
Ketamine/Xylazine/Acepromazine 100 / 10 / 3[16]75-90 / 5-10 / 1-2[9]IP/SQUp to 20 minutes[16]Acepromazine can cause hypotension.
Pentobarbital 50[16]30-40[1]IPUp to 60 minutes[16]Narrow safety margin; monitor closely.
Isoflurane Induction: 3-5%Maintenance: 1.5-3%[1]Induction: 3-5%Maintenance: 1.5-3%InhalationVariablePreferred for precise control of anesthetic depth.[1]

Note: These are general guidelines. Dosages may need to be adjusted based on the specific strain, age, and health status of the animal. Always monitor the animal closely.

Table 2: Typical BPAP Settings for Small Animal Models (Rodents)
Parameter Typical Range Notes
Inspiratory Positive Airway Pressure (IPAP) 8 - 15 cmH₂OAdjust based on desired tidal volume and to overcome airway resistance. Higher pressures may be needed in models of lung disease.[29][30]
Expiratory Positive Airway Pressure (EPAP) 2 - 5 cmH₂OHelps to maintain functional residual capacity and prevent alveolar collapse.[29][30]
Respiratory Rate (RR) 60 - 100 breaths/minShould be set close to the animal's spontaneous breathing rate under anesthesia.[3]
Inspiratory Time (Ti) 0.2 - 0.4 secondsAdjust to achieve an appropriate I:E ratio.
I:E Ratio 1:1.5 to 1:2A longer expiratory time can help prevent air trapping.[3]

Note: These settings should be considered starting points and must be titrated for each animal to achieve the desired physiological effect while avoiding lung injury.

Experimental Protocols

Protocol 1: Acclimatization of Rodents to the BPAP Interface
  • Objective: To reduce stress and improve tolerance to the BPAP mask or nasal interface.

  • Procedure:

    • For 3-5 days prior to the experiment, handle the animals daily in the experimental room to familiarize them with the environment and researchers.[13][23]

    • On the first day of acclimatization, allow the animal to explore the interface with the BPAP machine turned off.

    • On subsequent days, place the interface on the animal for short periods (1-2 minutes), gradually increasing the duration each day.

    • Once the animal tolerates the interface, turn on the BPAP machine at a low pressure (e.g., EPAP of 2 cmH₂O) for a few minutes.

    • Provide positive reinforcement (e.g., a small treat) after each successful acclimatization session.

Protocol 2: General Procedure for a Non-Invasive BPAP Study in a Rodent
  • Animal Preparation:

    • Weigh the animal to calculate the correct anesthetic dose.

    • Induce anesthesia using an appropriate protocol (see Table 1).

    • Place the animal on a heating pad to maintain body temperature.

    • Apply ophthalmic ointment to prevent corneal drying.[16]

  • BPAP Setup and Initiation:

    • Securely fit the BPAP interface (mask or nasal device) onto the animal, ensuring a good seal with minimal leaks.

    • Connect the interface to the BPAP ventilator.

    • Set the initial BPAP parameters according to the guidelines in Table 2.

  • Monitoring and Data Collection:

    • Continuously monitor the animal's vital signs (respiratory rate, heart rate, SpO₂).

    • Record respiratory mechanics data (e.g., pressure, flow, volume) using a data acquisition system.

    • Make adjustments to the BPAP settings as needed based on the physiological response.

  • Post-Procedure:

    • After the experimental period, turn off the BPAP and anesthetic.

    • Monitor the animal closely during recovery until it is fully ambulatory.

    • For terminal studies, proceed with tissue collection for further analysis.

Protocol 3: Post-Study Histological Analysis of Lung Tissue
  • Objective: To assess for morphological changes in the lungs, such as inflammation or ventilator-induced lung injury.

  • Procedure:

    • At the end of the experiment, euthanize the animal according to approved institutional protocols.

    • Perform a thoracotomy to expose the lungs.

    • Instill a fixative (e.g., 10% neutral buffered formalin) into the lungs via the trachea at a constant pressure (e.g., 20-25 cmH₂O) to ensure uniform inflation and fixation.[31][32][33]

    • Excise the lungs and immerse them in the same fixative for at least 24 hours.[6][32]

    • Process the fixed lung tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E).[6][31][34]

    • Examine the stained sections under a microscope to evaluate for histological changes.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Ventilator-Induced Lung Injury (VILI)

Mechanical ventilation, including BPAP, can induce mechanical stress on lung tissue, leading to VILI. Several signaling pathways are implicated in this process.

cluster_0 Mechanical Stress (BPAP) cluster_1 Cellular Response cluster_2 Pathophysiological Outcomes MechanicalStress Barotrauma/Volutrauma Atelectrauma Wnt Wnt/β-catenin Pathway MechanicalStress->Wnt p53 p53 Signaling Pathway MechanicalStress->p53 ROS Reactive Oxygen Species (ROS) Production MechanicalStress->ROS Fibrosis Pulmonary Fibrosis Wnt->Fibrosis CellSenescence Cellular Senescence p53->CellSenescence Inflammation Inflammation (Cytokine Release) ROS->Inflammation EndothelialDysfunction Endothelial Barrier Dysfunction ROS->EndothelialDysfunction Inflammation->EndothelialDysfunction

Key signaling pathways involved in VILI.
Experimental Workflow for a BPAP Study

This diagram outlines the typical workflow for conducting a BPAP study in an animal model, from initial planning to final data analysis.

Start Study Design & Protocol Development AnimalAcclimatization Animal Acclimatization (3-5 days) Start->AnimalAcclimatization Anesthesia Anesthesia Induction & Maintenance AnimalAcclimatization->Anesthesia BPAP_Application BPAP Application & Titration Anesthesia->BPAP_Application Monitoring Physiological Monitoring & Data Acquisition BPAP_Application->Monitoring Termination Experiment Termination Monitoring->Termination TissueCollection Tissue Collection (e.g., Lungs) Termination->TissueCollection DataAnalysis Data Analysis (Respiratory Mechanics) Termination->DataAnalysis HistoAnalysis Histological Analysis TissueCollection->HistoAnalysis Results Interpretation of Results DataAnalysis->Results HistoAnalysis->Results

References

How to maintain up-to-date spectral libraries for benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectral libraries of benzofurans. Maintaining accurate and up-to-date spectral libraries is crucial for the confident identification and characterization of these compounds in various applications, including drug discovery and metabolomics.

Frequently Asked Questions (FAQs)

Q1: What are the essential steps to ensure the quality of a new benzofuran (B130515) spectrum before adding it to our in-house library?

A1: Ensuring the quality of new spectral entries is fundamental to maintaining a reliable library. A multi-step verification process is recommended. First, confirm the compound's identity and purity using orthogonal analytical techniques, such as NMR and elemental analysis. Second, acquire spectral data under standardized and well-documented experimental conditions. For mass spectra, this includes noting the ionization method, collision energy, and instrument type. Third, perform a critical evaluation of the acquired spectrum for any signs of contamination, background noise, or instrument malfunction. Finally, before library integration, compare the new spectrum against existing entries for the same compound in other trusted public or commercial libraries, if available. A high match factor with a reference spectrum provides additional confidence.[1][2]

Q2: Our lab has multiple mass spectrometers. How can we maintain consistency in our benzofuran spectral library across different instruments?

A2: Maintaining consistency across different instruments is a common challenge due to variations in instrument geometry and calibration.[2] To address this, it is crucial to establish and adhere to standardized operating procedures (SOPs) for data acquisition on each instrument. This includes using consistent ionization sources, collision energies, and mass analyzers whenever possible. Furthermore, a system of inter-library comparison can be implemented where spectra of the same benzofuran standard are acquired on all instruments and compared.[1] Any systematic deviations can then be characterized and potentially corrected for during data processing. It is also good practice to thoroughly document the instrument-specific parameters as metadata for each library entry.[2]

Q3: We are synthesizing novel benzofuran derivatives. How can we add their spectra to our library with a high degree of confidence without pre-existing reference spectra?

A3: For novel compounds, establishing a confident spectral entry requires a rigorous workflow. The first step is the unambiguous structure elucidation of the new benzofuran derivative. This is typically achieved through a combination of 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) for accurate mass determination.[3][4][5] Once the structure is confirmed, acquire the mass spectrum under standardized conditions. It is also beneficial to predict the fragmentation pattern of the novel structure using in-silico fragmentation tools. While not a replacement for empirical data, this can provide a theoretical reference to compare against the experimental spectrum. Document all characterization data and the experimental conditions of spectral acquisition within the library entry.

Q4: What are the best practices for metadata annotation for benzofuran spectra in our library?

A4: Comprehensive metadata is as important as the spectral data itself for the long-term utility of a library.[2] Each entry for a benzofuran compound should include:

  • Compound Information: Chemical name, IUPAC name, CAS number (if available), InChI, InChIKey, and molecular formula.

  • Structural Information: A 2D or 3D chemical structure.

  • Sample Information: Purity of the standard, sample preparation method, and solvent used.

  • Instrumentation Details: Instrument manufacturer and model, ionization type (e.g., ESI, APCI), mass analyzer type (e.g., QTOF, Orbitrap), and for MS/MS spectra, the precursor ion m/z, adduct type, and collision energy.

  • Chromatographic Information (if applicable): Column type, mobile phase, and retention time.

  • Data Provenance: Date of acquisition, operator name, and any processing steps applied to the spectrum.

Adopting a standardized format for this metadata will ensure consistency and interoperability.[6]

Troubleshooting Guides

Issue 1: A known benzofuran standard is showing a low match score against our library entry.

Possible Cause Troubleshooting Step
Degradation of the Standard Verify the purity and integrity of the chemical standard using a fresh sample or re-purify if necessary.
Instrumental Drift or Malfunction Calibrate the mass spectrometer. Run a system suitability test with a known compound to ensure proper instrument performance.
Different Experimental Conditions Compare the acquisition parameters of the new spectrum with those documented for the library entry. Re-acquire the spectrum under the conditions specified in the library's metadata.
Incorrect Library Entry The original library entry may be of poor quality or incorrect.[1] Re-acquire the spectrum of a certified reference standard and consider replacing the existing library entry if it is found to be erroneous.
In-source Fragmentation In-source fragmentation can alter the appearance of a mass spectrum.[7] Vary the source conditions (e.g., cone voltage) to assess the impact on the spectrum and document the optimal conditions.

Issue 2: High number of "unknown" benzofuran derivatives detected in a sample that are not in our library.

Possible Cause Troubleshooting Step
Limited Library Coverage Your in-house library may not contain the spectra for these specific derivatives.[2] Consider searching against larger public or commercial spectral libraries.
Novel or Unexpected Metabolites The "unknowns" may be novel metabolites or degradation products. Isolate the compounds of interest and perform structure elucidation using HRMS and NMR.[3]
Isomeric Compounds Different isomers of a benzofuran derivative can have very similar mass spectra but may not be individually listed in the library. Utilize chromatographic separation and retention time information to differentiate between isomers.[8]
Matrix Effects Complex sample matrices can interfere with ionization and produce adducts or fragments not present in the library. Optimize sample preparation to remove interfering substances.

Experimental Protocols

Protocol 1: Addition of a New Benzofuran Derivative to the Mass Spectral Library
  • Compound Verification:

    • Obtain a high-purity sample (>95%) of the benzofuran derivative.

    • Confirm the structure using ¹H and ¹³C NMR.

    • Verify the molecular formula with high-resolution mass spectrometry.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase of the LC-MS system.

  • Data Acquisition (LC-MS/MS):

    • Use a standardized LC method with a C18 column.

    • Acquire data in both positive and negative ionization modes.

    • Perform a full scan MS experiment to identify the precursor ion(s) (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • Perform a data-dependent acquisition (DDA) or data-independent acquisition (DIA) experiment to obtain fragmentation spectra. For DDA, acquire MS/MS spectra for the top 3-5 most intense precursor ions. For DIA, use appropriate isolation windows.

    • Acquire spectra at a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation profile.

  • Data Processing and Curation:

    • Process the raw data to obtain centroided mass spectra.

    • Deconvolute the spectra to remove background noise and artifacts.

    • Create a library entry including the processed spectrum and all relevant metadata as described in FAQ 4.

  • Quality Control:

    • If a reference spectrum is available in an external library, calculate the match score. A score above 800 (out of 1000) is generally considered a good match.[1]

    • Visually inspect the spectrum to ensure major fragments are consistent with the proposed structure.

Visualization of Workflows

Workflow for New Benzofuran Spectral Library Entry cluster_0 Compound Characterization cluster_1 Spectral Data Acquisition cluster_2 Library Curation & QC A Synthesize or Procure Benzofuran Derivative B Purity Assessment (>95%) A->B Purity Check C Structure Elucidation (NMR, HRMS) B->C Confirmed Structure D Prepare Standardized Sample Solution C->D E Acquire MS and MS/MS Spectra (Multiple Collision Energies) D->E F Process Raw Data (Deconvolution, Centroiding) E->F G Annotate with Comprehensive Metadata F->G H Inter-Library Comparison (if applicable) G->H I Add to In-house Spectral Library H->I

Caption: Workflow for adding a new benzofuran to a spectral library.

Troubleshooting Low Spectral Match Score Start Low Match Score for Known Benzofuran Check_Standard Verify Standard Integrity (Purity, Age) Start->Check_Standard Check_Instrument Check Instrument Performance (Calibration, System Suitability) Check_Standard->Check_Instrument Standard OK Check_Parameters Compare Acquisition Parameters with Library Check_Instrument->Check_Parameters Instrument OK Reacquire Re-acquire Spectrum under Standardized Conditions Check_Parameters->Reacquire Parameters Differ Evaluate_Library Evaluate Original Library Entry Check_Parameters->Evaluate_Library Parameters Match Resolved Issue Resolved Reacquire->Resolved Update_Library Update/Replace Library Entry Evaluate_Library->Update_Library Entry is Faulty Resolved2 Issue Resolved Update_Library->Resolved2

Caption: Logical workflow for troubleshooting low spectral match scores.

References

Technical Support Center: Navigating the Narrow Therapeutic Window of Macrocyclic Antibody-Drug Conjugates (MAEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the narrow therapeutic window of Macrocyclic Antibody-Drug Conjugates (MAEs).

I. Frequently Asked Questions (FAQs)

Q1: Why do MAEs often have a narrow therapeutic window?

A1: The narrow therapeutic window of MAEs is typically a result of a delicate balance between efficacy and toxicity. This is often attributed to the physicochemical properties of the macrocyclic payload.[1][2] Many macrocyclic payloads are highly hydrophobic, which can lead to several challenges:

  • Aggregation: The increased hydrophobicity of the MAE, especially with a high drug-to-antibody ratio (DAR), can cause the molecules to aggregate.[3][4] Aggregated MAEs can be rapidly cleared from circulation and may induce an immunogenic response.[3]

  • Off-Target Toxicity: Premature release of the potent macrocyclic payload in systemic circulation can lead to toxicity in healthy tissues.[3][5] This can be caused by unstable linkers that are susceptible to cleavage in the bloodstream.[6][7]

  • On-Target, Off-Tumor Toxicity: The target antigen for the monoclonal antibody may also be expressed at low levels on normal, healthy cells. This can lead to the MAE binding to and killing these healthy cells, resulting in on-target, off-tumor toxicity.[7]

Q2: What are the key factors influencing the therapeutic window of an MAE?

A2: The therapeutic window of an MAE is influenced by a complex interplay of its three main components: the antibody, the linker, and the macrocyclic payload.

  • Antibody: The specificity and binding affinity of the monoclonal antibody to the tumor-associated antigen are crucial. High specificity minimizes on-target, off-tumor toxicity.

  • Linker: The stability of the linker in the systemic circulation and its ability to efficiently release the payload within the target tumor cell are critical.[6][7] The choice of a cleavable or non-cleavable linker significantly impacts the payload release mechanism and the potential for bystander effect.[2]

  • Macrocyclic Payload: The potency, hydrophobicity, and membrane permeability of the macrocyclic payload are key determinants of both efficacy and toxicity.[1] The three-dimensional structure of the macrocycle can also influence its interaction with the linker and its release.

  • Drug-to-Antibody Ratio (DAR): The number of payload molecules conjugated to a single antibody can significantly impact the MAE's properties. A higher DAR can increase potency but may also lead to increased hydrophobicity, aggregation, and faster clearance.[2][3]

Q3: What is the "bystander effect" and how is it relevant to MAEs?

A3: The bystander effect is the ability of a cytotoxic payload, released from a target cancer cell, to diffuse into and kill neighboring cancer cells that may not express the target antigen.[8][9] This is particularly important for treating heterogeneous tumors. For MAEs, the ability to induce a bystander effect depends on the properties of the released macrocyclic payload, specifically its ability to cross cell membranes.

II. Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during MAE development that can contribute to a narrow therapeutic window.

Problem 1: High In Vitro Cytotoxicity but Poor In Vivo Efficacy

This is a common challenge in ADC development and can be particularly pronounced with MAEs due to the properties of the macrocyclic payload.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Rapid Clearance/Poor Pharmacokinetics 1. Assess MAE Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your MAE preparation. High levels of aggregation can lead to rapid clearance. 2. Evaluate Hydrophobicity: The inherent hydrophobicity of the macrocyclic payload can contribute to rapid clearance. Consider redesigning the linker with hydrophilic moieties (e.g., PEG) to increase the overall hydrophilicity of the MAE.[4] 3. Optimize DAR: A high DAR can increase hydrophobicity and clearance.[2][3] Experiment with a lower DAR to improve the pharmacokinetic profile.
Linker Instability 1. Perform a Plasma Stability Assay: Incubate the MAE in plasma from the relevant species (e.g., mouse, human) and quantify the amount of released payload over time using methods like LC-MS. This will help determine if the linker is being prematurely cleaved.[6] 2. Re-evaluate Linker Chemistry: If the linker is unstable, consider using a more stable linker chemistry or modifying the existing linker to increase its stability in circulation.[6]
Inefficient Payload Release at the Tumor Site 1. Assess Linker Cleavage in Target Cells: If using a cleavable linker, confirm that the cleavage mechanism is efficient within the target cancer cells. This may involve in vitro assays with lysosomal enzymes. 2. Consider Payload Properties: The conformational rigidity of the macrocyclic payload might sterically hinder the cleavage of the linker. Molecular modeling can be used to assess the accessibility of the cleavage site.
Problem 2: Unacceptable In Vivo Toxicity

High in vivo toxicity is a primary reason for a narrow therapeutic window.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Off-Target Toxicity due to Premature Payload Release 1. Improve Linker Stability: As mentioned above, a more stable linker is crucial to prevent the release of the potent macrocyclic payload into the bloodstream.[6][7]
On-Target, Off-Tumor Toxicity 1. Evaluate Target Antigen Expression: Thoroughly characterize the expression profile of the target antigen in a wide range of normal tissues. If the antigen is expressed on critical healthy tissues, consider selecting a different target. 2. Modulate Antibody Affinity: In some cases, engineering the antibody to have a lower affinity for the target antigen can reduce binding to normal cells with low antigen expression while still maintaining sufficient binding to tumor cells with high antigen expression.
Hydrophobicity-Driven Non-Specific Uptake 1. Reduce Overall Hydrophobicity: As with poor efficacy, reducing the hydrophobicity of the MAE by incorporating hydrophilic linkers or optimizing the DAR can decrease non-specific uptake by healthy tissues.[4]

III. Experimental Protocols

Protocol 1: Assessing MAE Aggregation using Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomeric, aggregated, and fragmented MAE species.

Methodology:

  • System Preparation:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

    • Select a size exclusion column appropriate for the molecular weight of the MAE (e.g., TSKgel G3000SWxl).

    • Prepare a mobile phase of a physiological buffer, such as 100 mM sodium phosphate, pH 6.8.

  • Sample Preparation:

    • Dilute the MAE sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject a defined volume of the sample (e.g., 20 µL) onto the column.

    • Run the separation using an isocratic flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last).

    • Integrate the area under each peak to determine the relative percentage of each species.

Parameter Typical Value
Column TSKgel G3000SWxl, 7.8 mm x 30 cm
Mobile Phase 100 mM Sodium Phosphate, pH 6.8
Flow Rate 0.5 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Sample Concentration 1 mg/mL
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To determine if the MAE can induce killing of antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Preparation:

    • Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.

    • Label the Ag- cell line with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

    • Include control wells with only Ag+ cells and only Ag- cells.

  • MAE Treatment:

    • Prepare serial dilutions of the MAE in cell culture medium.

    • Add the MAE dilutions to the co-culture wells and the single-cell-type control wells.

    • Include an untreated control for each condition.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Data Acquisition and Analysis:

    • Use a high-content imaging system or a flow cytometer to specifically quantify the viability of the GFP-labeled Ag- cells in the co-culture wells.

    • Compare the viability of Ag- cells in the presence of Ag+ cells and MAE to the viability of Ag- cells treated with MAE alone. A significant decrease in the viability of the co-cultured Ag- cells indicates a bystander effect.[8][9]

Parameter Description
Cell Lines Antigen-positive (target) and antigen-negative (bystander, fluorescently labeled)
Co-culture Ratio e.g., 1:1, 1:5 (Ag+:Ag-)
Treatment Serial dilutions of MAE
Incubation Time 72-96 hours
Readout Viability of fluorescently labeled bystander cells (imaging or flow cytometry)

IV. Visualizations

MAE_Troubleshooting_Workflow cluster_problem Observed Issue cluster_investigation Initial Investigation cluster_causes_efficacy Potential Causes for Low Efficacy cluster_causes_toxicity Potential Causes for High Toxicity cluster_solutions Potential Solutions Problem Narrow Therapeutic Window (Low Efficacy / High Toxicity) Check_In_Vitro High In Vitro Potency? Problem->Check_In_Vitro Check_In_Vivo Acceptable In Vivo Efficacy? Check_In_Vitro->Check_In_Vivo Yes Re-evaluate_Payload Re-evaluate Payload Potency Check_In_Vitro->Re-evaluate_Payload No Check_Toxicity Acceptable In Vivo Toxicity? Check_In_Vivo->Check_Toxicity Yes Rapid_Clearance Rapid Clearance / Poor PK Check_In_Vivo->Rapid_Clearance No Linker_Instability_Efficacy Linker Instability Check_In_Vivo->Linker_Instability_Efficacy No Inefficient_Release Inefficient Payload Release Check_In_Vivo->Inefficient_Release No Premature_Release Premature Payload Release Check_Toxicity->Premature_Release No On_Target_Off_Tumor On-Target, Off-Tumor Toxicity Check_Toxicity->On_Target_Off_Tumor No Hydrophobicity_Uptake Non-specific Uptake Check_Toxicity->Hydrophobicity_Uptake No Successful_MAE Successful MAE Candidate Check_Toxicity->Successful_MAE Yes Optimize_DAR Optimize DAR Rapid_Clearance->Optimize_DAR Hydrophilic_Linker Use Hydrophilic Linker Rapid_Clearance->Hydrophilic_Linker Stable_Linker Improve Linker Stability Linker_Instability_Efficacy->Stable_Linker Inefficient_Release->Stable_Linker Premature_Release->Stable_Linker Re-evaluate_Target Re-evaluate Target On_Target_Off_Tumor->Re-evaluate_Target Hydrophobicity_Uptake->Optimize_DAR Hydrophobicity_Uptake->Hydrophilic_Linker

Caption: Troubleshooting workflow for a narrow therapeutic window in MAEs.

Bystander_Effect_Pathway cluster_target_cell Antigen-Positive (Ag+) Cell cluster_bystander_cell Antigen-Negative (Ag-) Cell MAE_Binds MAE Binds to Target Antigen Internalization Internalization MAE_Binds->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target_Cell_Death Target Cell Death Payload_Release->Target_Cell_Death Payload_Uptake Payload Uptake Payload_Release->Payload_Uptake Diffusion Bystander_Cell_Death Bystander Cell Death Payload_Uptake->Bystander_Cell_Death

References

Technical Support Center: Stability and Use of BAPNA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is BAPNA and what is it used for?

A1: Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) is a chromogenic substrate used to measure the activity of serine proteases such as trypsin, papain, and chymopapain.[1][2][3] When the enzyme cleaves the amide bond between arginine and p-nitroaniline, the released p-nitroaniline has a distinct yellow color that can be quantified spectrophotometrically at approximately 405-410 nm.[1][4] This allows for the determination of enzyme activity.

Q2: Why is my BAPNA solution precipitating?

A2: BAPNA has very low solubility in aqueous buffers.[4] Precipitation is a common issue if the concentration in your aqueous assay buffer is too high. To avoid this, it is standard practice to first dissolve BAPNA in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution before diluting it to the final working concentration in your aqueous buffer.[2][4]

Q3: What is the recommended solvent for preparing a BAPNA stock solution?

A3: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of BAPNA.[1][2][3][4] BAPNA is soluble in DMSO at concentrations as high as 50 mg/mL.[2][3]

Q4: How should I store my BAPNA solutions?

A4: The storage recommendations depend on the solvent:

  • Solid BAPNA: Should be stored at -20°C for long-term stability (≥4 years).[4]

  • BAPNA in DMSO (Stock Solution): Can be stored at -20°C for at least one month or at -80°C for up to six months.[5] For shorter periods, a solution in DMSO is reported to be stable for about one week at room temperature.[2]

  • BAPNA in Aqueous Buffer (Working Solution): It is strongly recommended to prepare these solutions fresh daily. Storing aqueous solutions for more than one day is not advised due to the potential for hydrolysis.[4]

Q5: My BAPNA stock solution has a yellow tint. Can I still use it?

A5: A yellow color in your BAPNA solution may indicate degradation and the release of p-nitroaniline.[1] This can lead to high background absorbance in your assay. It is best to prepare a fresh stock solution if you observe a noticeable yellow color. To minimize degradation, store stock solutions protected from light.[6]

BAPNA Stability and Solubility Data

The stability of BAPNA in solution is critical for reliable and reproducible assay results. The following tables summarize the solubility and stability characteristics of BAPNA.

Table 1: Solubility of BAPNA

SolventRecommended ConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 50 mg/mLGentle warming (up to 65°C) may be required for complete dissolution.[1][2]
Dimethylformamide (DMF)~1 mg/mLLower solubility compared to DMSO.[4]
Acetone:Water (1:1 v/v)Up to 50 mg/mLProvides a clear solution.[3]
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly solubleFor maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer. A 1:8 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.11 mg/mL.[4]

Table 2: Stability Profile of BAPNA Solutions

Solution TypeStorage TemperatureShelf LifeKey Considerations
Solid Form-20°C≥ 4 yearsKeep dry and protected from light.[4]
Stock Solution in DMSO-20°C~1 monthAvoid repeated freeze-thaw cycles.[5]
Stock Solution in DMSO-80°CUp to 6 monthsRecommended for long-term storage.[5]
Stock Solution in DMSORoom Temperature~1 weekLess ideal, but acceptable for short-term use.[2]
Working Solution in Aqueous Buffer4°C or on icePrepare fresh dailyProne to hydrolysis, especially at neutral to alkaline pH.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Assay Well - Final concentration of BAPNA is too high for the aqueous buffer.- Insufficient mixing upon dilution from stock.- Lower the final BAPNA concentration.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your enzyme's activity.- Vortex or mix thoroughly when diluting the stock solution into the buffer.
High Background Absorbance - BAPNA solution has degraded, releasing p-nitroaniline.- Contamination of reagents.- Prepare a fresh BAPNA stock solution, ensuring it is colorless to light yellow.[1]- Run a blank control (buffer and BAPNA, no enzyme) to determine the level of background absorbance. Subtract this value from your sample readings.
Inconsistent or Non-reproducible Results - Instability of BAPNA in the assay buffer over the experiment's duration.- Temperature or pH fluctuations.- Prepare BAPNA working solutions immediately before use.- Ensure the assay buffer is at the correct and stable pH and temperature.[3]
Low or No Enzyme Activity - The organic solvent (e.g., DMSO) from the BAPNA stock is inhibiting the enzyme.[7][8]- Incorrect pH or temperature for the enzyme.- Minimize the final concentration of the organic solvent in the assay. Run a solvent-enzyme control to check for inhibition.- Verify that the assay conditions (pH, temperature) are optimal for your specific protease.[3]

Experimental Protocols

Protocol 1: Preparation of BAPNA Stock and Working Solutions
  • Prepare a 10 mM BAPNA Stock Solution:

    • Weigh 43.5 mg of BAPNA (FW: 434.9 g/mol ) and dissolve it in 10 mL of DMSO.[1]

    • If needed, warm the solution gently (not exceeding 65°C) until all the solid has dissolved. The solution should be clear and colorless to light yellow.[1][2]

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.[1][5]

  • Prepare a BAPNA Working Solution:

    • Immediately before starting the assay, dilute the BAPNA stock solution to the desired final concentration in the assay buffer.

    • For example, to prepare a 1 mM working solution, dilute 1 mL of the 10 mM stock solution into 9 mL of assay buffer.

    • Ensure the solution is well-mixed. Keep the working solution on ice if not used immediately.

Protocol 2: General Enzymatic Assay for Trypsin Activity

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Trypsin Solution: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Dilute to the desired working concentration in the assay buffer just before use. Keep on ice.

    • BAPNA Working Solution: Prepare as described in Protocol 1.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of your test compound (inhibitor) or buffer (for control wells).

    • Add 25 µL of the trypsin working solution to all wells except the blank.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

    • Initiate the reaction by adding 100 µL of the BAPNA working solution to all wells.

    • Immediately begin measuring the absorbance at 410 nm in a microplate reader. Take readings every minute for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₄₁₀/min) from the linear portion of the absorbance vs. time curve.

    • Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[1]

Visualizations

Enzymatic_Reaction BAPNA BAPNA (Nα-Benzoyl-L-arginine-p-nitroanilide) [Colorless] Products Nα-Benzoyl-L-arginine + p-Nitroaniline [Yellow] BAPNA->Products Enzymatic Cleavage Enzyme Serine Protease (e.g., Trypsin) Enzyme->BAPNA

Caption: Enzymatic hydrolysis of BAPNA by a serine protease.

BAPNA_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution A 1. Dissolve BAPNA powder in DMSO to make concentrated stock B 2. Store stock solution at -20°C or -80°C A->B Storage C 3. Dilute stock solution in aqueous assay buffer to working concentration A->C Immediate Use D 4. Add buffer, enzyme, and test compound to plate C->D Add to Assay E 5. Pre-incubate at assay temperature D->E F 6. Initiate reaction with BAPNA working solution E->F G 7. Measure absorbance at 410 nm kinetically F->G

Caption: Standard workflow for using BAPNA in an enzyme assay.

Troubleshooting_Logic Start Assay Issue Encountered Precipitation Precipitation Observed? Start->Precipitation High_Background High Background Absorbance? Precipitation->High_Background No Sol_1 Reduce BAPNA concentration & ensure sufficient DMSO Precipitation->Sol_1 Yes Low_Activity Low/No Activity? High_Background->Low_Activity No Sol_2 Prepare fresh BAPNA stock & run blank controls High_Background->Sol_2 Yes Sol_3 Check enzyme activity & minimize final DMSO % Low_Activity->Sol_3 Yes End Re-run Assay Low_Activity->End No Sol_1->End Sol_2->End Sol_3->End

Caption: Troubleshooting flowchart for common BAPNA assay issues.

References

Technical Support Center: Refining Protocols for Consistent Neurotransmitter Release Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neurotransmitter release measurement. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on refining experimental protocols and troubleshooting common issues. Here you will find detailed FAQs, troubleshooting guides, and experimental protocols for key techniques to ensure consistent and reliable data.

Section 1: General Troubleshooting & FAQs

This section addresses common issues applicable across various neurotransmitter measurement techniques.

Question: My in vivo baseline signal is unstable after probe/electrode implantation. What are the likely causes and solutions?

Answer: An unstable baseline is often due to tissue damage and the subsequent inflammatory response from the implantation.[1]

  • Cause 1: Acute Tissue Injury: The initial insertion of a probe or electrode causes trauma, leading to fluctuations in the local neurochemical environment.

  • Solution 1: Equilibration Period: Allow for a sufficient equilibration or recovery period after implantation. For microdialysis, this is typically 1-2 hours or longer, during which the probe is perfused with artificial cerebrospinal fluid (aCSF).[2][3] For chronic FSCV, this may involve days. This allows the acute injury response to subside.

  • Cause 2: Biofouling: Over time, the probe or electrode can become encapsulated by glial cells and proteins, which can alter its properties and lead to signal drift.[4][5]

  • Solution 2: Biocompatible Coatings: Use probes and electrodes with biocompatible coatings to minimize the foreign body response. For FSCV, Nafion coatings can also reduce fouling from analyte polymerization.[6]

  • Cause 3: Improper Fixation: Movement of the animal's head can cause the probe/electrode to shift, resulting in a fluctuating baseline.

  • Solution 3: Secure Implantation: Ensure the guide cannula or electrode assembly is securely fixed to the skull with dental cement and anchor screws.[2][7] Use a head-fixation system for awake, behaving animal experiments to minimize movement artifacts.[8]

Question: How can I be sure I am measuring the actual extracellular concentration of my target neurotransmitter?

Answer: Measuring the absolute concentration is a significant challenge because most techniques only measure a fraction of what is present.

  • Microdialysis: The concentration in your collected sample (dialysate) is lower than the true extracellular concentration. This relationship is called "relative recovery."[9]

    • Solution: In Vivo Calibration: Use quantitative microdialysis methods like the "no net flux" or "zero flow" method to estimate the true extracellular concentration.[1][10] The zero-flow method involves perfusing at several slow flow rates and extrapolating the analyte concentration to a theoretical zero flow rate, which represents 100% recovery.[1]

  • Fast-Scan Cyclic Voltammetry (FSCV): Standard FSCV is excellent for measuring rapid, phasic changes in concentration but not absolute basal levels.[11]

    • Solution: Post-Experiment Calibration: After an in vivo experiment, the electrode must be calibrated with known concentrations of the analyte (e.g., dopamine) using a flow cell or a simple beaker method to convert the measured current into concentration.[12][13][14]

G

Figure 1: A generalized workflow for in vivo neurotransmitter measurement experiments.

Section 2: Technique-Specific Troubleshooting

Microdialysis

Question: Why is my analyte recovery unexpectedly low?

Answer: Low recovery is a frequent issue in microdialysis. Several factors related to the probe, perfusion, and analyte properties can contribute.[9][15]

  • Cause 1: Flow Rate is Too High: There is an inverse relationship between the perfusion flow rate and relative recovery. Faster flow rates leave less time for diffusion across the membrane.[1][9][16]

    • Solution: Decrease the flow rate. Typical rates are between 0.5-2 µL/min. Slower rates increase the recovery percentage but decrease temporal resolution.

  • Cause 2: Air Bubbles: Air bubbles in the perfusion line or against the dialysis membrane can reduce the effective surface area for diffusion.[7]

    • Solution: Thoroughly degas the artificial cerebrospinal fluid (aCSF) before use. Ensure all tubing connections are secure and free of leaks to prevent air from entering the system.[7]

  • Cause 3: "Sticky" Analytes: Some molecules, particularly hydrophobic ones or large neuropeptides, can adhere to the dialysis membrane or tubing, which reduces recovery.[10][15]

    • Solution: While difficult to fully prevent, adding a small amount of a suitable surfactant or protein (e.g., BSA) to the perfusate can sometimes help, but this must be validated to ensure it doesn't interfere with the assay or the in vivo environment.

  • Cause 4: Incorrect Probe Placement: If the probe is not in the target region, the local concentration of the neurotransmitter may simply be low.

    • Solution: Always perform histological verification at the end of the experiment to confirm probe placement.[2][17]

ParameterTypical RangeEffect on Recovery
Flow Rate 0.5 - 2.0 µL/minHigher flow rate → Lower recovery
Membrane Length 1 - 4 mmLonger membrane → Higher recovery
Membrane MWCO 6 - 100 kDaLarger pore size can increase recovery for larger molecules
Analyte MW VariesHigher molecular weight → Lower recovery
Table 1: Key Parameters Influencing Microdialysis Recovery.
Fast-Scan Cyclic Voltammetry (FSCV)

Question: My FSCV signal is very noisy. How can I improve the signal-to-noise ratio?

Answer: Noise in FSCV can originate from the electrode, the environment, or the recording setup.

  • Cause 1: High Background Current/Drift: The charging current at the carbon fiber surface is much larger than the Faradaic current from the neurotransmitter itself.[18][19] This background can drift over time due to changes at the electrode-tissue interface.[20][21]

    • Solution 1: Background Subtraction: FSCV relies on subtracting a baseline background signal collected just before the event of interest.

    • Solution 2: Filtering: Apply a high-pass filter to the time-series data at each voltage point to remove slow background drift while preserving the fast phasic signal.[20][22]

  • Cause 2: Electrode Fouling: Adsorption of oxidation byproducts or other molecules onto the electrode surface passivates it, reducing sensitivity and causing noise.[6] This is a particular problem for serotonin (B10506).[23][24]

    • Solution: Use a waveform designed to reduce fouling, such as the "Jackson" waveform for serotonin, or apply a Nafion coating to the electrode.[6][23] The standard dopamine (B1211576) waveform, with its negative holding potential, also helps clean the electrode surface between scans.[23]

  • Cause 3: Environmental Noise: Electrical equipment in the room can introduce 60 Hz (or 50 Hz) noise.

    • Solution: Ensure proper grounding of all equipment and use a Faraday cage to shield the setup.

Question: My cyclic voltammogram (CV) for dopamine doesn't have the expected shape or peak potentials. What's wrong?

Answer: Deviations from the characteristic dopamine CV can indicate issues with the electrode, interfering compounds, or the waveform.

  • Cause 1: Interfering Species: Other electroactive molecules, or even pH shifts, can generate currents that overlap with the dopamine signal.

    • Solution: Use principal component analysis (PCA) or similar algorithms to deconvolve the signal and distinguish dopamine from interferents based on their unique CVs.[18]

  • Cause 2: Incorrect Waveform: The applied voltage waveform dictates the CV shape.

    • Solution: Ensure you are using the standard triangular waveform for dopamine (e.g., -0.4 V to +1.3 V and back at 400 V/s).[19] Waveform parameters can be optimized to enhance sensitivity for a specific analyte.[18][25]

  • Cause 3: Poor Electrode Quality: A poorly fabricated or damaged electrode will not perform correctly.

    • Solution: Visually inspect the electrode tip under a microscope before use. Ensure the carbon fiber is trimmed to the correct length (e.g., 150 µm) and that the epoxy seal is intact.[12]

G

Figure 2: Troubleshooting flowchart for a noisy Fast-Scan Cyclic Voltammetry signal.
Enzyme-Based Biosensors

Question: My biosensor signal is unstable and loses sensitivity over the course of the experiment. Why?

Answer: The primary challenge with enzyme-based biosensors is maintaining the stability and activity of the immobilized enzyme.[26]

  • Cause 1: Loss of Enzyme Activity: Enzymes can denature over time due to changes in pH, temperature, or exposure to the biological environment.

    • Solution: Immobilize the enzyme in a protective and biocompatible matrix, such as a polymer or hydrogel, which can help maintain its catalytic activity.[27][28]

  • Cause 2: Enzyme Leaching: The enzyme may slowly detach from the electrode surface.

    • Solution: Use a robust immobilization method. Covalent attachment is generally more stable than simple physical adsorption. Entrapment within an electropolymerized film is also a common and effective strategy.[28]

  • Cause 3: Substrate/Cofactor Depletion: Many oxidase-based sensors rely on oxygen as a cofactor. In an in vivo setting, local oxygen levels can fluctuate, affecting the sensor's response.

    • Solution: Some newer biosensor designs aim to overcome oxygen sensitivity, for example, by using enzymes with direct electron transfer capabilities, which reduces reliance on cofactors.[26]

Question: How do I prevent interference from other molecules like ascorbic acid (AA)?

Answer: Ascorbic acid is a major interferent in the brain for electrochemical sensors because it oxidizes at a similar potential to catecholamines.[29]

  • Solution 1: Permselective Membranes: Coat the electrode with a permselective membrane, such as Nafion. Nafion is a negatively charged polymer that repels anions like ascorbic acid while allowing entry to protonated cations like dopamine.[6]

  • Solution 2: Self-Referencing: Use a multi-electrode array where one electrode has the active enzyme and a nearby "sentinel" or "control" electrode does not.[26] The signal from the sentinel channel (which detects interferents but not the target analyte) can be subtracted from the active channel's signal.

  • Solution 3: Low Potential Operation: Design the biosensor to operate at a lower potential. For example, some dopamine biosensors detect the reduction of dopaquinone (B1195961) (the product of the enzyme reaction) rather than the direct oxidation of dopamine, which can occur at a potential that avoids AA interference.[25]

ChallengePrimary CausePotential Solution
Signal Instability Loss of enzyme activity/leachingRobust immobilization (e.g., covalent attachment, electropolymerization)
Interference Electroactive molecules (e.g., Ascorbic Acid)Permselective membranes (e.g., Nafion), Self-referencing channels
Poor Sensitivity Inefficient electron transferUse of nanomaterials or redox mediators to enhance signal
Table 2: Common Issues and Solutions for Enzyme-Based Biosensors.

Section 3: Experimental Protocols

Protocol 1: In Vivo Microdialysis in Rodents

This protocol provides a general outline for performing microdialysis in the brain of an anesthetized or awake rat.

1. Surgical Implantation of Guide Cannula

  • Anesthetize the animal (e.g., isoflurane (B1672236) or ketamine/xylazine) and place it in a stereotaxic frame.[7]

  • Make a midline incision on the scalp to expose the skull. Clean the skull surface.

  • Using a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., Nucleus Accumbens: AP +1.5, ML -0.8 from bregma).[7]

  • Drill a small burr hole at the target coordinates. Drill additional holes for anchor screws.

  • Slowly lower the guide cannula to the desired depth (e.g., -7.1 mm from skull surface for NAc).[7]

  • Secure the guide cannula and screws to the skull using dental cement.

  • Suture the incision and provide post-operative care. Allow the animal to recover for several days before the experiment.[3]

2. Microdialysis Experiment

  • Gently handle the awake animal and remove the dummy cannula from the guide.

  • Slowly insert the microdialysis probe (pre-wet and tested for leaks) into the guide cannula.[30][31]

  • Connect the probe's inlet tubing to a syringe pump and the outlet to a refrigerated fraction collector. Place the animal in a freely moving system.[2][31]

  • Begin perfusing the probe with sterile, degassed aCSF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate (e.g., 1-2 µL/min).[7][17]

  • Allow the system to equilibrate for at least 1-2 hours to achieve a stable baseline. Discard these initial samples.[2]

  • Begin collecting baseline samples at regular intervals (e.g., every 20 minutes).

  • Administer experimental treatment (e.g., drug injection) and continue collecting samples.

  • Store samples at -80°C until analysis by a sensitive method like HPLC-ECD.

Protocol 2: FSCV Electrode Fabrication and Calibration

1. Electrode Fabrication

  • Aspirate a single carbon fiber (e.g., 7 µm diameter) into a glass capillary.

  • Use a micropipette puller to pull the capillary into two sharp electrodes.

  • Trim the carbon fiber protruding from the glass tip to a desired length (e.g., 150 µm) under a microscope.

  • Create a seal between the carbon fiber and the glass using epoxy. This step is critical to prevent solution from seeping in.[32]

  • (Optional) For a Nafion coating, dip the electrode tip in a Nafion solution and allow it to dry. This enhances sensitivity to catecholamines and reduces fouling.[12]

2. Electrode Calibration (Beaker Method)

  • Place the fabricated carbon-fiber microelectrode and an Ag/AgCl reference electrode in a small beaker containing a known volume (e.g., 1 mL) of aCSF or phosphate-buffered saline (PBS).[13]

  • Begin applying the FSCV waveform and recording until the background current is stable.

  • Add a small, precise volume of a concentrated dopamine stock solution to the beaker to achieve a known final concentration (e.g., add 2 µL of 100 µM stock to 1 mL buffer to get 200 nM).[13]

  • Mix thoroughly but gently with a pipette.

  • Record the current response at the new, stable concentration.

  • Repeat for several concentrations (e.g., 200, 400, 600 nM) to generate a calibration curve (Current vs. Concentration). The slope of this curve is the electrode's sensitivity (nA/µM), which is used to convert in vivo current signals into neurotransmitter concentrations.

References

Validation & Comparative

A Comparative Guide to the Potency and Efficacy of BPAP and Selegiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroactive compounds (-)-1-(Benzofuran-2-yl)-2-propylaminopentane (BPAP) and Selegiline (B1681611) ((-)-Deprenyl). The following sections detail their distinct mechanisms of action, comparative potency, and efficacy, supported by experimental data.

Introduction

Selegiline is a well-established pharmaceutical agent primarily known for its role as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). This activity increases the synaptic availability of dopamine (B1211576), making it a cornerstone in the treatment of Parkinson's disease. More recent research has also classified Selegiline as a catecholaminergic activity enhancer (CAE), a property that contributes to its neuroprotective and therapeutic effects.

BPAP, a newer experimental compound, is distinguished as a highly potent and selective monoaminergic activity enhancer (MAE), influencing the release of not only catecholamines (dopamine and norepinephrine) but also serotonin (B10506). Unlike Selegiline, BPAP's MAO inhibitory activity is negligible at its effective concentrations. The primary mechanism for the enhancer effects of both compounds is linked to the Trace Amine-Associated Receptor 1 (TAAR1).

Comparative Potency

The potency of Selegiline is typically characterized by its half-maximal inhibitory concentration (IC50) for MAO-B, while the potency of BPAP is demonstrated by the low concentrations at which it enhances neurotransmitter release.

CompoundPrimary MechanismPotency MetricValueNotes
Selegiline MAO-B InhibitionIC50 (human MAO-B)7 - 19.6 nM[1]Irreversible inhibitor.[1]
Catecholaminergic Activity Enhancer (CAE)Effective Concentration (in vitro)10⁻¹⁰ - 10⁻⁹ M (for dopamine release)[2]Also exhibits CAE properties at low doses.
BPAP Monoaminergic Activity Enhancer (MAE)Effective Concentration (in vitro)10⁻¹⁴ - 10⁻¹² M (for dopamine release)[3][4]Significantly more potent than Selegiline as an enhancer.
In vivo Potency ComparisonRelative Potency vs. Selegiline~130 times more potentBased on antagonizing tetrabenazine-induced inhibition of performance in rats.[4][5][6][7]

Comparative Efficacy

Preclinical Efficacy

In preclinical studies, both BPAP and Selegiline have demonstrated neuroprotective effects. BPAP has been shown to protect cultured hippocampal neurons from β-amyloid-induced neurotoxicity at extremely low concentrations (10⁻¹⁴–10⁻¹⁵ M)[5][7]. Selegiline has also been shown to protect neurons from a variety of neurotoxins, an effect attributed to both its MAO-B inhibition and CAE properties[8].

A longevity study in rats treated with low "enhancer" doses of Selegiline and BPAP found that both compounds significantly prolonged the lifespan of the animals compared to a saline-treated control group. Notably, BPAP was more potent in extending the rats' lifespan than Selegiline.[9]

Clinical Efficacy of Selegiline

Selegiline has a long history of clinical use in the management of Parkinson's disease. Clinical trials have consistently demonstrated its efficacy in improving motor symptoms and delaying the need for levodopa (B1675098) therapy in early-stage Parkinson's disease. A systematic review and meta-analysis of 27 randomized controlled trials and 11 observational studies concluded that Selegiline was effective in improving the total Unified Parkinson's Disease Rating Scale (UPDRS) score, with a more pronounced effect observed with longer treatment duration.[10] For instance, the mean difference in total UPDRS score compared to placebo was -3.56 at 1 month and -11.06 at 60 months.[10]

As of the latest available information, BPAP has not progressed to extensive clinical trials in humans.

Signaling Pathways and Mechanisms of Action

Both BPAP and Selegiline exert their catecholaminergic and monoaminergic enhancing effects through the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_presynaptic Presynaptic Neuron BPAP BPAP / Selegiline TAAR1 TAAR1 BPAP->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicles Synaptic Vesicles (containing Dopamine) PKA->Vesicles Phosphorylates proteins promoting vesicular release Dopamine_release Enhanced Dopamine Release Vesicles->Dopamine_release

Caption: Agonism of BPAP and Selegiline at TAAR1 activates a signaling cascade leading to enhanced dopamine release.

Selegiline's Dual Mechanism

Selegiline's therapeutic effects are a result of two distinct mechanisms: MAO-B inhibition and its activity as a catecholaminergic activity enhancer.

Selegiline_Mechanism Selegiline Selegiline MAOB MAO-B Selegiline->MAOB Inhibits CAE Catecholaminergic Activity Enhancer Selegiline->CAE Acts as Dopamine_Degradation Dopamine Degradation MAOB->Dopamine_Degradation Causes Dopamine_Levels Increased Synaptic Dopamine MAOB->Dopamine_Levels Reduced Degradation Leads to Therapeutic_Effects Therapeutic Effects in Parkinson's Disease Dopamine_Levels->Therapeutic_Effects CAE->Dopamine_Levels Enhanced Release Leads to

Caption: Selegiline's dual mechanism of MAO-B inhibition and catecholaminergic activity enhancement.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the IC50 value of a compound for MAO-B.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., Selegiline) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations.

    • Prepare a working solution of human recombinant MAO-B enzyme in assay buffer.

    • Prepare a substrate solution containing a fluorogenic MAO-B substrate (e.g., kynuramine) and a developer.

  • Assay Procedure :

    • Add the diluted test compound solutions to the wells of a 96-well black microplate.

    • Include a positive control (a known MAO-B inhibitor) and a negative control (vehicle).

    • Initiate the reaction by adding the MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

    • Add the substrate solution to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO_B_Assay_Workflow start Start reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate) start->reagent_prep plate_setup Plate Setup (96-well plate with inhibitor dilutions) reagent_prep->plate_setup enzyme_add Add MAO-B Enzyme plate_setup->enzyme_add incubation1 Incubate at 37°C enzyme_add->incubation1 substrate_add Add Fluorogenic Substrate incubation1->substrate_add measure Measure Fluorescence (Kinetic Read) substrate_add->measure analysis Data Analysis (Calculate % Inhibition, Determine IC50) measure->analysis end End analysis->end

Caption: Workflow for a fluorometric in vitro MAO-B inhibition assay.

In Vitro Catecholaminergic Activity Enhancer (CAE) Assay (Brain Slice Superfusion)

This protocol describes a method to assess the ability of a compound to enhance electrically stimulated dopamine release from brain slices.

  • Brain Slice Preparation :

    • Humanely euthanize a rodent (e.g., rat) and rapidly dissect the brain.

    • Prepare coronal slices (e.g., 300 µm thick) of the striatum using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Superfusion and Stimulation :

    • Transfer a brain slice to a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Place a stimulating electrode and a recording electrode (e.g., a carbon-fiber microelectrode for fast-scan cyclic voltammetry) in the striatum.

    • Apply electrical stimulation (e.g., single pulses) to evoke dopamine release and establish a stable baseline response.

  • Drug Application and Measurement :

    • Introduce the test compound (e.g., BPAP or Selegiline) into the perfusion medium at various concentrations.

    • Continue to apply electrical stimulation and record the evoked dopamine release in the presence of the compound.

    • Wash out the compound and ensure the dopamine release returns to baseline.

  • Data Analysis :

    • Quantify the peak dopamine concentration or the area under the curve for each stimulation.

    • Compare the dopamine release in the presence of the test compound to the baseline release to determine the percentage of enhancement.

    • Plot the percentage of enhancement against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

CAE_Assay_Workflow start Start slice_prep Prepare Striatal Brain Slices start->slice_prep superfusion Superfuse Slice with aCSF slice_prep->superfusion stimulation Electrical Stimulation & Establish Baseline Dopamine Release superfusion->stimulation drug_app Apply Test Compound (BPAP or Selegiline) stimulation->drug_app measurement Measure Stimulated Dopamine Release drug_app->measurement analysis Data Analysis (% Enhancement, EC50) measurement->analysis end End analysis->end

Caption: Workflow for an in vitro catecholaminergic activity enhancer (CAE) assay using brain slices.

Conclusion

BPAP and Selegiline represent two distinct classes of neuroactive compounds with different primary mechanisms of action and potencies. Selegiline's well-characterized MAO-B inhibitory activity and its moderate catecholaminergic enhancing effects have established its role in the treatment of Parkinson's disease. In contrast, BPAP is a significantly more potent and selective monoaminergic activity enhancer with negligible MAO-B inhibitory action. The preclinical data for BPAP are promising, suggesting potent neuroprotective and life-extending effects at remarkably low doses. Further research, including clinical trials, will be necessary to determine the therapeutic potential of BPAP in human neurological and psychiatric disorders. This guide provides a foundational comparison to aid researchers and drug development professionals in understanding the key differences and potential applications of these two compounds.

References

A Comparative Analysis of BPAP and PPAP on Monoamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of (-)-BPAP ((-)-1-(Benzofuran-2-yl)-2-propylaminopentane) and (-)-PPAP ((-)-1-phenyl-2-propylaminopentane) on the release of key monoamine neurotransmitters. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Overview of BPAP and PPAP

(-)-BPAP and (-)-PPAP are structurally related compounds that act as monoaminergic activity enhancers (MAEs)[1][2]. Unlike traditional stimulants like amphetamine, which induce a flood of neurotransmitter release, MAEs enhance the amount of neurotransmitter released only when a neuron is naturally stimulated by an impulse from a neighboring neuron[1][2][3]. This results in a more controlled and physiological pattern of neurotransmitter release[2][3].

The primary distinction between the two lies in their spectrum of activity and potency. (-)-BPAP is a potent enhancer of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) release[1][4]. In contrast, (-)-PPAP is primarily a catecholaminergic activity enhancer (CAE), stimulating the release of norepinephrine and dopamine, with a much weaker effect on serotonin[2][5]. Furthermore, (-)-BPAP is significantly more potent than (-)-PPAP[1][5].

Comparative Effects on Monoamine Release

Experimental data demonstrates the distinct profiles of (-)-BPAP and (-)-PPAP in modulating monoamine release. The following table summarizes the quantitative findings from studies on isolated rat brain regions.

CompoundMonoamineBrain RegionEffective ConcentrationMaximal Increase in Release
(-)-BPAP DopamineStriatum10⁻¹²–10⁻¹⁴ M44%[1]
Substantia Nigra10⁻¹²–10⁻¹⁴ M118%[1]
Olfactory Tubercle10⁻¹²–10⁻¹⁴ M57%[1]
NorepinephrineLocus Coeruleus10⁻¹²–10⁻¹⁴ M228%[1]
SerotoninRaphe Nucleus10⁻¹⁰–10⁻¹² M166%[1]
(-)-PPAP NorepinephrineNot Specified10 mM l⁻¹Significant Enhancement[4]
DopamineNot Specified10 mM l⁻¹Significant Enhancement[4]
SerotoninNot Specified40 mM l⁻¹Significant Enhancement[4]

Mechanism of Action

Both (-)-BPAP and (-)-PPAP are believed to exert their effects through a novel mechanism that enhances the efficiency of impulse propagation-mediated neurotransmitter release[6]. Recent findings suggest that their actions may be mediated by the trace amine-associated receptor 1 (TAAR1)[2][7]. Agonism at TAAR1 is thought to initiate a signaling cascade that ultimately facilitates the vesicular release of monoamines upon neuronal firing[8].

It is important to note that at much higher concentrations, (-)-BPAP also acts as a monoamine reuptake inhibitor, particularly for dopamine and norepinephrine, and to a lesser extent, serotonin[1][5]. (-)-PPAP has also been identified as a potent catecholamine reuptake inhibitor[2].

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft BPAP_PPAP (-)-BPAP / (-)-PPAP TAAR1 TAAR1 BPAP_PPAP->TAAR1 Agonism AC Adenylyl Cyclase TAAR1->AC Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Vesicle Synaptic Vesicle (containing Monoamines) PKA->Vesicle Phosphorylation of vesicle-associated proteins Release Enhanced Monoamine Release Vesicle->Release Facilitation of exocytosis upon action potential Monoamines Release->Monoamines

Proposed Signaling Pathway for BPAP and PPAP. (Within 100 characters)

Experimental Protocols

The following is a generalized description of the experimental methodology commonly employed to assess the effects of (-)-BPAP and (-)-PPAP on monoamine release, based on published studies[4][9][10].

1. Preparation of Brain Tissue:

  • Male Wistar rats are euthanized.

  • The brain stem or specific brain regions (e.g., striatum, locus coeruleus, raphe nucleus) are rapidly dissected and placed in ice-cold physiological buffer.

  • For release studies from isolated brain regions, the tissue is minced into small prisms. For studies on the isolated brain stem, the entire tissue is used.

2. Radiolabeling of Monoamines:

  • The brain tissue is incubated in a buffer containing a radiolabeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) to allow for uptake into the respective neurons.

3. Superfusion and Stimulation:

  • The radiolabeled tissue is transferred to a superfusion chamber and continuously perfused with a physiological buffer at a constant flow rate.

  • After a washout period to remove excess radiolabel, fractions of the superfusate are collected at regular intervals to measure basal neurotransmitter release.

  • To evoke neurotransmitter release, the tissue is subjected to electrical field stimulation at specific frequencies and durations.

4. Drug Application:

  • (-)-BPAP, (-)-PPAP, or a vehicle control is added to the superfusion buffer at various concentrations before and during the electrical stimulation period.

5. Measurement of Radioactivity:

  • The radioactivity in each collected fraction of the superfusate is quantified using liquid scintillation spectrometry.

  • The amount of radiolabeled neurotransmitter released is expressed as a percentage of the total radioactivity present in the tissue at the time of collection.

6. Data Analysis:

  • The effect of the drug on both basal and stimulation-evoked monoamine release is calculated by comparing the radioactivity in the superfusate from drug-treated tissues to that from vehicle-treated tissues.

A 1. Brain Tissue Preparation (e.g., Rat Brain Stem) B 2. Radiolabeling (Incubation with [³H]-Monoamine) A->B C 3. Superfusion Setup (Transfer to chamber, continuous perfusion) B->C D 4. Basal Release Measurement (Collection of superfusate fractions) C->D E 5. Drug Application (Introduction of BPAP/PPAP) D->E F 6. Electrical Stimulation (Evoked Release) E->F G 7. Fraction Collection (Post-stimulation) F->G H 8. Scintillation Counting (Quantification of [³H]-Monoamine) G->H I 9. Data Analysis (Comparison to control) H->I

Experimental Workflow for Monoamine Release Assay. (Within 100 characters)

Conclusion

(-)-BPAP and (-)-PPAP represent a unique class of compounds that enhance physiological monoamine release. (-)-BPAP is a more potent and broader-spectrum agent, affecting dopamine, norepinephrine, and serotonin systems, while (-)-PPAP is more selective for the catecholamines. The choice between these compounds for research purposes will depend on the specific monoaminergic pathways being investigated. The provided experimental framework offers a basis for designing studies to further elucidate their pharmacological properties.

References

A Comparative Guide to the Mechanisms of BPAP and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological mechanisms of (-)-1-(benzofuran-2-yl)-2-propylaminopentane (BPAP) and amphetamine. The information presented herein is supported by experimental data to delineate the distinct actions of these two centrally acting compounds.

Overview of Primary Mechanisms

Amphetamine: A well-characterized psychostimulant, amphetamine exerts its effects primarily as a monoamine releasing agent and reuptake inhibitor.[1][2] Its mechanism is multifaceted, involving direct interaction with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT).[3][4] Amphetamine is a substrate for these transporters, allowing it to enter the presynaptic neuron.[5] Once inside, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and collapsing the vesicular pH gradient.[4][6] This leads to a significant increase in cytosolic monoamine concentrations, which, combined with amphetamine's ability to reverse the direction of DAT and NET, results in a massive, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft.[4][7][8]

BPAP: In contrast, (-)-BPAP is described as a highly potent "monoaminergic activity enhancer" (MAE).[9][10] Its primary mechanism is to enhance the impulse propagation-mediated release of catecholamines (dopamine and norepinephrine) and serotonin.[11][12] This means BPAP amplifies the amount of neurotransmitter released in response to a natural nerve impulse, a fundamentally different action from the massive, impulse-independent efflux caused by amphetamine.[12] While BPAP is also a monoamine reuptake inhibitor at higher concentrations, its release-enhancing effects occur at significantly lower, nanomolar concentrations.[9][10] The effects of BPAP are distinct from those of traditional uptake inhibitors or monoamine oxidase (MAO) inhibitors.[12]

Molecular and Cellular Mechanisms of Action

The core difference between amphetamine and BPAP lies in how they influence neurotransmitter release from the presynaptic terminal.

Amphetamine's Mechanism:

  • Transporter Substrate: Amphetamine is taken up into the presynaptic neuron via DAT and NET.[4]

  • Vesicular Disruption: Inside the neuron, it inhibits VMAT2, preventing the loading of dopamine and norepinephrine into synaptic vesicles and causing them to leak into the cytoplasm.[3][6]

  • Transporter Reversal: The resulting high cytosolic dopamine concentration, along with amphetamine-induced phosphorylation of the transporter and increased intracellular Na+, causes DAT and NET to reverse their direction of transport.[13][14]

  • Mass Efflux: This reversal leads to a large-scale, non-exocytotic release of dopamine and norepinephrine into the synapse.[5][15]

Amphetamine_Mechanism cluster_synapse Synaptic Cleft DA_synapse Increased Extracellular DA DAT_out DAT_out DAT_out->DA_synapse DA Efflux

BPAP's Mechanism:

  • Enhancer Site Interaction: BPAP is thought to act on a putative "enhancer" site, distinct from the transporter's substrate binding site, which modulates the efficiency of normal, impulse-driven neurotransmitter release.[16]

  • Impulse-Dependent Enhancement: It selectively enhances the release of monoamines that occurs as a direct result of an action potential (nerve impulse).[10][11]

  • Reuptake Inhibition: At much higher concentrations, BPAP also acts as a conventional reuptake inhibitor, blocking DAT and NET.[9]

BPAP_Mechanism cluster_synapse Synaptic Cleft DA_synapse Enhanced Impulse-Mediated DA Release Vesicle Vesicle Vesicle->DA_synapse Exocytosis

Quantitative Pharmacological Comparison

While direct comparative IC50/EC50 values in the same assays are scarce in the literature, the distinction in potency for their primary mechanisms is clear. BPAP enhances impulse-mediated release at extremely low concentrations (0.36 nmol/kg in vivo), whereas its reuptake inhibition properties are observed at much higher concentrations.[9][10] Amphetamine's effects as both a releaser and reuptake inhibitor occur within a closer, micromolar concentration range.

ParameterAmphetamine(-)-BPAPReference
Primary Mechanism Monoamine Releaser (via transporter reversal) & Reuptake InhibitorMonoaminergic Activity Enhancer (enhances impulse-mediated release)[4][11]
Secondary Mechanism VMAT2 InhibitionMonoamine Reuptake Inhibitor (at higher concentrations)[3][9]
Effective Concentration (Release) Micromolar range for effluxNanomolar range for release enhancement (e.g., 10-50 ng/mL in vitro)[12][15]
Dependence on Nerve Impulse No (causes impulse-independent efflux)Yes (enhances impulse-dependent release)[5][11]
Effect on Transporter Function Substrate; induces reverse transportPrimarily modulates release; acts as inhibitor at higher concentrations[5][9]

Key Mechanistic Differences Summarized

Logical_Comparison cluster_amphetamine Amphetamine Pathway cluster_bpap BPAP Pathway Start Compound Interacts with Presynaptic Terminal Amp_1 Enters via DAT/NET Start->Amp_1 Amphetamine BPAP_1 Acts on 'Enhancer' Site Start->BPAP_1 BPAP Amp_2 Inhibits VMAT2 & Increases Cytosolic DA Amp_1->Amp_2 Amp_3 Reverses DAT/NET Flow Amp_2->Amp_3 Amp_4 Massive, Impulse-Independent Neurotransmitter Efflux Amp_3->Amp_4 BPAP_3 Potentiates Vesicular Fusion BPAP_1->BPAP_3 BPAP_2 Nerve Impulse Arrives BPAP_2->BPAP_3 BPAP_4 Amplified, Impulse-Dependent Neurotransmitter Release BPAP_3->BPAP_4

Experimental Protocols

The differentiation between these mechanisms relies on specific experimental assays. Below are outlines of key methodologies.

A. Neurotransmitter Release (Efflux) Assay

This assay measures the ability of a compound to cause the release of pre-loaded radiolabeled neurotransmitter from synaptosomes or cultured cells, distinguishing between impulse-dependent and independent release.

  • Objective: To quantify compound-induced neurotransmitter efflux.

  • Methodology:

    • Preparation: Use cultured cells expressing DAT (e.g., hDAT-CHO) or primary neuronal cultures/synaptosomes.[17][18]

    • Loading: Pre-incubate the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for a set period (e.g., 20-30 minutes) to allow for uptake and vesicular loading.

    • Washing: Wash cells with ice-cold buffer to remove extracellular radiolabel.

    • Stimulation: Add buffer containing the test compound (e.g., amphetamine or BPAP) at various concentrations. For impulse-dependent release, a depolarizing agent like potassium chloride (KCl) is added to mimic a nerve impulse.[19]

    • Sample Collection: Collect aliquots of the supernatant at various time points.

    • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting. The amount of [³H]dopamine released is calculated as a percentage of the total radioactivity initially loaded into the cells.

    • Analysis: Plot concentration-response curves to determine EC50 values for release. Amphetamine will show significant release without KCl, while BPAP's primary effect is to enhance the release induced by KCl.[12]

B. Neurotransmitter Reuptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of neurotransmitters from the extracellular space.

  • Objective: To determine the potency (IC50) of a compound as a transporter inhibitor.

  • Methodology:

    • Cell Plating: Seed cells expressing the target transporter (e.g., hDAT-CHO) in a 96-well plate.[20][21]

    • Pre-incubation: Wash cells and pre-incubate with various concentrations of the test compound (or vehicle control) for a defined period (e.g., 10-20 minutes).[20]

    • Initiate Uptake: Add a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for uptake.[20]

    • Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular radiolabel.

    • Lysis & Counting: Lyse the cells and measure the intracellular radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate the percentage of uptake inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.[20]

Conclusion

The mechanisms of BPAP and amphetamine are fundamentally distinct. Amphetamine acts as a transporter substrate to induce a massive, non-physiological efflux of monoamines by reversing transporter function. In contrast, BPAP functions as a potent enhancer of normal, impulse-driven vesicular release, representing a more modulatory approach to increasing synaptic monoamine levels. This distinction is critical for drug development, suggesting that BPAP and similar MAE compounds may offer a different therapeutic profile with potentially fewer side effects associated with the non-physiological actions of classical releasing agents like amphetamine.

References

3-F-BPAP: A Novel Antagonist for Benzofuranylpropylaminopentane (BPAP) Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive comparison of 3-F-BPAP as an antagonist for the validation of Benzofuranylpropylaminopentane (BPAP), a potent monoaminergic activity enhancer. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuromodulatory pathways and the development of novel therapeutics. This document outlines the pharmacological background of BPAP and 3-F-BPAP, presents comparative data with another known antagonist, details experimental protocols for validation, and illustrates the relevant signaling pathways.

Introduction to BPAP and the Need for a Specific Antagonist

(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as BPAP, is a synthetic compound that enhances the impulse propagation-mediated release of key monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. Its mechanism of action is primarily attributed to its agonistic activity at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor. By activating TAAR1, BPAP triggers a signaling cascade that ultimately modulates neurotransmitter release, making it a valuable tool for studying monoaminergic systems and a potential therapeutic agent for conditions like Parkinson's disease and depression.

For robust validation of BPAP's effects and to elucidate its precise mechanism of action, a selective antagonist is indispensable. 3-F-BPAP, a trifluorinated derivative of BPAP, has emerged as a potent antagonist of the monoaminergic activity enhancer (MAE) effects of BPAP. This guide explores the utility of 3-F-BPAP in these validation studies, comparing its activity to other known TAAR1 antagonists.

Comparative Analysis of TAAR1 Antagonists

The validation of BPAP's activity often involves the use of antagonists to demonstrate the specificity of its effects. While 3-F-BPAP is a direct structural analog and antagonist of BPAP, another well-characterized TAAR1 antagonist, EPPTB (N-(3-ethoxyphenyl)-4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzamide), serves as a crucial comparator.

CompoundTargetReported IC50 / KiPotencySpecies SpecificityReference
3-F-BPAP BPAP-induced MAEData not readily available in quantitative formatAntagonizes the effects of BPAP in vivoDemonstrated in rats[1]
EPPTB mTAAR1IC50 = 27.5 nMHighPotent at mouse TAAR1, significantly less potent at rat and human TAAR1[2][3]
rTAAR1IC50 = 4,539 nMLow[2][3]
hTAAR1IC50 = 7,487 nMLow[2][3]
mTAAR1Ki = 0.9 nMHigh[2]
rTAAR1Ki = 942 nMLow[2]
hTAAR1Ki > 5,000 nMVery Low[2]

Experimental Protocols for Validation Studies

In Vitro Validation: TAAR1 Activation Assay (cAMP Accumulation)

This assay is fundamental for confirming the antagonistic properties of compounds like 3-F-BPAP at the TAAR1 receptor. The principle lies in measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.

Objective: To determine the ability of 3-F-BPAP to antagonize BPAP-induced activation of TAAR1, measured by changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the TAAR1 of interest (human, rat, or mouse).

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

  • Stimulation buffer (e.g., PBS or HBSS) containing a phosphodiesterase (PDE) inhibitor such as IBMX (0.5-0.75 mM) to prevent cAMP degradation.[4]

  • BPAP (as the agonist).

  • 3-F-BPAP and EPPTB (as antagonists).

  • Forskolin (as a positive control for adenylyl cyclase activation).[4]

  • Commercially available cAMP detection kit (e.g., HTRF, BRET, ELISA-based).[4]

Procedure:

  • Cell Seeding: Seed the TAAR1-expressing HEK293 cells into 96- or 384-well plates and allow them to adhere overnight.[4]

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with the buffer containing the PDE inhibitor for 10-30 minutes at 37°C.[4]

  • Antagonist Addition: Add varying concentrations of 3-F-BPAP or EPPTB to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of BPAP (typically the EC80, the concentration that elicits 80% of the maximal response) to the wells. For the positive control wells, add forskolin.

  • Incubation: Incubate the plates for 15-30 minutes at 37°C to allow for cAMP production.[4]

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP detection kit to release intracellular cAMP.[4]

  • Detection: Follow the manufacturer's protocol for the cAMP detection kit to measure the amount of cAMP in each well.

  • Data Analysis: Plot the concentration of the antagonist against the measured cAMP levels. Calculate the IC50 value for each antagonist, which represents the concentration required to inhibit 50% of the maximal BPAP-induced cAMP production.

In Vivo Validation: Conditioned Avoidance Response (CAR) Test

The CAR test is a behavioral paradigm used to assess the potential antipsychotic-like activity of drugs by evaluating their ability to suppress a learned avoidance response.[5] Since BPAP can influence learning and motivational processes, this test is suitable for demonstrating the in vivo antagonism by 3-F-BPAP.

Objective: To evaluate the ability of 3-F-BPAP to reverse the effects of BPAP on a conditioned avoidance response in rats.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. An auditory or visual stimulus serves as the conditioned stimulus (CS).

Procedure:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a tone or light) for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

    • If the rat fails to move, deliver a mild footshock (the unconditioned stimulus, US) through the grid floor until the rat escapes to the other compartment (an escape response).

    • Repeat this process for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.

  • Drug Testing:

    • Once the rats are trained, administer BPAP at a dose known to affect CAR performance.

    • In a separate group of animals, co-administer 3-F-BPAP with BPAP. Control groups should receive the vehicle.

    • After a predetermined pre-treatment time, place the rats in the shuttle box and conduct a test session.

  • Data Collection and Analysis:

    • Record the number of avoidance responses, escape responses, and failures to escape for each animal.

    • Compare the performance of the different treatment groups. A significant reduction in avoidance responses in the BPAP group compared to the vehicle group, and a reversal of this effect in the 3-F-BPAP + BPAP group, would indicate in vivo antagonism.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams have been generated using the DOT language.

TAAR1 Signaling Pathway

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BPAP BPAP (Agonist) TAAR1 TAAR1 BPAP->TAAR1 Binds and Activates G_alpha_s Gαs TAAR1->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_alpha_s->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_Release Modulation of Neurotransmitter Release PKA->Neurotransmitter_Release Phosphorylates Target Proteins CREB->Neurotransmitter_Release Influences Gene Transcription Three_F_BPAP 3-F-BPAP (Antagonist) Three_F_BPAP->TAAR1 Blocks Binding In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed TAAR1-expressing HEK293 cells prepare_reagents Prepare Buffers, Agonist (BPAP), and Antagonists (3-F-BPAP) pre_incubate Pre-incubate with PDE inhibitor prepare_reagents->pre_incubate add_antagonist Add varying concentrations of 3-F-BPAP pre_incubate->add_antagonist add_agonist Add fixed concentration of BPAP add_antagonist->add_agonist incubate Incubate for cAMP production add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP calculate_ic50 Calculate IC50 measure_cAMP->calculate_ic50 CAR_Experiment_Flow start Start training Acquisition Training: Rat learns to associate CS with US start->training stable_performance Stable Avoidance Performance? training->stable_performance stable_performance->training No drug_admin Drug Administration: - Vehicle - BPAP - BPAP + 3-F-BPAP stable_performance->drug_admin Yes testing CAR Test Session drug_admin->testing data_analysis Data Analysis: Compare avoidance and escape responses testing->data_analysis conclusion Conclusion on Antagonistic Effect data_analysis->conclusion

References

Comparative Analysis of BPAP and Indolylpropylaminopentane (IPAP): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of (-)-BPAP ((-)-1-(benzofuran-2-yl)-2-propylaminopentane) and IPAP (Indolylpropylaminopentane). This document outlines their mechanisms of action, pharmacological effects, and relevant experimental protocols to support further investigation into these novel monoaminergic activity enhancers.

Introduction

(-)-BPAP and IPAP are synthetic compounds that enhance the impulse propagation-mediated release of monoamine neurotransmitters. Unlike classical stimulants like amphetamine, which induce a flood of neurotransmitter release, these monoaminergic activity enhancers (MAEs) amplify the amount of neurotransmitter released only when a neuron is naturally stimulated.[1] This unique mechanism of action has positioned them as promising candidates for the development of therapeutics for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[2][3]

(-)-BPAP, a benzofuran (B130515) derivative, is a potent enhancer of serotonin (B10506), dopamine, and norepinephrine (B1679862) release.[4] In contrast, IPAP, an indole (B1671886) derivative and tryptamine (B22526) analogue, exhibits a preferential enhancement of serotonergic activity.[5][6] This guide delves into a detailed comparison of their pharmacological profiles, supported by available experimental data and detailed methodologies for key assays.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for (-)-BPAP and IPAP. It is crucial to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.

CompoundActionNeurotransmitter(s) AffectedPotency/ConcentrationReference(s)
(-)-BPAP Monoaminergic Activity EnhancerSerotonin, Dopamine, NorepinephrineHighly potent, enhances release at concentrations as low as 10⁻¹⁴ to 10⁻¹² M in isolated rat brain regions.
50 ng/ml for norepinephrine and dopamine, 10 ng/ml for serotonin in isolated rat brain stem.[7]
Monoamine Oxidase-A (MAO-A) InhibitionWeak inhibitor at high concentrations.[8]
IPAP Monoaminergic Activity EnhancerSerotonin (preferentially), Dopamine, NorepinephrineMore potent than PPAP and selegiline, but less potent than (-)-BPAP.[5][6]
Approximately 10-fold more potent for serotonin enhancement than for catecholamines.[4][5]
Monoamine Oxidase-A (MAO-A) InhibitionWeak inhibitor.[5][6]

Mechanism of Action: Enhancing Monoaminergic Neurotransmission

Both (-)-BPAP and IPAP function as monoaminergic activity enhancers. Their proposed mechanism involves the potentiation of the normal, impulse-driven release of neurotransmitters from presynaptic terminals. This is distinct from monoamine releasing agents that cause non-vesicular release and reuptake inhibitors that block the clearance of neurotransmitters from the synapse. The precise molecular target is thought to be related to the trace amine-associated receptor 1 (TAAR1).[1]

Signaling Pathway of Monoaminergic Activity Enhancers

MAE_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Vesicle Synaptic Vesicle (containing Neurotransmitters) AP->Vesicle triggers Release Neurotransmitter Release Vesicle->Release initiates MAE (-)-BPAP / IPAP TAAR1 TAAR1 MAE->TAAR1 activates TAAR1->Release enhances NT Neurotransmitters Release->NT Receptor Postsynaptic Receptor NT->Receptor binds to Signal Postsynaptic Signal Receptor->Signal

Caption: Proposed signaling pathway for monoaminergic activity enhancers.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (-)-BPAP and IPAP.

In Vitro Monoamine Release Assay from Acute Brain Slices

This protocol describes a method to measure endogenous monoamine release from brain tissue.[4][6]

1. Materials and Reagents:

  • Rat brain

  • Ice-cold oxygenated dissection buffer (e.g., Krebs buffer)

  • Efflux buffer

  • Test compounds ((-)-BPAP, IPAP) dissolved in appropriate vehicle

  • Perchloric acid or phosphoric acid

  • Microcentrifuge filter tubes

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)

  • Vibratome or tissue slicer

  • 48-well plate with tissue holders

2. Procedure:

  • Brain Slice Preparation:

    • Harvest the rat brain and immediately place it in ice-cold, oxygenated dissection buffer.

    • Using a vibratome or tissue slicer, prepare 300 µm coronal sections of the brain region of interest (e.g., striatum, hippocampus).

    • Dissect the specific brain regions from the slices and transfer them to containers with oxygenated, ice-cold dissection buffer.

  • Induction of Monoamine Release:

    • Transfer the tissue samples to a 48-well plate containing efflux buffer.

    • Allow the slices to recover for 30-50 minutes at 37°C with constant gentle oxygenation.

    • Incubate the slices in fresh efflux buffer for 20 minutes at 37°C.

    • Transfer the slices to a new set of wells containing efflux buffer with or without the test compound ((-)-BPAP or IPAP) and incubate for an additional 20 minutes.

  • Sample Collection and Analysis:

    • At the end of each incubation period, collect the supernatant (efflux buffer).

    • Acidify the collected samples with perchloric or phosphoric acid to preserve the monoamines.

    • Centrifuge the samples through microcentrifuge filter tubes to remove any tissue debris.

    • Analyze the filtrate using an HPLC-ECD system to quantify the concentration of dopamine, norepinephrine, and serotonin.

    • Normalize the amount of released neurotransmitter to the total protein content of the tissue slice.

Experimental Workflow for In Vitro Monoamine Release Assay

Monoamine_Release_Workflow start Start prep Prepare Acute Brain Slices (300 µm) start->prep recover Slice Recovery (37°C, 30-50 min) prep->recover pre_incubate Pre-incubation (Efflux Buffer, 20 min) recover->pre_incubate incubate Incubation with (-)-BPAP or IPAP (20 min) pre_incubate->incubate collect Collect Supernatant incubate->collect acidify Acidify and Centrifuge collect->acidify analyze HPLC-ECD Analysis acidify->analyze end End analyze->end

Caption: Workflow for the in vitro monoamine release assay.

In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay

This fluorometric assay determines the inhibitory activity of test compounds against human MAO-A.

1. Materials and Reagents:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., p-Tyramine)

  • Test compounds ((-)-BPAP, IPAP) and a known MAO-A inhibitor (e.g., clorgyline) dissolved in DMSO

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Fluorogenic probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • 96-well black microplate

  • Fluorescence plate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate, test compounds, control inhibitor, fluorogenic probe, and HRP in the appropriate solvents.

    • Prepare serial dilutions of the test compounds and control inhibitor.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the MAO Assay Buffer.

    • Add the test compound dilutions or control inhibitor to the respective wells. Include a vehicle control (DMSO).

    • Add the MAO-A enzyme solution to all wells except for a no-enzyme control.

    • Pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding a mixture of the substrate, fluorogenic probe, and HRP to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) over time.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Experimental Workflow for MAO-A Inhibition Assay

MAO_Inhibition_Workflow start Start prepare Prepare Reagents and Serial Dilutions of Inhibitors start->prepare plate Add Buffer, Inhibitors, and MAO-A Enzyme to 96-well Plate prepare->plate pre_incubate Pre-incubation (e.g., 15 min at 37°C) plate->pre_incubate initiate Initiate Reaction with Substrate, Probe, and HRP Mixture pre_incubate->initiate measure Measure Fluorescence over Time initiate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro MAO-A inhibition assay.

Conclusion

(-)-BPAP and IPAP represent a novel class of compounds with a unique mechanism for modulating monoaminergic neurotransmission. While both act as monoaminergic activity enhancers, their differential selectivity—(-)-BPAP being a broad-spectrum enhancer and IPAP showing a preference for the serotonergic system—suggests they may have distinct therapeutic applications. The lack of direct comparative studies highlights a critical gap in the literature. Future research should focus on head-to-head comparisons of these compounds using standardized assays to provide a clearer understanding of their relative potencies and selectivities. The experimental protocols provided in this guide offer a foundation for such investigations, which will be crucial for unlocking the full therapeutic potential of these promising molecules.

References

Validating the Neuroprotective Effects of BPAP Against Excitotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of (-)-1-(benzofuran-2-yl)-2-propylaminopentane (BPAP), a novel catecholaminergic and serotonergic activity enhancer, in the context of excitotoxicity. While direct quantitative data for BPAP in standardized glutamate-induced excitotoxicity models are not extensively available in peer-reviewed literature, this guide synthesizes the existing evidence for its neuroprotective mechanisms and provides a framework for its evaluation against other neuroprotective agents.

Introduction to BPAP and Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate (B1630785), leads to neuronal damage and death. This process is a key contributor to the neuronal loss observed in acute neurological disorders such as stroke and traumatic brain injury, as well as chronic neurodegenerative diseases.

BPAP has emerged as a compound with significant neuroprotective potential. Its primary mechanism of action is the enhancement of impulse propagation-mediated release of catecholamines and serotonin (B10506).[1][2] Beyond this, studies have revealed that the R-(-)-enantiomer of BPAP possesses direct neuroprotective properties, including the stabilization of mitochondrial function and the upregulation of pro-survival proteins.[3]

Comparative Analysis of Neuroprotective Effects

To provide a context for evaluating BPAP, the following table summarizes the neuroprotective efficacy of established agents in a glutamate-induced excitotoxicity model. While directly comparable data for BPAP is not available, its known neuroprotective effects in other models are noted.

Table 1: Comparison of Neuroprotective Agents Against Glutamate-Induced Excitotoxicity

CompoundMechanism of ActionModel SystemExcitotoxic InsultConcentration for Max. Protection% Increase in Cell Viability (approx.)Reference
MK-801 Non-competitive NMDA receptor antagonistPrimary cortical neurons150 µM NMDA10 µM~60%[4]
Memantine Uncompetitive, low-affinity NMDA receptor antagonistPrimary cortical neurons150 µM NMDA10 µM~40%[4]
Resveratrol Multiple, including modulation of glutamate receptorsPC12 cells20 mM Glutamate25 µM~35%[5]
R-(-)-BPAP Mitochondrial stabilization, Bcl-2 induction, BDNF upregulationSH-SY5Y cells, Hippocampal neuronsN-methyl(R)salsolinol, β-amyloid10⁻¹⁴ M (in β-amyloid model)Data not directly comparable[2][3]

Note: The data for MK-801, Memantine, and Resveratrol are representative values from specific studies and may vary depending on the experimental conditions. The neuroprotective concentration for R-(-)-BPAP is from a β-amyloid toxicity model and may not be directly applicable to a glutamate excitotoxicity model.

Experimental Protocols

To facilitate the validation of BPAP's neuroprotective effects against excitotoxicity, a detailed protocol for a standard in vitro assay is provided below.

Protocol: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells using the MTT Assay

1. Cell Culture and Plating:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare stock solutions of R-(-)-BPAP and other test compounds in an appropriate solvent (e.g., DMSO).
  • On the day of the experiment, replace the culture medium with fresh, serum-free medium.
  • Add the test compounds (e.g., R-(-)-BPAP at various concentrations) to the designated wells and incubate for 1 hour.

3. Induction of Excitotoxicity:

  • Prepare a stock solution of L-glutamic acid in serum-free medium.
  • Add glutamate to the wells to a final concentration of 20-50 mM (the optimal concentration should be determined empirically for your specific cell line and conditions).
  • Include control wells with cells only, cells with vehicle, and cells with glutamate only.
  • Incubate the plates for 24 hours.

4. Cell Viability Assessment (MTT Assay):

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated) cells.
  • Plot the concentration-response curves for each compound to determine the EC₅₀ for neuroprotection.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed neuroprotective signaling pathway of R-(-)-BPAP and a typical experimental workflow for its validation.

BPAP_Signaling_Pathway cluster_apoptosis Apoptotic Cascade BPAP R-(-)-BPAP Unknown_Target Unknown Target/ Mechanism BPAP->Unknown_Target Mitochondria Mitochondria Unknown_Target->Mitochondria BDNF BDNF Expression Unknown_Target->BDNF MPTP Mitochondrial Permeability Transition Pore (mPTP) Mitochondria->MPTP Inhibition Neuroprotection Neuroprotection Mitochondria->Neuroprotection Cytochrome_c Cytochrome c Release MPTP->Cytochrome_c Prevents Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria Stabilizes Bcl2->Neuroprotection TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt CREB CREB Activation PI3K_Akt->CREB CREB->Bcl2 Upregulates

Caption: Proposed neuroprotective signaling pathway of R-(-)-BPAP.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with R-(-)-BPAP and Control Compounds start->pretreatment excitotoxicity Induce Excitotoxicity (e.g., Glutamate/NMDA) pretreatment->excitotoxicity incubation Incubate for 24 hours excitotoxicity->incubation viability Cell Viability Assay (e.g., MTT, LDH) incubation->viability apoptosis Apoptosis Assay (e.g., TUNEL, Caspase Activity) incubation->apoptosis western_blot Western Blot Analysis (e.g., Bcl-2, Cleaved Caspase-3) incubation->western_blot analysis Data Analysis and Comparison viability->analysis apoptosis->analysis western_blot->analysis conclusion Conclusion on Neuroprotective Efficacy analysis->conclusion

Caption: Experimental workflow for validating neuroprotective effects.

Conclusion

R-(-)-BPAP demonstrates a promising neuroprotective profile through its unique mechanism of enhancing monoaminergic activity and its direct effects on mitochondrial stability and pro-survival signaling pathways. While further studies are required to quantify its efficacy in direct excitotoxicity models and to provide a head-to-head comparison with established neuroprotective agents, the available evidence suggests that BPAP is a valuable candidate for further investigation in the development of novel therapeutics for neurodegenerative disorders. The experimental protocols and workflows provided in this guide offer a framework for conducting such validation studies.

References

A Cross-Study Comparison of the Antidepressant Effects of BPAP, SSRIs, and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antidepressant effects of the novel investigational compound (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane hydrochloride ((-)-BPAP), Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), and Ketamine. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Executive Summary

(-)-BPAP is a preclinical compound that has demonstrated antidepressant-like effects in animal models. Its mechanism of action as a monoamine release enhancer presents a novel approach compared to existing antidepressants. In contrast, SSRIs are a widely prescribed first-line treatment for depression with a well-established, though delayed, mechanism of action. Ketamine, an NMDA receptor antagonist, has emerged as a rapid-acting antidepressant for treatment-resistant depression. This guide will delve into the available data on the efficacy, experimental protocols, and mechanisms of action of these three distinct pharmacological agents.

Data Presentation: Quantitative Comparison of Antidepressant Efficacy

The following tables summarize the quantitative data on the antidepressant effects of (-)-BPAP, SSRIs (represented by Escitalopram (B1671245) and Sertraline), and Ketamine. It is crucial to note that the data for (-)-BPAP is derived from preclinical animal studies, while the data for SSRIs and Ketamine are from human clinical trials. Direct comparison of efficacy between preclinical and clinical data is not feasible and should be interpreted with caution.

Table 1: Preclinical Efficacy of (-)-BPAP in Animal Models of Depression

CompoundAnimal ModelTestDosageKey FindingCitation
(-)-BPAPMiceForced Swim TestAcute administrationSignificantly attenuated immobility[1]
(-)-BPAPMiceSocial Interaction TestChronic administrationAmeliorated impairment of social interaction[1]

Table 2: Clinical Efficacy of Escitalopram in Major Depressive Disorder (MDD)

Study MetricDosageDurationBaseline MADRS ScoreMean Change in MADRS ScoreResponse RateRemission RateCitation
Mean Change10 mg/day8 weeks~30-16.3 (vs. -13.6 for placebo)--[2]
Mean Change10-20 mg/day8 weeksSevere MDD (≥30)-23.5 (vs. -17.5 for citalopram)79.4%56.9%[3]
Comparison10-20 mg/day8 weeksModerate to Severe MDDSignificantly greater than duloxetine--[4]

Table 3: Clinical Efficacy of Sertraline in Major Depressive Disorder (MDD)

Study MetricDosageDurationBaseline HAM-D ScoreMean Change in HAM-D ScoreResponse RateRemission RateCitation
Comparison50-200 mg/day6 weeks≥18Significantly greater than placebo--[5]
Comparison50-200 mg/day8 weeksModerate to Severe MDD-87% (CGI-I)-[6]
STAR*D Trial (Level 2)FlexibleUp to 14 weeks---18% (HAM-D)[7]

Table 4: Clinical Efficacy of Ketamine in Treatment-Resistant Depression (TRD)

Study MetricDosageAdministrationPrimary Outcome MeasureKey FindingResponse RateRemission RateCitation
Mean Change0.5 mg/kgSingle IV InfusionChange in MADRS score at 24h-7.95 point greater reduction than midazolam64%-[8][9]
Open-Label0.5 mg/kgSingle IV InfusionChange in MADRS score at 24h-65%-[10]
Systematic ReviewVariousIV InfusionChange in MADRS/BDI scoresRapid and significant improvementUp to 71%Up to 29%[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of the experimental protocols used in the cited studies for (-)-BPAP, SSRIs, and Ketamine.

(-)-BPAP: Preclinical Models
  • Forced Swim Test (Mouse Model):

    • Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.

    • Procedure: Mice are individually placed in a glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (e.g., 23-25°C) to a depth where they cannot touch the bottom or escape. The total test duration is typically 6 minutes. The duration of immobility (floating passively) is recorded, often during the last 4 minutes of the test.

    • Drug Administration: (-)-BPAP or a vehicle control is administered intraperitoneally at specified doses at a set time before the test.

    • Endpoint: A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect[1].

  • Social Interaction Test (Mouse Model):

    • Objective: To evaluate social withdrawal, a core symptom of depression.

    • Procedure: The test typically involves placing two unfamiliar mice in an open field arena and recording the amount of time they spend in active social behaviors (e.g., sniffing, grooming, following).

    • Drug Administration: (-)-BPAP or a vehicle is administered chronically over a period of days or weeks.

    • Endpoint: An increase in the duration of social interaction in the drug-treated group compared to the vehicle group suggests anxiolytic and/or antidepressant effects[1].

SSRIs (Escitalopram and Sertraline): Clinical Trials
  • Study Design: Typically randomized, double-blind, placebo-controlled or active-comparator trials in adult patients with a diagnosis of Major Depressive Disorder (MDD) according to DSM criteria.

  • Inclusion Criteria: Patients are usually required to have a baseline score on a depression rating scale (e.g., MADRS ≥ 22 or HAM-D ≥ 18) indicating at least moderate depression severity.

  • Treatment Protocol:

    • Escitalopram: Treatment is often initiated at 10 mg once daily and may be increased to 20 mg once daily based on clinical response and tolerability. Study durations are typically 6 to 8 weeks for acute treatment evaluation[2][3][4].

    • Sertraline: Dosing is often flexible, starting at 50 mg/day and titrated up to a maximum of 200 mg/day based on efficacy and side effects. The treatment period for acute efficacy assessment is commonly 6 to 8 weeks[5][6].

  • Efficacy Assessment: The primary outcome is the change from baseline in the total score of a standardized depression rating scale, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 17-item Hamilton Depression Rating Scale (HAM-D). Secondary outcomes often include response rates (≥50% reduction in baseline score) and remission rates (score below a certain threshold, e.g., MADRS ≤ 10 or HAM-D ≤ 7).

Ketamine: Clinical Trials for Treatment-Resistant Depression
  • Study Design: Randomized, double-blind, active-placebo (e.g., midazolam) controlled trials are considered the gold standard. Open-label studies are also common.

  • Inclusion Criteria: Patients typically have a diagnosis of MDD and have failed to respond to at least two adequate trials of standard antidepressant treatments.

  • Treatment Protocol:

    • Administration: A single intravenous (IV) infusion of ketamine hydrochloride at a sub-anesthetic dose, most commonly 0.5 mg/kg, is administered over a 40-minute period.

    • Monitoring: Patients are monitored for vital signs and psychotomimetic side effects during and after the infusion.

  • Efficacy Assessment: The primary endpoint is typically the change in MADRS or HAM-D score at 24 hours post-infusion, reflecting its rapid antidepressant effects. Response and remission rates are also key secondary outcomes[8][9][10].

Signaling Pathways and Mechanisms of Action

The antidepressant effects of (-)-BPAP, SSRIs, and Ketamine are mediated by distinct molecular and cellular mechanisms.

(-)-BPAP: Monoamine Release Enhancer

(-)-BPAP's primary mechanism is the enhancement of impulse propagation-mediated release of monoamines, including dopamine, norepinephrine, and serotonin. It is also a weak monoamine reuptake inhibitor. This dual action leads to an overall increase in monoaminergic neurotransmission.

BPAP_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BPAP (-)-BPAP Release Enhanced Neurotransmitter Release BPAP->Release Enhances impulse- mediated release Reuptake Monoamine Transporter (DAT, NET, SERT) BPAP->Reuptake Weakly Inhibits Vesicle Synaptic Vesicle (DA, NE, 5-HT) Vesicle->Release Monoamines Increased Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) Release->Monoamines Receptor Postsynaptic Receptors Monoamines->Receptor Signal Downstream Signaling & Antidepressant Effect Receptor->Signal

Figure 1: Proposed mechanism of action for (-)-BPAP.

SSRIs: Selective Serotonin Reuptake Inhibition

SSRIs selectively block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This acute effect triggers a cascade of downstream neuroadaptive changes, including the desensitization of autoreceptors and alterations in gene expression, which are thought to underlie their therapeutic effects that emerge over several weeks.

SSRI_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Serotonin_Vesicle Serotonin (5-HT) Vesicle Release_5HT 5-HT Release Serotonin_Vesicle->Release_5HT Serotonin_Synapse Increased Extracellular Serotonin (5-HT) Release_5HT->Serotonin_Synapse Serotonin_Synapse->SERT Reuptake Blocked Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Neuroadaptation Neuroadaptive Changes (e.g., receptor desensitization, BDNF signaling) Postsynaptic_Receptor->Neuroadaptation Antidepressant_Effect Delayed Antidepressant Effect Neuroadaptation->Antidepressant_Effect Ketamine_Mechanism Ketamine Ketamine NMDA_R NMDA Receptor (on GABAergic interneuron) Ketamine->NMDA_R Antagonizes GABA_Release Decreased GABA Release NMDA_R->GABA_Release Leads to Glutamate_Neuron Glutamatergic Pyramidal Neuron GABA_Release->Glutamate_Neuron Disinhibits Glutamate_Surge Glutamate Surge Glutamate_Neuron->Glutamate_Surge AMPA_R AMPA Receptor (Postsynaptic) Glutamate_Surge->AMPA_R Activates mTOR_Pathway mTOR Signaling Activation AMPA_R->mTOR_Pathway BDNF_Synthesis Increased BDNF Synthesis & Release mTOR_Pathway->BDNF_Synthesis Synaptogenesis Synaptogenesis & Neuroplasticity BDNF_Synthesis->Synaptogenesis Antidepressant_Effect Rapid Antidepressant Effect Synaptogenesis->Antidepressant_Effect

References

Comparative Analysis of BPAP's Serotonin Transporter Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (-)-1-(Benzofuran-2-yl)-2-propylaminopentane (BPAP) and its selectivity for the serotonin (B10506) transporter (SERT) in relation to other monoamine reuptake inhibitors and monoamine oxidase inhibitors (MAOIs). The following sections present quantitative data on binding affinities, detailed experimental methodologies, and visual representations of the underlying mechanisms and comparative selectivities.

Quantitative Comparison of Monoamine Transporter Affinity

The following table summarizes the in vitro binding affinities (Ki in nM) and reuptake inhibition (IC50 in nM) of BPAP and a selection of other monoamine-acting agents for the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. A lower value indicates a higher affinity or potency.

CompoundClassSERT (Ki/IC50, nM)DAT (Ki/IC50, nM)NET (Ki/IC50, nM)SERT/DAT Selectivity RatioSERT/NET Selectivity Ratio
BPAP MAE/MRI638 / 640[1]16 / 42[1]211 / 52[1]0.0250.33
Sertraline SSRI0.29[1]25[1]420[1]86.21448.3
Fluoxetine SSRI~10>1000~1000>100~100
Paroxetine SSRI~1>1000~100>1000~100
Venlafaxine SNRI82[2]7647[2]2480[2]93.330.2
Amitriptyline TCA~4~3200~4580011.25
Imipramine TCA~1~6800~37680037
Cocaine SNDRI740[3]230[3]480[3]0.310.65
Selegiline MAO-B I-----
Moclobemide MAO-A I-----

Note: '-' indicates that the primary mechanism of action is not transporter inhibition, and thus comparable Ki/IC50 values for transporters are not the primary measure of their activity. Selectivity ratios are calculated as Ki(DAT)/Ki(SERT) and Ki(NET)/Ki(SERT).

Mechanisms of Action: A Comparative Overview

BPAP exhibits a dual mechanism of action. At lower, physiologically relevant concentrations, it acts as a Monoamine Activity Enhancer (MAE) , potentiating the impulse-dependent release of neurotransmitters. At higher concentrations, it functions as a Monoamine Reuptake Inhibitor (MRI) . This is distinct from traditional antidepressants, which primarily act as reuptake inhibitors or enzyme inhibitors.

dot

cluster_0 BPAP (Monoamine Activity Enhancer) cluster_1 SSRIs/SNRIs/TCAs (Reuptake Inhibitors) cluster_2 MAOIs (Enzyme Inhibitors) Presynaptic Neuron_A Presynaptic Neuron Action Potential_A Action Potential Vesicle_A Vesicle (Serotonin) Action Potential_A->Vesicle_A triggers Release_A Enhanced Release Vesicle_A->Release_A fusion Synaptic Cleft_A Synaptic Cleft Release_A->Synaptic Cleft_A BPAP_Node BPAP BPAP_Node->Release_A enhances Presynaptic Neuron_B Presynaptic Neuron SERT_B SERT Synaptic Cleft_B Synaptic Cleft Reuptake_B Reuptake Synaptic Cleft_B->Reuptake_B Serotonin Reuptake_B->SERT_B SSRI_Node SSRI SSRI_Node->Reuptake_B blocks Presynaptic Neuron_C Presynaptic Neuron Mitochondrion_C Mitochondrion MAO_C MAO Mitochondrion_C->MAO_C Degradation_C Degradation MAO_C->Degradation_C catalyzes MAOI_Node MAOI MAOI_Node->MAO_C inhibits

Figure 1. Comparative mechanisms of action.

The diagram above illustrates the distinct primary mechanisms of BPAP as a monoamine activity enhancer, conventional reuptake inhibitors (SSRIs, SNRIs, TCAs), and monoamine oxidase inhibitors (MAOIs).

Comparative Selectivity Profile

BPAP's selectivity for the serotonin transporter is notably lower than that of classic SSRIs. The following diagram visualizes the comparative selectivity of BPAP and other compounds for SERT, DAT, and NET based on their binding affinities.

dot

BPAP BPAP SERT SERT BPAP->SERT Low Affinity DAT DAT BPAP->DAT High Affinity NET NET BPAP->NET Moderate Affinity Sertraline Sertraline Sertraline->SERT Very High Affinity Sertraline->DAT Low Affinity Sertraline->NET Very Low Affinity Venlafaxine Venlafaxine Venlafaxine->SERT High Affinity Venlafaxine->DAT Very Low Affinity Venlafaxine->NET Low Affinity Cocaine Cocaine Cocaine->SERT Moderate Affinity Cocaine->DAT High Affinity Cocaine->NET High Affinity

References

Comparative Guide to the Enantioselective Synthesis of (R)-(-)-BPAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established and modern methods for the enantioselective synthesis of (R)-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, commonly known as (R)-(-)-BPAP. This chiral amine is a potent and selective catecholaminergic and serotoninergic activity enhancer, making its stereochemically pure synthesis a critical aspect of its development and study.[1][2][3][4]

The following sections detail the experimental protocols and performance data for three distinct synthetic strategies, offering a comparative overview to aid in methodological selection for research and development purposes.

Performance Comparison of Synthetic Routes

The efficiency and stereoselectivity of chemical syntheses are paramount. Below is a summary of the key performance indicators for the different enantioselective routes to (R)-(-)-BPAP.

Synthetic RouteKey Chiral Source/CatalystOverall YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Route 1: Aziridine (B145994) Ring Opening (R)-N-Tosyl-2-propylaziridine~25%>98%High enantioselectivityMulti-step synthesis of the chiral aziridine starting material
Route 2: Weinreb Amide Coupling (R)-N-Methoxy-N-methylnorvalinamide~30%>98%Good overall yield and high enantioselectivityRequires the use of organolithium reagents at low temperatures
Route 3: Asymmetric Reductive Amination (Proposed) Chiral Iridium Catalyst (e.g., Ir-PSA)Not ReportedPotentially high (>95%)Potentially fewer steps; high functional group toleranceCatalyst cost; optimization may be required for this specific substrate

Detailed Experimental Protocols

Route 1: Enantioselective Synthesis via Aziridine Ring Opening

This synthetic approach relies on the coupling of a lithiated benzofuran (B130515) with a chiral N-tosylaziridine derived from (R)-norvalinol. The subsequent steps involve the removal of the tosyl protecting group and N-propylation to yield the final product.

Step 1: Synthesis of (R)-N-Tosyl-2-propylaziridine (R)-norvalinol is converted to its corresponding N-tosyl derivative. This is followed by an intramolecular cyclization under basic conditions to form the chiral aziridine.

Step 2: Coupling of Benzofuran and the Chiral Aziridine

  • Benzofuran (2.2 equivalents) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -35°C under an argon atmosphere.

  • n-Butyllithium (2.2 equivalents, 1.54 M in hexane) is added dropwise, and the mixture is stirred for 10 minutes before being refluxed for 30 minutes.

  • The solution is cooled to -30°C, and a solution of (R)-N-tosyl-2-propylaziridine (1 equivalent) in anhydrous THF is added.

  • The reaction mixture is stirred at -30°C for 2 hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product, (R)-1-(benzofuran-2-yl)-N-tosyl-2-aminopentane, is extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Detosylation and N-Propylation

  • The N-tosyl intermediate is dissolved in a mixture of acetic acid and sulfuric acid and heated with hydrobromic acid to remove the tosyl group.

  • The resulting amine is then acylated with propionyl chloride in the presence of a base.

  • The final amide is reduced using lithium aluminum hydride (LiAlH₄) in diethyl ether to yield (R)-(-)-BPAP.

Route 2: Enantioselective Synthesis via Weinreb Amide Coupling

This alternative route utilizes a chiral Weinreb amide, derived from (R)-norvaline, which couples with lithiated benzofuran to form a chiral ketone. Subsequent reduction and amination steps lead to the target molecule.

Step 1: Synthesis of (R)-N-Methoxy-N-methylnorvalinamide (R)-norvaline is first protected (e.g., with a benzyloxycarbonyl group) and then converted to the corresponding Weinreb amide using N,O-dimethylhydroxylamine hydrochloride.

Step 2: Formation of the Chiral Ketone

  • Benzofuran (5 equivalents) is dissolved in anhydrous THF and cooled to -35°C under an argon atmosphere.

  • n-Butyllithium (5 equivalents, 1.54 M in hexane) is added dropwise, and the mixture is stirred for 10 minutes and then refluxed for 30 minutes.

  • The solution is cooled to -30°C, and a solution of (R)-N-methoxy-N-methyl-N'-benzyloxycarbonyl-norvalinamide (1 equivalent) in anhydrous THF is added rapidly.

  • The reaction is stirred at -30°C for 2 hours and then quenched with saturated aqueous ammonium chloride.

  • The resulting ketone, (R)-1-(benzofuran-2-yl)-2-(benzyloxycarbonylamino)-1-pentanone, is isolated via extraction and purified.

Step 3: Reduction and N-Alkylation

  • The benzyloxycarbonyl protecting group is removed via hydrogenolysis.

  • The resulting aminoketone is then N-propylated.

  • The ketone functionality is reduced to a methylene (B1212753) group to afford (R)-(-)-BPAP.

Route 3: Proposed Asymmetric Reductive Amination

While a specific protocol for the asymmetric reductive amination of 1-(benzofuran-2-yl)pentan-2-one to (R)-(-)-BPAP is not detailed in the literature, this modern approach offers a potentially more direct route. The following is a general protocol based on known methods for similar substrates.

Step 1: Synthesis of 1-(Benzofuran-2-yl)pentan-2-one This precursor ketone can be synthesized from benzofuran and pentanoyl chloride via a Friedel-Crafts acylation or from 2-bromobenzofuran (B1272952) and pentan-2-one via a palladium-catalyzed coupling reaction.

Step 2: Asymmetric Reductive Amination

  • To a solution of 1-(benzofuran-2-yl)pentan-2-one (1 equivalent) and propylamine (B44156) (1.2 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or toluene), add a chiral iridium catalyst such as a member of the Ir-PSA series (e.g., (S)-Ir-PSA).

  • The reaction is carried out under a hydrogen atmosphere (typically 5-50 bar) at a controlled temperature (e.g., 25-50°C).

  • Reaction progress is monitored by an appropriate technique (e.g., GC-MS or HPLC).

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield (R)-(-)-BPAP.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the primary synthetic routes described.

G cluster_0 Route 1: Aziridine Ring Opening A R-Norvalinol B (R)-N-Tosyl-2-propylaziridine A->B Tosylation & Cyclization D Coupling Product B->D Coupling C Lithiated Benzofuran E Detosylation D->E F N-Propylation & Reduction E->F G (R)-(-)-BPAP F->G

Caption: Workflow for the enantioselective synthesis of (R)-(-)-BPAP via the chiral aziridine route.

G cluster_1 Route 2: Weinreb Amide Coupling H R-Norvaline I (R)-Weinreb Amide H->I Protection & Amidation K Chiral Ketone I->K Coupling J Lithiated Benzofuran L Deprotection & N-Propylation K->L M Ketone Reduction L->M N (R)-(-)-BPAP M->N

Caption: Workflow for the enantioselective synthesis of (R)-(-)-BPAP via the chiral Weinreb amide route.

References

Comparative study of BPAP and methylenedioxyphenylpropylaminopentane (MPAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two experimental drugs, (–)-benzofuranylpropylaminopentane (BPAP) and 1-(3,4-methylenedioxyphenyl)-2-propylaminopentane (MPAP). Both compounds are classified as monoaminergic activity enhancers (MAEs), a class of substances that potentiate the impulse-dependent release of monoamine neurotransmitters. This document summarizes their pharmacological profiles, presents available quantitative data, outlines relevant experimental methodologies, and visualizes their proposed mechanism of action.

Introduction to BPAP and MPAP

BPAP and MPAP are structurally related to selegiline (B1681611) and phenylpropylaminopentane (PPAP), from which they were derived.[1][2] Unlike classical stimulants such as amphetamine, which induce a flood-like release of monoamines, MAEs like BPAP and MPAP enhance the physiological, impulse-driven release of these neurotransmitters.[1][2] This nuanced mechanism of action has generated interest in their potential therapeutic applications for conditions such as Parkinson's disease, Alzheimer's disease, and depression.[1]

BPAP is a benzofuran (B130515) derivative, while MPAP features a methylenedioxyphenyl ring.[1][2] Both compounds enhance the release of serotonin (B10506), norepinephrine, and dopamine.[1][2] A key distinction is that BPAP is noted to be a more potent MAE than its precursor, PPAP, and importantly, it enhances the activity of both catecholaminergic and serotonergic systems.[1] Similarly, MPAP is reported to enhance the activity of all three monoamine systems with comparable potency.[2] For both molecules, the (–)-enantiomer is the more biologically active form.[2]

Quantitative Pharmacological Data

Table 1: Monoamine Transporter Binding Affinities of BPAP

CompoundDopamine Transporter (DAT) IC₅₀ (nM)Norepinephrine Transporter (NET) IC₅₀ (nM)Serotonin Transporter (SERT) IC₅₀ (nM)
BPAP16 ± 2211 ± 61638 ± 63

Data sourced from Wikipedia, citing primary literature.

Table 2: Functional Activity of BPAP

CompoundEffectConcentration
BPAPEnhancement of Norepinephrine and Dopamine Release (in vitro)0.18 µM
BPAPEnhancement of Serotonin Release (in vitro)36 nM
BPAPSignificant Enhancement of Catecholamine and Serotonin Release from discrete rat brain regions10⁻¹² - 10⁻¹⁴ M
BPAPNeuroprotection against β-amyloid toxicity in cultured hippocampal neurons10⁻¹⁴ M

Data sourced from a study by Knoll et al. (1999) published in the British Journal of Pharmacology.[3]

Proposed Mechanism of Action and Signaling Pathway

The effects of monoaminergic activity enhancers like BPAP and MPAP are thought to be mediated through the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that, upon activation, modulates the activity of monoamine transporters and neuronal firing rates. The proposed signaling cascade is initiated by the binding of the MAE to intracellular TAAR1, which can be coupled to both Gαs and Gαq proteins. This leads to the activation of downstream signaling pathways, including the Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways, which in turn can influence the phosphorylation state and function of monoamine transporters.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MAE BPAP / MPAP MAT Monoamine Transporter (DAT, NET, SERT) MAE->MAT Uptake TAAR1 TAAR1 MAT->TAAR1 Intracellular Binding G_alpha_s Gαs TAAR1->G_alpha_s G_alpha_q Gαq TAAR1->G_alpha_q AC Adenylate Cyclase G_alpha_s->AC PLC Phospholipase C G_alpha_q->PLC cAMP cAMP AC->cAMP PKC PKC PLC->PKC PKA PKA cAMP->PKA CREB CREB PKA->CREB Vesicular_Release Enhanced Vesicular Neurotransmitter Release PKA->Vesicular_Release ERK ERK PKC->ERK PKC->Vesicular_Release Gene_Transcription Gene Transcription (e.g., Bcl-2) CREB->Gene_Transcription ERK->Gene_Transcription

Caption: Proposed TAAR1 signaling pathway for BPAP and MPAP.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize monoaminergic activity enhancers.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity of a compound to the dopamine, norepinephrine, and serotonin transporters.

Workflow Diagram:

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing target transporter Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC₅₀ and Kᵢ values Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (BPAP or MPAP).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to enhance the electrically-stimulated release of monoamines from brain tissue.

Methodology:

  • Brain Slice Preparation: Coronal slices of rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) are prepared using a vibratome.

  • Pre-incubation and Loading: The slices are pre-incubated in oxygenated artificial cerebrospinal fluid (aCSF) and then incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to load the nerve terminals.

  • Superfusion: The slices are transferred to a superfusion chamber and continuously perfused with aCSF.

  • Stimulation and Sample Collection: The slices are stimulated electrically (e.g., with a bipolar electrode) at set intervals to evoke neurotransmitter release. Superfusate fractions are collected throughout the experiment.

  • Compound Administration: The test compound (BPAP or MPAP) is added to the superfusion medium at various concentrations.

  • Quantification: The radioactivity in the collected fractions is measured by liquid scintillation counting to determine the amount of neurotransmitter released.

  • Data Analysis: The amount of neurotransmitter released in the presence of the test compound is compared to the release in its absence to determine the enhancing effect.

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neurons from a neurotoxin.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) are cultured in multi-well plates.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound (BPAP or MPAP) for a specified period (e.g., 24 hours).

  • Neurotoxin Exposure: A neurotoxin relevant to a specific neurodegenerative disease model (e.g., 6-hydroxydopamine for Parkinson's disease, β-amyloid for Alzheimer's disease) is added to the culture medium.

  • Incubation: The cells are incubated with the neurotoxin for a period sufficient to induce cell death in control wells (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is assessed using a quantitative method such as the MTT assay, which measures mitochondrial metabolic activity, or by counting live/dead cells using fluorescent dyes.

  • Data Analysis: The viability of cells treated with the test compound and the neurotoxin is compared to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion

BPAP and MPAP represent a promising class of monoaminergic activity enhancers with a distinct mechanism of action compared to traditional psychostimulants. The available data indicates that BPAP is a highly potent enhancer of dopamine, norepinephrine, and serotonin release, with demonstrated neuroprotective effects at very low concentrations. While quantitative data for MPAP is limited, it is characterized as a similarly broad-spectrum MAE, albeit with lower potency than BPAP. Their shared proposed mechanism of action via intracellular TAAR1 provides a clear target for further investigation and drug development. The experimental protocols outlined in this guide provide a framework for the continued characterization of these and other novel MAEs. Further research, particularly the generation of detailed quantitative pharmacological data for MPAP, is necessary for a more complete comparative understanding and to fully evaluate their therapeutic potential.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Benzofuranylpropylaminopentane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Benzofuranylpropylaminopentane (BPAP) was found in the public domain. The following disposal procedures are based on general best practices for the management of hazardous research chemicals and pharmaceutical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

The proper disposal of Benzofuranylpropylaminopentane, a potent monoaminergic activity enhancer, is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a research chemical with psychoactive properties, it requires handling as a hazardous waste.

Summary of Benzofuranylpropylaminopentane Characteristics for Handling and Disposal

The following table summarizes key characteristics of Benzofuranylpropylaminopentane relevant to its safe handling and disposal.

CharacteristicDescriptionImplication for Disposal
Chemical Class Benzofuran derivative, Tryptamine relativeShould be treated as a potentially hazardous chemical. Disposal should not be done via standard trash or sewer systems.[1][2]
Physical Form Typically a solid (e.g., HCl salt)Solid waste must be segregated and containerized. Avoid creating dust during handling.
Biological Activity Potent monoaminergic activity enhancer, potential for psychoactive effectsTreat as a pharmaceutical waste. Prevent any release into the environment where it could have ecological effects.
Solubility Likely soluble in organic solvents and to some extent in aqueous solutionsRinsate from cleaning contaminated glassware should be collected as hazardous waste.[3][4]

Experimental Protocol: General Procedure for Preparing Chemical Waste for Disposal

This protocol outlines the general steps for the safe preparation of chemical waste, such as Benzofuranylpropylaminopentane, for disposal.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[5]

  • If handling the powdered form, a respirator may be necessary to avoid inhalation.[5]

2. Waste Segregation:

  • Do not mix Benzofuranylpropylaminopentane waste with other incompatible waste streams.[3][6]

  • Segregate solid waste (e.g., contaminated weigh boats, filter paper, gloves) from liquid waste (e.g., solutions containing the compound, solvent rinsates).

3. Containerization:

  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Liquid Waste: Collect in a sealable, chemical-resistant container (e.g., a glass or polyethylene (B3416737) bottle). Ensure the container is appropriate for the solvents used.[5]

  • Sharps: Any chemically contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated, puncture-resistant sharps container.[6]

  • Empty Containers: The original container of Benzofuranylpropylaminopentane, even if seemingly empty, should be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as liquid hazardous waste.[4][7]

4. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "Benzofuranylpropylaminopentane".

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate the date when waste was first added to the container.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to capture any potential leaks.[3]

  • Keep the waste container closed at all times, except when adding waste.[3]

6. Disposal:

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup.

  • Do not dispose of Benzofuranylpropylaminopentane down the drain or in the regular trash.[3][8]

Disposal Workflow for Benzofuranylpropylaminopentane

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Benzofuranylpropylaminopentane.

cluster_prep Preparation & Assessment cluster_segregation Segregation & Containerization cluster_final Final Steps start Start: BPAP Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) assess_form->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) assess_form->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container store Store Sealed Container in Secondary Containment solid_container->store liquid_container->store sharps_container->store pickup Arrange for Pickup by Certified Waste Disposal Service store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of Benzofuranylpropylaminopentane.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.